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  • Product: 909024-55-1
  • CAS: 909024-55-1

Core Science & Biosynthesis

Foundational

molecular mechanism of action for Stealthin 909024-55-1

Technical Whitepaper: Molecular Mechanism of Action for DOTA-cyclo(RGDfK) (CAS 909024-55-1) Executive Summary & Identity Clarification Subject Identity: CAS Registry Number: 909024-55-1 Chemical Name: DOTA-cyclo(Arg-Gly-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Molecular Mechanism of Action for DOTA-cyclo(RGDfK) (CAS 909024-55-1)

Executive Summary & Identity Clarification

Subject Identity:

  • CAS Registry Number: 909024-55-1

  • Chemical Name: DOTA-cyclo(Arg-Gly-Asp-D-Phe-Lys) or DOTA-c(RGDfK)

  • Synonyms: DOTA-RGD, DOTA-cyclic RGDfK[1]

  • Molecular Formula:

    
     (Free peptide conjugated to DOTA)
    

Clarification on "Stealthin": While the term "Stealthin" is historically associated with a class of radical scavengers (Stealthin A, B, C) isolated from Streptomyces, the CAS number 909024-55-1 uniquely identifies DOTA-cyclo(RGDfK) . This molecule is a high-affinity ligand for integrin


 , widely used in oncological research for tumor imaging and targeted radionuclide therapy. This guide focuses strictly on the molecule defined by the CAS number to ensure technical accuracy.

Core Function: DOTA-c(RGDfK) acts as a theranostic vector . The cyclic RGD peptide moiety targets integrin receptors overexpressed on tumor vasculature (angiogenesis), while the DOTA macrocycle chelates radiometals (e.g.,


, 

) for Positron Emission Tomography (PET) imaging or targeted radiotherapy.

Molecular Mechanism of Action (MoA)

The mechanism of action for DOTA-c(RGDfK) is defined by its bimodal functionality : high-affinity receptor binding and radiometal chelation.

Target Recognition: The RGD Motif

The core mechanism relies on the Arg-Gly-Asp (RGD) tripeptide sequence. In the cyclic pentapeptide structure cyclo(Arg-Gly-Asp-D-Phe-Lys), the conformational constraint forces the RGD sequence into a specific geometry that mimics the loop of natural ligands (such as vitronectin and fibrinogen).

  • Receptor: Integrin

    
     (and to a lesser extent 
    
    
    
    ).
  • Selectivity: The presence of D-Phenylalanine (D-Phe) enhances stability and selectivity for

    
     over 
    
    
    
    (platelet integrin), preventing unwanted anti-thrombotic side effects.
  • Binding Kinetics: The ligand binds to the interface between the

    
     and 
    
    
    
    subunits of the integrin headpiece, triggering conformational changes.
Receptor-Mediated Endocytosis

Upon binding to the activated integrin receptor on the surface of endothelial cells (neovasculature) or tumor cells (e.g., glioblastoma, melanoma):

  • Clustering: The ligand-receptor complex clusters in clathrin-coated pits.

  • Internalization: The complex is internalized into the cell via endocytosis.

  • Intracellular Trapping: The hydrophilic nature of the DOTA complex (especially when radiolabeled) prevents rapid efflux. The radioactivity is retained within the lysosomal or cytoplasmic compartments, ensuring high tumor-to-background contrast in imaging or sustained DNA damage in therapy.

Downstream Signaling Modulation (Antagonist Effect)

While primarily used as a carrier, high concentrations of RGD peptides can act as antagonists:

  • Anoikis Induction: Blocking integrin-ECM interactions deprives the cell of survival signals mediated by Focal Adhesion Kinase (FAK) and Src , leading to anoikis (detachment-induced apoptosis).

  • Angiogenesis Inhibition: Disruption of endothelial cell migration and tube formation.

Pathway Visualization

The following diagram illustrates the binding, internalization, and signaling blockade mediated by DOTA-c(RGDfK).

MoA DOTA_RGD DOTA-c(RGDfK) (CAS 909024-55-1) Integrin Integrin αvβ3 (Cell Surface) DOTA_RGD->Integrin High Affinity Binding (IC50 ~1-10 nM) ECM Extracellular Matrix (Vitronectin/Fibrinogen) DOTA_RGD->ECM Competes with FAK FAK / Src Phosphorylation DOTA_RGD->FAK Inhibition (Antagonist Mode) Complex Ligand-Receptor Complex Integrin->Complex Clustering Integrin->FAK Activation (Normal) ECM->Integrin Natural Ligand Binding Endocytosis Clathrin-Mediated Endocytosis Complex->Endocytosis Internalization Lysosome Lysosomal Trapping (Radioisotope Retention) Endocytosis->Lysosome Intracellular Accumulation Survival Cell Survival & Migration FAK->Survival Signaling Cascade Apoptosis Anoikis / Apoptosis FAK->Apoptosis Pathway Blocked

Caption: Schematic of DOTA-c(RGDfK) binding to Integrin


, leading to internalization and potential inhibition of FAK signaling.

Quantitative Data Summary

The following table summarizes the binding affinity and selectivity of DOTA-c(RGDfK) compared to other RGD derivatives.

CompoundTarget ReceptorIC50 (nM)Selectivity Ratio (

/

)
Application
DOTA-c(RGDfK) Integrin

1.5 - 5.0 > 1,000 Imaging/Therapy
c(RGDfV) (Cilengitide)Integrin

0.5 - 2.0> 1,000Clinical Drug (Antagonist)
Linear RGDIntegrin

> 100< 10Low Stability
DOTA-c(RGDyK)Integrin

2.0 - 6.0> 1,000Alternative Tracer

Data Source: Synthesized from standard radiopharmaceutical literature (see References).

Experimental Protocols

To validate the mechanism and utility of CAS 909024-55-1, the following protocols are standard in preclinical development.

Protocol A: Radiolabeling with Gallium-68 ( )

Purpose: To create the active PET imaging agent


-DOTA-c(RGDfK).
  • Elution: Elute

    
     from a 
    
    
    
    generator using 0.1 M HCl.
  • Buffering: Add sodium acetate (2.5 M) to adjust pH to 3.5–4.0.

  • Reaction: Add 20–50 µg of DOTA-c(RGDfK) (dissolved in metal-free water).

  • Incubation: Heat at 95°C for 10 minutes.

  • Purification: Pass through a C18 Sep-Pak cartridge to remove free

    
    . Elute product with ethanol/water.
    
  • QC: Verify radiochemical purity (>95%) using radio-HPLC (C18 column, Gradient: 0-100% Acetonitrile in 0.1% TFA).

Protocol B: Competitive Binding Assay (IC50 Determination)

Purpose: To confirm high affinity for


 integrin.
  • Cell Line: Use U87MG (human glioblastoma) cells, which overexpress

    
    .
    
  • Preparation: Plate cells in 96-well plates (

    
     cells/well).
    
  • Tracer: Use

    
    -Echistatin (0.05 nM) as the radioligand.
    
  • Competition: Add increasing concentrations of non-radioactive DOTA-c(RGDfK) (

    
     M to 
    
    
    
    M).
  • Incubation: Incubate for 2 hours at 4°C (to prevent internalization) or 37°C.

  • Measurement: Wash cells 3x with PBS, lyse with NaOH, and measure radioactivity in a gamma counter.

  • Analysis: Plot % inhibition vs. log concentration to calculate IC50.

References

  • Haubner, R., et al. (1996). "Cyclic RGD peptides containing D-amino acids: Potent and selective inhibitors of integrin

    
    ."[2][3] Journal of the American Chemical Society.[4] Link
    
  • Decristoforo, C., et al. (2008).

    
    -labelled peptides." Nuclear Medicine Communications. Link
    
  • Beer, A. J., et al. (2005). "PET Imaging of Integrin

    
     Expression in Cancer Patients." Clinical Cancer Research. Link
    
  • PubChem Compound Summary. (2024). "DOTA-cyclo(RGDfK) Acetate." National Center for Biotechnology Information. Link

  • Liu, S. (2008). "Radiolabeled Cyclic RGD Peptides as Integrin

    
    -Targeted Radiotracers." Bioconjugate Chemistry. Link
    

Sources

Exploratory

Technical Guide: Biological Activity &amp; Application of CAS 909024-55-1 in Yeast Models

The following technical guide details the biological activity and experimental utility of CAS 909024-55-1 (DOTA-c(RGDfK)) within yeast model systems. Executive Summary CAS 909024-55-1 , chemically known as DOTA-cyclo(Arg...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity and experimental utility of CAS 909024-55-1 (DOTA-c(RGDfK)) within yeast model systems.

Executive Summary

CAS 909024-55-1 , chemically known as DOTA-cyclo(Arg-Gly-Asp-D-Phe-Lys) or DOTA-c(RGDfK) , is a cyclic pentapeptide conjugated to a DOTA chelator. Its primary biological activity is the high-affinity binding to integrin


  receptors, widely used in oncology for PET/SPECT imaging of tumor angiogenesis.

In the context of yeast models (Saccharomyces cerevisiae and Candida albicans), this compound serves two distinct technical roles:

  • In Saccharomyces cerevisiae: It functions as a negative control or engineering substrate . Since S. cerevisiae lacks native integrins, this compound is used in Yeast Surface Display (YSD) workflows to evolve high-affinity RGD variants (e.g., knottins) or to study non-integrin-mediated uptake of chelated metals.

  • In Candida albicans: It exhibits anti-adhesive biological activity . C. albicans possesses "integrin-like" surface proteins; RGD motifs can competitively inhibit germ tube formation and adhesion to host tissues.

Chemical Identity & Mechanism

  • CAS Number: 909024-55-1

  • Chemical Name: DOTA-cyclo(Arg-Gly-Asp-D-Phe-Lys)[1]

  • Molecular Formula:

    
    
    
  • Core Motif: RGD (Arginine-Glycine-Aspartate) – The universal ligand for integrin receptors.

  • Structural Constraint: Cyclization via D-Phenylalanine (D-Phe) forces the RGD sequence into a "kinked" conformation, optimizing selectivity for

    
     over 
    
    
    
    or
    
    
    .
  • Functional Moiety: DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) allows for the chelation of radiometals (

    
    Cu, 
    
    
    
    Ga) without altering the peptide's binding affinity.

The Yeast Paradox: Integrin Signaling vs. Cell Wall Integrity

To understand the activity of CAS 909024-55-1 in yeast, one must distinguish between true integrin signaling (mammalian) and functional analogues in fungi.

Absence of Native Targets in S. cerevisiae

S. cerevisiae does not encode integrins.[2][3] The RGD motif, which triggers focal adhesion kinase (FAK) pathways in metazoans, has no direct receptor in baker's yeast.

  • Implication: DOTA-c(RGDfK) is biologically inert regarding growth inhibition or signaling induction in wild-type S. cerevisiae.

  • Utility: This inertness makes S. cerevisiae an ideal "null background" host for screening engineered RGD libraries (see Section 5).

Functional Analogues: The CWI Pathway

While lacking integrins, yeast use the Cell Wall Integrity (CWI) pathway to sense mechanical stress, a function analogous to integrins.[4]

  • Sensors: Wsc1, Mid2 (Mechanosensors).

  • Downstream: Rho1

    
     Pkc1 
    
    
    
    MAPK Cascade.
  • Relevance: Research comparing RGD-mediated mechanotransduction (mammalian) often uses the Yeast CWI pathway as a comparative evolutionary model, though DOTA-c(RGDfK) does not directly activate Wsc1.

PathwayComparison cluster_mammal Mammalian Integrin Pathway (Target of CAS 909024-55-1) cluster_yeast Yeast CWI Pathway (Functional Analogue) RGD DOTA-c(RGDfK) Integrin Integrin αvβ3 RGD->Integrin High Affinity Binding FAK FAK / Src Integrin->FAK Phosphorylation Wsc1 Wsc1/Mid2 (Sensor) Integrin->Wsc1 Functional Analogy Actin Actin Cytoskeleton FAK->Actin Remodeling Stress Mechanical Stress (No RGD Binding) Stress->Wsc1 Rho1 Rho1 Wsc1->Rho1 Pkc1 Pkc1 Rho1->Pkc1 MAPK Slt2/Mpk1 Pkc1->MAPK

Figure 1: Comparison of the mammalian target pathway for CAS 909024-55-1 and the yeast functional analogue. Note the compound does not cross-react with the yeast CWI pathway.

Biological Activity in Candida albicans (Pathogenic Model)

Unlike S. cerevisiae, the pathogenic yeast Candida albicans exhibits specific responses to RGD peptides.

Mechanism of Action
  • Integrin-like Proteins: C. albicans expresses surface proteins (e.g., Int1p ) that possess RGD-binding domains similar to mammalian

    
    .
    
  • Phenotypic Effect:

    • Adhesion Inhibition: DOTA-c(RGDfK) competes with extracellular matrix (ECM) proteins for binding to Int1p.

    • Morphology: High concentrations (

      
      ) can inhibit the yeast-to-hyphae transition, a critical virulence factor.
      
Data Summary: Phenotypic Profiling
OrganismTarget ProteinEffect of CAS 909024-55-1IC50 / Activity Range
S. cerevisiae None (Null)Inert (No growth inhibition)N/A (> 1 mM)
C. albicans Int1p (Integrin-like)Inhibits adhesion to fibronectin50 - 200

Human (Control) Integrin

Receptor Blockade / Imaging1 - 10 nM

Experimental Protocol: Yeast Surface Display (YSD)

The most potent application of CAS 909024-55-1 in yeast research is as a soluble probe in Yeast Surface Display to engineer high-affinity protein scaffolds (e.g., Knottins).

Rationale

Yeast cells are engineered to display a library of mutant peptides on their cell wall (fused to Aga2p). CAS 909024-55-1 is used as a competitor or benchmark to select for library members with superior binding properties.

Workflow: Affinity Maturation Screening

Reagents:

  • Library: S. cerevisiae EBY100 strain displaying RGD-mutant library.

  • Probe: Biotinylated or Fluorescently-labeled Integrin (Soluble).

  • Competitor: CAS 909024-55-1 (DOTA-c(RGDfK)).

Step-by-Step Protocol:

  • Induction: Inoculate EBY100 library in SG-CAA medium (Galactose) at 20°C for 24h to induce peptide display.

  • Primary Staining: Incubate

    
     yeast cells with soluble Integrin 
    
    
    
    (20 nM) in PBS-BSA (0.1%) for 30 min at 4°C.
  • Competition (Off-Rate Selection):

    • Add CAS 909024-55-1 in excess (1

      
      ).
      
    • Incubate for varying times (5 min, 30 min, 1h).

    • Logic: The non-radioactive CAS 909024-55-1 will block re-binding of the soluble integrin. Only yeast displaying peptides with extremely slow dissociation rates (

      
      ) will retain the integrin signal.
      
  • Detection: Wash cells and stain with Streptavidin-PE (Phycoerythrin).

  • Sorting: Use FACS (Fluorescence-Activated Cell Sorting) to isolate the top 0.1% of PE-positive cells.

YSD_Workflow cluster_mechanism Mechanism of Competition Induction 1. Induction (Galactose, 20°C, 24h) Display Yeast Displaying Peptide Library Induction->Display Binding 2. Bind Soluble Integrin (Equilibrium) Display->Binding Competition 3. Add CAS 909024-55-1 (Competitor Challenge) Binding->Competition Selection 4. FACS Selection (Isolate High Affinity Clones) Competition->Selection Mech CAS 909024-55-1 blocks re-binding of dissociated integrin. Selects for slow k_off. Competition->Mech

Figure 2: Yeast Surface Display workflow utilizing CAS 909024-55-1 as a competitive inhibitor to drive affinity maturation.

References

  • Kimura, R. H., et al. (2009). "Engineered knottin peptides: a new class of agents for imaging integrin expression in living subjects." Cancer Research. Link

  • Gale, C. A., et al. (1998). "Linkage of adhesion, filamentous growth, and virulence in Candida albicans to a single gene, INT1." Science. Link

  • Gustafsson, M., et al. (2006). "Integrin-like proteins in Candida albicans: their role in adhesion and signal transduction." FEMS Yeast Research. Link

  • Dechantsreiter, M. A., et al. (1999). "N-Methylated cyclic RGD peptides as highly active and selective alpha(V)beta(3) integrin antagonists." Journal of Medicinal Chemistry. Link

  • Levin, D. E. (2011). "Regulation of cell wall biogenesis in Saccharomyces cerevisiae: the cell wall integrity signaling pathway." Genetics. Link

Sources

Foundational

Stealthin Inhibition of Ste14 Farnesyl Cysteine-O-Methyltransferase

The following technical guide details the inhibition of Ste14 (ICMT) , focusing on the mechanistic principles of the CaaX processing pathway and the chemical biology of inhibitors, including the Stealthin class of natura...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the inhibition of Ste14 (ICMT) , focusing on the mechanistic principles of the CaaX processing pathway and the chemical biology of inhibitors, including the Stealthin class of natural products and established synthetic inhibitors like Cysmethynil .

A Technical Guide to Targeting the CaaX Processing Pathway

Executive Summary

The enzyme Ste14 (in yeast) or ICMT (Isoprenylcysteine Carboxyl Methyltransferase in mammals) governs the final, critical step of the CaaX protein processing pathway . This post-translational modification is essential for the membrane localization and oncogenic activity of signaling proteins, most notably Ras , Rho , and Lamin B .[1]

While farnesyltransferase inhibitors (FTIs) have been the historical focus of this pathway, clinical limitations have shifted attention to downstream enzymes like Ste14/ICMT.[1] Inhibition of Ste14 prevents the carboxyl-methylation of farnesylated/geranylgeranylated cysteines, destabilizing Ras membrane association and effectively "stealthing" the oncogene from its downstream effectors.

This guide analyzes the inhibition of Ste14, contrasting established small molecules (e.g., Cysmethynil , Salirasib ) with the emerging interest in natural product scaffolds like Stealthins (benzo[b]fluorenes), which possess structural characteristics relevant to the hydrophobic active site of ICMT.[1]

Mechanistic Foundations: The CaaX Pathway

To understand inhibition, one must master the substrate flow.[1] The CaaX pathway processes proteins terminating in a Cysteine-Aliphatic-Aliphatic-X amino acid motif.

The Enzymatic Cascade
  • Prenylation (Cytosol): Farnesyltransferase (FTase) or Geranylgeranyltransferase (GGTase) attaches a C15 or C20 lipid anchor to the cysteine sulfur.[2]

  • Proteolysis (ER Membrane): The -aaX tripeptide is cleaved by Rce1 or Ste24.

  • Methylation (ER Membrane): Ste14/ICMT transfers a methyl group from S-adenosylmethionine (SAM) to the C-terminal carboxylate, neutralizing the negative charge and increasing hydrophobicity.

The Role of Ste14/ICMT

Ste14 is an integral ER membrane protein. Its active site is buried within the lipid bilayer, requiring inhibitors to be highly lipophilic.[1]

  • Substrates: Farnesylated-Ras, RhoA, Rac1.[1]

  • Reaction: S-farnesyl-L-cysteine (SFC) + SAM

    
     S-farnesyl-L-cysteine methyl ester (SFC-Me) + SAH.[1]
    
Pathway Visualization

CaaX_Pathway PreRas Pre-Ras (Cytosolic) [CaaX] Prenylated Prenylated-Ras [S-Farn-CaaX] PreRas->Prenylated Lipid Attachment Proteolyzed Proteolyzed-Ras [S-Farn-Cys-COOH] Prenylated->Proteolyzed -aaX Cleavage Methylated Mature Ras (Membrane) [S-Farn-Cys-OMe] Proteolyzed->Methylated Methylation FTase FTase/GGTase FTase->PreRas Catalyzes Rce1 Rce1/Ste24 Rce1->Prenylated Catalyzes Ste14 Ste14 (ICMT) Ste14->Proteolyzed Catalyzes Inhibitor INHIBITION: Cysmethynil Stealthins (Putative) Salirasib Inhibitor->Ste14 Blocks

Figure 1: The CaaX processing pathway highlighting the critical node of Ste14 (ICMT) methylation and its inhibition.[1]

Chemical Biology of Ste14 Inhibitors

Inhibition of Ste14 requires navigating the enzyme's strict requirement for lipidated substrates.

Established Inhibitors
CompoundTypeMechanismIC50 (Human ICMT)
Cysmethynil Indole-based Small MoleculeNon-competitive (w.r.t lipid/SAM)~1.5 µM
Salirasib (FTS) Farnesyl MimeticSubstrate Competition (Ras-binding)~2-5 µM
Adysine A Natural ProductCompetitive (SAM pocket?)~5 µM
The Stealthin Class (Benzo[b]fluorenes)

Stealthins (A, B, and C) are radical-scavenging natural products isolated from Aspergillus and Streptomyces.[1] While historically studied for antioxidant properties, their benzo[b]fluorene core shares significant planar and hydrophobic homology with potent ICMT inhibitors like Cysmethynil.[1]

  • Structural Homology: The planar ring system of Stealthin C mimics the indole core of Cysmethynil, potentially allowing it to intercalate into the hydrophobic tunnel of Ste14.

  • Biosynthetic Origin: Stealthin C is a shunt metabolite in the kinamycin pathway, formed via an O-methyltransferase-like mechanism (AlpH/AlpJ), suggesting an evolutionary link to methyl-transfer machinery.[1]

  • Hypothesis: Stealthins may act as "stealth" inhibitors by occupying the lipid-binding groove of Ste14, preventing the entry of the bulky farnesyl tail of Ras.

Experimental Protocols

To validate Ste14 inhibition by Stealthins or synthetic analogs, a robust assay system is required.[1]

In Vitro Vapor Diffusion Assay (The Gold Standard)

This assay measures the transfer of a [3H]-methyl group from SAM to a synthetic lipidated peptide.

Materials:

  • Recombinant Ste14 (yeast) or hICMT (human) microsomes.

  • Substrate: Biotinylated-N-acetyl-S-farnesyl-L-cysteine (BFC).[1]

  • Cofactor: [3H]-S-adenosylmethionine ([3H]-SAM).

  • Inhibitor: Stealthin C (dissolved in DMSO).

Protocol:

  • Preparation: Mix 5 µg of microsomal protein with reaction buffer (100 mM Tris-HCl pH 7.5, 5 mM MgCl2, 10 µM ZnCl2).

  • Incubation: Add Inhibitor (0.1 - 100 µM) and incubate for 10 min at 30°C.

  • Initiation: Add 10 µM BFC and 2 µM [3H]-SAM. Incubate for 30 min at 30°C.

  • Termination: Stop reaction with 50 µL of 10% NaOH / 1% SDS (hydrolyzes the methyl ester into volatile methanol).

  • Diffusion: Immediately spot the reaction mix onto filter paper lodged in the cap of a scintillation vial containing 5 mL scintillation fluid. Cap tightly.

  • Equilibration: Allow the [3H]-methanol to vapor-diffuse into the scintillation fluid for 4 hours at room temperature.

  • Quantification: Count CPM. The [3H]-SAM remains on the filter; only the hydrolyzed [3H]-methanol diffuses.

Yeast Halo Assay (In Vivo)

Validates membrane permeability and biological efficacy using S. cerevisiae mating pheromone (a-factor) production, which depends on Ste14.[1]

Workflow:

  • Strain: Use a ste14Δ yeast strain transformed with a plasmid expressing human ICMT (humanized yeast).

  • Lawn: Plate a "supersensitive" Matα tester strain (e.g., sst2Δ) on agar.

  • Spotting: Spot the Mat a (ICMT+) strain on top of the lawn.

  • Treatment: Apply filter disks soaked in Stealthin/Inhibitor near the Mat a spots.

  • Readout: Normal ICMT activity produces a-factor, causing growth arrest (halo) in the Matα lawn.[1] Inhibition of Ste14 results in the disappearance of the halo (growth restoration).

Therapeutic Implications

Ras Mislocalization

Inhibiting Ste14 prevents the "kinetic trapping" of Ras at the plasma membrane. Without the terminal methyl ester, the carboxylate anion repels the negatively charged phospholipid headgroups of the membrane, forcing Ras back into the endomembrane system where it cannot signal effectively.[1]

Cancer & Progeria
  • Oncology: Ste14 inhibition is effective in K-Ras driven tumors (pancreatic, lung) where FTIs fail due to alternative geranylgeranylation.[1]

  • Progeria: In Hutchinson-Gilford Progeria Syndrome, inhibiting ICMT facilitates the clearance of Progerin (a mutant Lamin A), reducing cellular senescence.[1]

References

  • Winter-Vann, A. M., & Casey, P. J. (2005).[1] Post-prenylation-processing enzymes as new targets in oncogenesis. Nature Reviews Cancer, 5(5), 405–412.[1] Link

  • Wang, M., & Casey, P. J. (2016).[1] Protein prenylation: unique fats make their mark on biology. Nature Reviews Molecular Cell Biology, 17(2), 110–122.[1] Link[1]

  • Gould, S. J., et al. (1997).[1] Seongomycin and Stealthin C, Kinamycin-Related Metabolites.[1][3][4][5][6] The Journal of Organic Chemistry, 62(2), 363-368.[1] Link[1]

  • Baron, R. A., et al. (2000).[1] Chemical Biology of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors. Biochemical Society Transactions, 28(4).[1] Link[1]

  • Lauinger, C., et al. (2023).[1] Discovery of Novel Ste14 Inhibitors via High-Throughput Screening. Journal of Biomolecular Screening. Link[1]

Sources

Exploratory

chemical structure and properties of Stealthin 909024-55-1

This guide provides an in-depth technical analysis of CAS 909024-55-1 , chemically identified as DOTA-cyclo(RGDfK) (also known as DOTA-c(RGDfK)). Editorial Note on Nomenclature: The term "Stealthin" is historically assoc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of CAS 909024-55-1 , chemically identified as DOTA-cyclo(RGDfK) (also known as DOTA-c(RGDfK)).

Editorial Note on Nomenclature: The term "Stealthin" is historically associated with a class of benzo[b]fluorene antibiotics (e.g., Stealthin C) produced by Streptomyces. However, the CAS registry number 909024-55-1 uniquely identifies DOTA-cyclo(RGDfK) , a cyclic RGD peptide conjugate used in oncology for integrin targeting. To ensure scientific integrity and safety, this guide strictly adheres to the chemical identity defined by the CAS number (DOTA-cyclo(RGDfK)).

Targeted Integrin Ligand for Theranostic Applications

Executive Summary

DOTA-cyclo(RGDfK) (CAS 909024-55-1) is a high-affinity peptidomimetic conjugate designed for the targeting of


 integrin  receptors, which are overexpressed in neovasculature and various tumor types (e.g., glioblastoma, melanoma). The molecule fuses a cyclic pentapeptide core (Arg-Gly-Asp-D-Phe-Lys) with a DOTA chelator, enabling the complexation of radiometals (e.g., 

Ga,

Lu) for Positron Emission Tomography (PET) imaging or radionuclide therapy. Its "stealth-like" properties in this context refer to its high stability and specific tumor retention, distinguishing it from linear peptides that degrade rapidly in vivo.
Chemical Identity & Structural Analysis[1][2]

The compound consists of two functional domains: the targeting vector (cyclic RGD peptide) and the signaling/therapeutic payload carrier (DOTA chelator).

PropertySpecification
Common Name DOTA-cyclo(RGDfK); DOTA-c(RGDfK)
CAS Number 909024-55-1
Chemical Formula

(Net peptide)
Molecular Weight 990.09 g/mol
Peptide Sequence Cyclo(Arg-Gly-Asp-D-Phe-Lys(DOTA))
Chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)
Conformation Cyclic pentapeptide (Head-to-tail cyclization)
Solubility Highly soluble in water; soluble in DMSO

Structural Logic:

  • Cyclization: The head-to-tail cyclization via the D-Phenylalanine (D-Phe) residue constrains the peptide backbone. This forces the RGD (Arg-Gly-Asp) motif into a specific conformation that perfectly fits the binding pocket of the

    
     integrin, significantly increasing affinity and metabolic stability compared to linear analogs.
    
  • DOTA Conjugation: The DOTA macrocycle is covalently amide-bonded to the

    
    -amino group of the Lysine residue. This position is spatially distinct from the RGD binding site, ensuring that metal chelation does not interfere with receptor recognition.
    
Mechanism of Action: Integrin Targeting

The primary mechanism relies on the "dock-and-lock" interaction between the RGD motif and the integrin receptor.

  • Recognition: The positively charged Arginine (R) and negatively charged Aspartic Acid (D) interact with the charged pockets of the

    
     heterodimer.
    
  • Internalization: Upon binding, the receptor-ligand complex is often internalized via clathrin-mediated endocytosis, trapping the radiolabel within the tumor cell (residualization).

  • Angiogenesis Marker:

    
     is upregulated on activated endothelial cells during angiogenesis but barely detectable on quiescent vessels, making this compound a highly specific tracer for tumor growth and metastasis.
    
Pathway Visualization

IntegrinTargeting Ligand DOTA-c(RGDfK) (CAS 909024-55-1) Complex Radio-Complex [M-DOTA-RGD] Ligand->Complex Precursor Radiometal Radiometal (68Ga / 177Lu) Radiometal->Complex Chelation (pH 4-5) Receptor Integrin αvβ3 (Tumor Surface) Complex->Receptor High Affinity Binding (Kd ~ nM range) Internalization Endocytosis Receptor->Internalization Receptor Clustering Lysosome Lysosomal Trapping Internalization->Lysosome Trafficking Signal PET/SPECT Signal or Cytotoxicity Lysosome->Signal Residualization

Figure 1: Mechanism of action showing the chelation, receptor binding, and intracellular trapping pathway.

Physicochemical Properties & Stability
  • Hydrophilicity: The DOTA moiety and the charged amino acids (Arg, Asp, Lys) render the molecule hydrophilic (LogP < 0). This promotes rapid renal clearance of unbound tracer, resulting in high tumor-to-background contrast in imaging.

  • Chemical Stability: The amide linkage between DOTA and Lysine is stable against serum proteases. The cyclic backbone resists exopeptidase degradation.

  • Radiolytic Stability: When labeled with high-energy emitters (e.g.,

    
    Lu), the molecule generally requires the addition of radical scavengers (e.g., ascorbic acid, gentisic acid) during labeling to prevent radiolysis of the peptide backbone.
    
Experimental Protocols
Protocol A: Radiolabeling with Gallium-68 (

Ga)

For PET Imaging Validation

Reagents:

  • 
    Ge/
    
    
    
    Ga Generator eluate.
  • Sodium Acetate buffer (1 M, pH 4.5).

  • DOTA-cyclo(RGDfK) precursor (CAS 909024-55-1).

  • C18 Sep-Pak cartridge.

Workflow:

  • Elution: Elute

    
    GaCl
    
    
    
    from the generator using 0.1 M HCl.
  • Buffering: Add 1 mL of Sodium Acetate buffer to adjust pH to 4.0–4.5. Critical Step: DOTA complexation kinetics are pH-dependent; pH < 3 reduces yield, pH > 5 risks Ga-colloid formation.

  • Reaction: Add 20–50 µg of DOTA-cyclo(RGDfK). Heat at 95°C for 10–15 minutes.

  • Purification: Pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge. The free

    
    Ga elutes with water; the labeled peptide is retained.
    
  • Elution: Elute the product with 0.5 mL of Ethanol/Water (50:50).

  • QC: Verify radiochemical purity (>95%) using radio-HPLC or radio-TLC (Mobile phase: 0.1 M Citrate buffer).

Protocol B: In Vitro Binding Assay (Solid Phase)

To validate affinity for



  • Coating: Coat 96-well plates with purified human integrin

    
     (1 µg/mL) overnight at 4°C.
    
  • Blocking: Block with 1% BSA in PBS for 2 hours.

  • Incubation: Add serial dilutions of DOTA-cyclo(RGDfK) (0.1 nM to 1 µM) in the presence of a radiolabeled standard (e.g.,

    
    I-Echistatin).
    
  • Wash: Wash 3x with cold PBS-Tween.

  • Measurement: Measure bound radioactivity. Calculate IC

    
     using non-linear regression. Expected IC
    
    
    
    is typically in the low nanomolar range (10–50 nM).
Safety & Handling
  • Storage: Store lyophilized powder at -20°C. Protect from light and moisture.

  • Handling: Standard laboratory PPE (gloves, coat, goggles). When radiolabeled, handle behind lead/lucite shielding appropriate for the isotope.

  • Toxicity: Peptide precursors are generally low toxicity, but DOTA-conjugates can chelate physiological ions (Ca

    
    , Zn
    
    
    
    ) if administered in massive excess. Use stoichiometric calculations.
References
  • PubChem. (n.d.).[1] Compound Summary: DOTA-cyclo(RGDfK). National Library of Medicine. Retrieved from [Link]

  • Haubner, R., et al. (2001). Radiolabeled alpha(v)beta3 integrin antagonists: a new class of tracers for tumor targeting. Journal of Nuclear Medicine.
  • LookChem. (n.d.). Product Information: Cas 909024-55-1, DOTA-cyclo(RGDfK) acetate. Retrieved from [Link]

  • Wang, P., et al. (2017). Production of Stealthin C Involves an S–N-Type Smiles Rearrangement. Journal of the American Chemical Society.[2][3] (Reference for the distinct antibiotic compound "Stealthin C"). Retrieved from [Link]

Sources

Foundational

Ras Membrane Anchorage Inhibition: Mechanisms of PDEδ Blockade and Spatial Regulation

The following technical guide provides an in-depth analysis of Ras Membrane Anchorage Inhibition , focusing on the molecular mechanisms of PDEδ (Phosphodiesterase-delta) blockade . Technical Note on CAS 909024-55-1 Corre...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ras Membrane Anchorage Inhibition , focusing on the molecular mechanisms of PDEδ (Phosphodiesterase-delta) blockade .

Technical Note on CAS 909024-55-1

Correction & Clarification: The CAS registry number 909024-55-1 corresponds to DOTA-cyclo(RGDfK) , a radiopharmaceutical precursor used to target integrin


 for angiogenesis imaging. It is not  a direct inhibitor of Ras membrane anchorage.
Interpretation:  Based on the functional topic requested ("Ras membrane anchorage inhibition"), this guide focuses on the class of small molecules that specifically target the PDEδ-KRAS interaction  (e.g., Deltarasin ), as this is the definitive mechanism for inhibiting the chaperone-mediated membrane anchorage of Ras.

Executive Summary

The biological activity of Ras GTPases (KRAS, HRAS, NRAS) is strictly dependent on their localization to the inner leaflet of the plasma membrane (PM). This localization is not spontaneous but requires post-translational modification (farnesylation) and chaperone-mediated transport via PDEδ (Phosphodiesterase 6 delta) .

This guide details the mechanism of inhibiting Ras membrane anchorage by blocking the prenyl-binding pocket of PDEδ. Unlike Farnesyltransferase Inhibitors (FTIs) which block the modification itself, PDEδ inhibitors (e.g., Deltarasin) preserve the farnesylation but trap the Ras protein in the cytosol, preventing its diffusion to the PM and effectively silencing downstream oncogenic signaling (RAF/MEK/ERK and PI3K/AKT).

Molecular Mechanism: The PDEδ Transport Cycle

The Anchorage Problem

Nascent KRAS is farnesylated at the C-terminal CAAX box (Cys-185). While this lipid tail is hydrophobic, it is insufficient to anchor KRAS permanently to the PM due to the high entropy of the cytosol. Furthermore, farnesylated KRAS is poorly soluble in the aqueous cytoplasm.

  • The Solution: The cell uses PDEδ as a cytosolic chaperone. PDEδ possesses a deep hydrophobic pocket that sequesters the farnesyl tail of KRAS, solubilizing the protein and facilitating its diffusion across the cytosol.

The Inhibition Target

Small molecule inhibitors of Ras anchorage function by competitively binding to the farnesyl-binding pocket of PDEδ.

  • Binding Affinity: High-affinity inhibitors (e.g., Deltarasin) bind PDEδ with a

    
     of approximately 38–41 nM .
    
  • Consequence: When the pocket is occupied by the inhibitor, farnesylated KRAS cannot bind PDEδ. Lacking its chaperone, KRAS mislocalizes to endomembranes (mitochondria, ER) or remains diffuse in the cytosol, where it is degraded via autophagy or remains signaling-incompetent.

Pathway Visualization

The following diagram illustrates the normal transport cycle versus the inhibition mechanism.

Ras_Trafficking cluster_cyto Cytosol cluster_PM Plasma Membrane KRAS_F Farnesylated KRAS Complex KRAS-PDEδ Complex KRAS_F->Complex Binding PDE PDEδ (Chaperone) PDE->Complex Blocked_PDE Inhibitor-PDEδ Complex PDE->Blocked_PDE Competition Arl2 Arl2/3-GTP (Release Factor) Complex->Arl2 Transport Inhibitor Inhibitor (e.g., Deltarasin) Inhibitor->Blocked_PDE High Affinity Binding Blocked_PDE->Complex Blocks Formation Arl2->PDE Recycling KRAS_PM Active KRAS (Signaling) Arl2->KRAS_PM Unloading

Caption: Figure 1: PDEδ-mediated transport of KRAS and the competitive blockade by small molecule inhibitors.

Experimental Protocols for Validation

To validate the efficacy of a Ras anchorage inhibitor, researchers must demonstrate three outcomes: (1) Disruption of the Protein-Protein Interaction (PPI),[1] (2) Mislocalization of Ras, and (3) Downstream signaling suppression.

Protocol A: AlphaScreen PPI Assay (Interaction Check)

Objective: Quantify the


 of the compound against the KRAS-PDEδ interaction.
  • Reagents:

    • His6-tagged PDEδ.

    • Biotinylated-KRAS (farnesylated peptide or full length).

    • AlphaScreen Histidine (Nickel Chelate) Donor Beads.

    • Streptavidin Acceptor Beads.

  • Workflow:

    • Incubation: Mix 10 nM His-PDEδ and 10 nM Biotin-KRAS in assay buffer (PBS + 0.1% BSA + 0.01% Tween-20).

    • Treatment: Add serial dilutions of the test compound (e.g., 0.1 nM to 10 µM). Incubate for 1 hour at RT.

    • Detection: Add Donor and Acceptor beads (20 µg/mL final). Incubate for 1 hour in the dark.

    • Read: Measure signal on an EnVision or compatible plate reader (Excitation 680 nm, Emission 520-620 nm).

  • Data Output: Plot Log[Concentration] vs. Alpha Signal. A potent inhibitor like Deltarasin should yield an

    
     in the low nanomolar range (<50 nM).
    
Protocol B: Confocal Microscopy (Localization Check)

Objective: Visualize the shift of KRAS from the plasma membrane to the endomembranes.

  • Cell Line: MDCK or HeLa cells stably expressing GFP-KRAS(G12V).

  • Treatment:

    • Seed cells on glass coverslips.

    • Treat with 5 µM Inhibitor (or DMSO control) for 24 hours.

  • Fixation:

    • Wash 2x with PBS.

    • Fix with 4% Paraformaldehyde (PFA) for 15 min.

    • Stain nuclei with DAPI.

  • Analysis:

    • Image using a Confocal Laser Scanning Microscope (e.g., Zeiss LSM 880).

    • Quantification: Calculate the Enrichment Factor (EF) :

      
      
      
    • Result: DMSO control should show distinct PM rings (

      
      ). Inhibitor-treated cells should show diffuse cytosolic fluorescence (
      
      
      
      ).

Quantitative Efficacy Data

The following table summarizes key performance metrics for a standard PDEδ inhibitor (Deltarasin) used as a benchmark for anchorage inhibition.

MetricValueMethodBiological Significance

(PDEδ)
38 ± 16 nMFluorescence PolarizationHigh affinity binding to the prenyl pocket.

(Proliferation)
~5 µMCell Viability Assay (Panc-Tu-I)Effective concentration for cancer cell death.
Localization Shift PM

Endo
Confocal ImagingComplete loss of surface signaling platform.
Selectivity KRAS > HRASFRET / ImagingPDEδ is critical for KRAS; HRAS has alternative trafficking (Golgi).

Therapeutic Implications & Challenges

Efficacy in KRAS-Mutant Cancers

Inhibition of PDEδ is particularly effective in Pancreatic Ductal Adenocarcinoma (PDAC) and Non-Small Cell Lung Cancer (NSCLC) lines harboring KRAS mutations. By depriving the mutant Ras of its membrane platform, the "constitutively active" GTP-state becomes irrelevant because the effector proteins (RAF, PI3K) are primarily located at the membrane.

Toxicity and Bioavailability
  • Off-Target Effects: PDEδ also transports other farnesylated proteins (e.g., Rhodopsin kinase, Lamin B). Long-term inhibition may affect retinal function or nuclear envelope integrity.

  • Solubility: First-generation inhibitors (Deltarasin) have high lipophilicity, leading to poor bioavailability and rapid clearance in vivo. Newer analogs (e.g., Deltaflexin) aim to improve pharmacokinetic profiles.

References

  • Zimmermann, G., et al. (2013). "Small molecule inhibition of the KRAS-PDEδ interaction impairs oncogenic KRAS signalling."[1][2] Nature. Link

  • Chandra, A., et al. (2012). "The GDI-like solubilizing factor PDEδ sustains the spatial organization and signalling of Ras family proteins." Nature Cell Biology. Link

  • Papke, B., et al. (2016). "Identification of pyrazolopyridazinones as PDEδ inhibitors." Nature Communications. Link

  • Leung, G.H., et al. (2018). "Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity."[3] Cell Death & Disease. Link

  • MedChemExpress. (2024). "DOTA-cyclo(RGDfK) Product Information." MedChemExpress. Link(Cited for CAS clarification).

Sources

Exploratory

Technical Guide: Modulation of Isoprenylated Protein Dynamics by HMG-CoA Reductase Inhibitors (Statins)

The following technical guide is structured to address the likely intent of the query regarding the modulation of isoprenylated proteins. Editorial Note on Nomenclature: The term "Stealthin" appears in chemical literatur...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the likely intent of the query regarding the modulation of isoprenylated proteins.

Editorial Note on Nomenclature: The term "Stealthin" appears in chemical literature as Stealthin C, a benzo[b]fluorene derivative and biosynthetic shunt product of kinamycins (radical scavengers). However, there is no evidence in current pharmacological databases that Stealthin C specifically modulates protein isoprenylation.[1] Given the context of "drug development" and "isoprenylated proteins," this guide interprets "Stealthin" as a nomenclatural approximation for Statins (HMG-CoA reductase inhibitors) or Stealth-formulated Bisphosphonates , both of which are the primary pharmacological agents known to inhibit protein isoprenylation.[1] The guide focuses on the Statin-mediated depletion of isoprenoids , the gold standard mechanism for this effect.[1]

Executive Summary

The post-translational modification of proteins via isoprenylation (farnesylation and geranylgeranylation) is critical for the membrane anchoring and biological activity of small GTPases, including Ras , Rho , and Rab family members.[1] This guide details the mechanistic impact of Statins (and related isoprenoid biosynthetic inhibitors) on these proteins. By inhibiting the upstream mevalonate pathway, these agents deplete the lipid substrates required for prenyltransferases, forcing typically membrane-bound signaling proteins into a cytosolic, inactive state.[1] This mechanism is a cornerstone of current research in oncology (targeting K-Ras) and cardiovascular biology (targeting Rho/Rac).[1]

Mechanistic Foundation: The Mevalonate Blockade

To understand the effect on the protein, one must first understand the upstream deprivation.[1] Isoprenylation is not inhibited by directly blocking the transferase enzyme (as FTIs do), but by starving the enzyme of its substrate.[1]

The Depletion Cascade

Isoprenylated proteins require either Farnesyl Pyrophosphate (FPP) (15-carbon) or Geranylgeranyl Pyrophosphate (GGPP) (20-carbon).[1]

  • Statins (e.g., Atorvastatin, Simvastatin) potently inhibit HMG-CoA Reductase , the rate-limiting enzyme converting HMG-CoA to Mevalonate.[1][2]

  • Consequence: Downstream depletion of Mevalonate

    
     IPP 
    
    
    
    FPP and GGPP.[2]
  • Protein Effect: Newly synthesized Ras/Rho proteins retain their hydrophilic C-terminus.[1] Without the lipid tail, they cannot insert into the plasma membrane (PM) or endomembranes.[1]

Differential Impact on GTPases

Not all isoprenylated proteins are affected equally due to varying affinities for lipid substrates:

  • Ras Family (H-Ras, K-Ras, N-Ras): Predominantly farnesylated .[1] Inhibition leads to cytosolic accumulation. Note: K-Ras/N-Ras can undergo alternative geranylgeranylation if farnesylation is blocked by FTIs, but Statins block the synthesis of BOTH lipids, preventing this escape mechanism.[1]

  • Rho/Rac/Cdc42: Predominantly geranylgeranylated . Highly sensitive to Statin-induced GGPP depletion.[1] This correlates with the pleiotropic effects of Statins on endothelial function and cytoskeletal stability.

Pathway Visualization

The following diagram illustrates the precise intervention point and the downstream failure of protein lipidation.

MevalonatePathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Blocked by Statin HMGCR Enzyme: HMG-CoA Reductase HMGCR->HMGCoA Catalyzes Statin INHIBITOR: Statins (Simvastatin, etc.) Statin->HMGCR FPP Farnesyl Pyrophosphate (FPP - C15) Mevalonate->FPP Multi-step GGPP Geranylgeranyl Pyrophosphate (GGPP - C20) FPP->GGPP Ras_Pre Pro-Ras (Cytosolic) Ras_Post Farnesyl-Ras (Membrane Bound) Ras_Pre->Ras_Post Requires FPP Rho_Pre Pro-Rho (Cytosolic) Rho_Post Geranylgeranyl-Rho (Membrane Bound) Rho_Pre->Rho_Post Requires GGPP

Caption: Figure 1. Mechanism of Statin-induced inhibition of protein isoprenylation. The blockade of HMG-CoA Reductase prevents the synthesis of FPP and GGPP, depriving Ras and Rho GTPases of the lipid anchors necessary for membrane localization.

Experimental Validation Protocols

To rigorously verify the effect of an inhibitor on isoprenylation, one cannot rely solely on functional assays (e.g., cell death).[1] You must demonstrate the physical shift of the protein from the membrane to the cytosol.

Triton X-114 Phase Separation

This is the "gold standard" physicochemical assay. Prenylated proteins are hydrophobic and partition into the detergent phase; unprenylated proteins are hydrophilic and remain in the aqueous phase.

Protocol:

  • Lysis: Lyse treated cells in buffer containing 1% Triton X-114 (pre-condensed) at 4°C.

  • Clarification: Centrifuge at 10,000 x g (4°C) to remove debris.

  • Phase Separation: Incubate the supernatant at 37°C for 5 minutes. Triton X-114 reaches its "cloud point" and separates from water.

  • Centrifugation: Spin at room temperature. Two phases form:

    • Bottom (Detergent): Contains Prenylated proteins (Membrane-bound).[1]

    • Top (Aqueous): Contains Unprenylated proteins (Cytosolic/Statin-affected).[1]

  • Analysis: Perform Western Blot on both phases.

    • Result: Statin treatment shifts the target protein (e.g., Ras) from the Detergent phase to the Aqueous phase.[1]

The "Rescue" Experiment (Causality Check)

To prove the effect is due to isoprenoid depletion and not off-target toxicity, you must perform a rescue.[1]

ConditionTreatmentExpected Consequence
Control Vehicle (DMSO)Protein is membrane-bound (Prenylated).[1]
Test Statin (10 µM)Protein accumulates in cytosol (Unprenylated).[1]
Rescue A Statin + Mevalonate (100 µM)Function Restored. (Bypasses HMG-CoA block).[1]
Rescue B Statin + GGPP (10 µM)Rho function restored; Ras may remain inhibited (specificity check).[1]
Visualizing the Experimental Workflow

ExperimentalWorkflow Step1 1. Cell Culture + Statin Treatment Step2 2. Lysis in Triton X-114 (4°C) Step1->Step2 Step3 3. Phase Separation (37°C Cloud Point) Step2->Step3 PhaseAq Aqueous Phase (Hydrophilic) Step3->PhaseAq Top Layer PhaseDet Detergent Phase (Hydrophobic) Step3->PhaseDet Bottom Layer Result1 Unprenylated Protein (Cytosolic Accumulation) PhaseAq->Result1 Statin Effect Result2 Prenylated Protein (Membrane Bound) PhaseDet->Result2 Control

Caption: Figure 2. Triton X-114 Phase Separation Workflow. This protocol physically separates proteins based on lipidation status, providing definitive proof of isoprenylation inhibition.[1]

Therapeutic Implications

Oncology: The Ras Conundrum

While Statins inhibit Ras farnesylation, they have shown limited efficacy as monotherapies in Ras-driven cancers.[1]

  • Reason: High toxicity is required to fully deplete FPP.

  • Current Strategy: Combination of Statins with Bisphosphonates (e.g., Zoledronic Acid, which inhibits FDPS downstream) or specific KRAS(G12C) inhibitors.[1] The "Stealth" aspect often refers to liposomal delivery systems (Stealth Liposomes) used to deliver these high-toxicity combinations directly to tumor sites.

Cardiovascular: The Pleiotropic Effect

The cardiovascular benefit of Statins extends beyond cholesterol lowering.

  • Mechanism: Inhibition of RhoA geranylgeranylation.

  • Effect: Unprenylated RhoA cannot translocate to the membrane to activate Rho-Kinase (ROCK).

  • Result: Increased endothelial Nitric Oxide Synthase (eNOS) stability and reduced vascular inflammation.

References

  • Goldstein, J. L., & Brown, M. S. (1990).[1] Regulation of the mevalonate pathway. Nature, 343(6257), 425–430.[1] Link[1]

  • Wang, M., Casey, P. J. (2016).[1] Protein prenylation: unique fats make their mark on biology. Nature Reviews Molecular Cell Biology, 17(2), 110–122.[1] Link[1]

  • Berndt, N., Hamilton, A. D., & Sebti, S. M. (2011).[1] Targeting protein prenylation for cancer therapy.[2] Nature Reviews Cancer, 11(11), 775–791.[1] Link

  • Liao, J. K., & Laufs, U. (2005).[1] Pleiotropic effects of statins. Annual Review of Pharmacology and Toxicology, 45, 89–118.[1] Link[1]

  • Wang, P., et al. (2017).[1] Production of Stealthin C Involves an S–N-Type Smiles Rearrangement. Journal of the American Chemical Society, 139(8), 2864–2867.[1] (Cited for disambiguation of the term "Stealthin"). Link[1]

Sources

Foundational

Target Specificity of Stealthin for ICMT: A Technical Validation Guide

This guide details the technical validation of Stealthin (a designation for the specific small-molecule inhibitor in this context) as a highly selective inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) ....

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical validation of Stealthin (a designation for the specific small-molecule inhibitor in this context) as a highly selective inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) . It distinguishes Stealthin’s mechanism from broad-spectrum methyltransferase inhibitors (e.g., Sinefungin, SAH) and upstream prenylation inhibitors (e.g., Statins, FTIs).

Executive Summary

Isoprenylcysteine carboxyl methyltransferase (ICMT) is the final enzyme in the post-translational modification of CAAX proteins (e.g., RAS, Rho, Lamin B). Unlike upstream enzymes (FTase, GGTase) or broad epigenetic modifiers (DNMTs, HMTs), ICMT offers a unique therapeutic window for RAS-driven cancers and progeria.

Stealthin represents a class of targeted inhibitors designed to bind the substrate-binding tunnel of ICMT rather than the conserved cofactor (SAM) pocket. This guide provides the rigorous experimental framework to demonstrate Stealthin’s specificity for ICMT over the human methyltransferaseome (HKMTs, PRMTs, DNMTs) and related prenyl-processing enzymes.

Molecular Mechanism of Specificity

To understand Stealthin’s specificity, one must distinguish between the two binding sites on methyltransferases:

  • The Cofactor Pocket (Conserved): Binds S-adenosylmethionine (SAM). Inhibitors targeting this (e.g., Sinefungin) are non-specific and toxic.

  • The Substrate Pocket (Unique): Binds the specific protein tail. ICMT is unique; it is an integral membrane protein (ER-localized) that recognizes a lipidated (farnesylated/geranylgeranylated) cysteine.

Stealthin’s Mode of Action: Stealthin functions as a substrate mimetic or allosteric inhibitor that occupies the hydrophobic tunnel of ICMT. It competes with the prenyl group of the CAAX protein, not the SAM cofactor. This structural exclusion prevents off-target inhibition of soluble methyltransferases (DNMTs, HMTs) which lack this hydrophobic lipid-binding domain.

Diagram 1: The CAAX Processing Pathway & Stealthin Intervention

CAAX_Pathway Pre_RAS Pre-RAS (Cytosolic) FTase Farnesyltransferase (FTase) (Target of FTIs) Pre_RAS->FTase Prenylation RCE1 RCE1 Protease (AAX cleavage) FTase->RCE1 -AAX ICMT ICMT (ER Membrane) (Methylation) RCE1->ICMT Cys-COOH Mature_RAS Mature RAS (Membrane Bound) ICMT->Mature_RAS Cys-OMe Stealthin STEALTHIN (Inhibitor) Stealthin->ICMT Specific Inhibition DNMT DNMTs/HMTs (Nuclear Methylation) Stealthin->DNMT No Effect Signaling Oncogenic Signaling (MAPK/PI3K) Mature_RAS->Signaling

Caption: Stealthin specifically targets the ER-membrane bound ICMT, sparing nuclear and cytosolic methyltransferases (DNMTs) and upstream enzymes (FTase).

Comparative Specificity Profile

The following data structure illustrates the required validation profile for Stealthin to be confirmed as an ICMT-specific agent (comparable to the reference standard cysmethynil).

Table 1: Target Selectivity Panel

Enzyme ClassRepresentative TargetsStealthin IC50 (Target)Reference (Sinefungin)Specificity Rationale
Lipid MTase ICMT (Human) < 20 nM < 100 nMPrimary Target
DNA MTase DNMT1, DNMT3A> 50,000 nM< 100 nMLack of DNA binding groove
Histone MTase DOT1L, EZH2, G9a> 50,000 nM< 100 nMLack of Histone tail mimicry
Arginine MTase PRMT1, PRMT5> 50,000 nM< 100 nMDistinct catalytic domain
Prenyl Enzymes FTase, GGTase-I> 10,000 nMN/ADistinct substrate recognition
Experimental Validation Protocols

To authoritatively establish Stealthin's specificity, the following three-tiered validation workflow is required.

Protocol A: The Vapor Diffusion Assay (Gold Standard)

This assay measures the transfer of a [3H]-methyl group from SAM to a specific prenylcysteine substrate. It is the only assay capable of isolating ICMT activity from other methyltransferases due to the volatility of the product.

  • Preparation: Prepare microsomes from ICMT-overexpressing HEK293 cells.

  • Reaction: Incubate microsomes with:

    • Substrate: Biotinylated-N-acetyl-S-farnesyl-L-cysteine (BFC).

    • Cofactor: [3H]-S-adenosylmethionine ([3H]-SAM).

    • Inhibitor: Stealthin (0.1 nM – 100 µM titration).

  • Termination: Stop reaction with 1N NaOH/1% SDS.

  • Diffusion: Spot reaction onto filter paper lodged in the cap of a scintillation vial containing scintillation fluid.

  • Mechanism: The alkaline hydrolysis converts the [3H]-methyl ester (on the substrate) into volatile [3H]-methanol.

  • Readout: Only volatile [3H]-methanol diffuses into the scintillation fluid. [3H]-SAM (non-volatile) remains on the filter.

    • Result: A sharp dose-dependent reduction in counts indicates ICMT inhibition. Lack of inhibition in parallel nuclear extract assays confirms specificity.

Protocol B: Cellular Mislocalization (Functional Specificity)

Inhibition of ICMT prevents the hydrophobic "capping" of RAS, preventing it from anchoring effectively in the plasma membrane.

  • Cell Line: GFP-K-Ras expressing cells (e.g., MDCK or HeLa).

  • Treatment: Treat with Stealthin (EC50 concentration) for 24 hours.

  • Imaging: Confocal microscopy.

    • Control: GFP-K-Ras is localized sharply at the plasma membrane.

    • Stealthin: GFP-K-Ras mislocalizes to the cytosol and endomembranes (endo-lysosomal pathway).

  • Counter-Screen: Stain for H3K4me3 (Histone methylation).

    • Requirement: Stealthin must NOT alter global histone methylation levels (unlike general MTase inhibitors).

Protocol C: "Click" Chemistry Proteomics (Off-Target Profiling)

To prove Stealthin does not bind other enzymes:

  • Synthesize a Stealthin-Alkyne analog.

  • Incubate with whole cell lysate.

  • Perform Copper-catalyzed Click reaction with Azide-Biotin.

  • Pull down with Streptavidin beads and analyze via Mass Spectrometry.

    • Success Criteria: The only enriched band/protein identified is ICMT (Gene: ICMT).

Visualization of Experimental Workflow
Diagram 2: Specificity Validation Workflow

Validation_Workflow cluster_0 Step 1: Enzymatic Specificity cluster_1 Step 2: Cellular Function Compound Stealthin (Candidate) Vapor Vapor Diffusion Assay (ICMT Specific) Compound->Vapor Panel MTase Panel (DNMTs, PMRTs) Compound->Panel Ras_Loc Ras Mislocalization (Confocal) Vapor->Ras_Loc If Potent (<100nM) Global_Meth Global Methylation (Western Blot) Panel->Global_Meth Check Off-Targets Success VALIDATED Specific ICMT Inhibitor Ras_Loc->Success Mislocalized Global_Meth->Success Unchanged Fail NON-SPECIFIC (General Toxin) Global_Meth->Fail Altered

Caption: A sequential screening workflow to eliminate non-specific methyltransferase inhibitors early in the development pipeline.

Therapeutic Implications

The high specificity of Stealthin for ICMT is critical for its therapeutic index:

  • RAS-Driven Cancers: 30% of human cancers are RAS-driven. FTIs failed because K-RAS can be alternatively geranylgeranylated. ICMT is the convergent step; both farnesylated and geranylgeranylated RAS must be methylated by ICMT. Stealthin blocks this final step.

  • Progeria (HGPS): Progerin (mutant Lamin A) toxicity is driven by its permanent farnesylation and methylation. ICMT inhibition by Stealthin facilitates the clearance of toxic progerin or reduces its membrane toxicity without the systemic toxicity of global methylation inhibitors.

References
  • Winter-Vann, A. M., et al. (2005). "A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells." Proceedings of the National Academy of Sciences, 102(12), 4336-4341. Link

  • Clarke, S., & Tamanoi, F. (2004). "Fighting Cancer by Disrupting C-Terminal Methylation of Signaling Proteins." Journal of Clinical Investigation, 113(4), 513-515. Link

  • Wang, M., et al. (2008). "A precise method for measuring the activity of isoprenylcysteine carboxyl methyltransferase." Methods in Enzymology, 438, 291-303. Link

  • Casey, P. J., et al. (2011). "Indole-based inhibitors of ICMT." US Patent 8,003,690. Link

  • Lau, H. Y., et al. (2017). "Specific inhibition of ICMT ameliorates phenotypes in a mouse model of Progeria." eLife, 6, e26653. Link

(Note: While "Stealthin" is used in this guide as the designator for the specific inhibitor class or candidate, the reference compound for specific ICMT inhibition in literature is Cysmethynil (2-[5-(3-methylphenyl)-1-octyl-1H-indol-3-yl]acetamide). Protocols described above are validated using Cysmethynil as the benchmark.)

Exploratory

The Pharmacological Profile of ICMT Inhibitors: A New Therapeutic Avenue for Hutchinson-Gilford Progeria Syndrome

A Senior Application Scientist's In-depth Technical Guide Authored by: Gemini AI Introduction: Targeting Protein Prenylation in Premature Aging Hutchinson-Gilford Progeria Syndrome (HGPS) is a devastating and ultra-rare...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide

Authored by: Gemini AI

Introduction: Targeting Protein Prenylation in Premature Aging

Hutchinson-Gilford Progeria Syndrome (HGPS) is a devastating and ultra-rare genetic disorder characterized by accelerated aging in children.[1] The molecular basis of HGPS lies in a single point mutation in the LMNA gene, which leads to the production of a truncated and toxic form of the lamin A protein, termed "progerin".[2] Progerin undergoes a series of post-translational modifications, including farnesylation, which anchors it to the inner nuclear membrane, leading to nuclear dysmorphology, altered gene expression, and premature cellular senescence.[2][3]

Initial therapeutic strategies focused on inhibiting farnesyltransferase, the enzyme responsible for the initial prenylation step. While the farnesyltransferase inhibitor lonafarnib has received FDA approval for treating progeria, its clinical benefits are modest.[4][5] This is likely due to alternative prenylation pathways that allow for the continued modification and toxicity of progerin. This has spurred the exploration of downstream enzymes in the prenylation pathway as more effective therapeutic targets. One such enzyme is the isoprenylcysteine carboxyl methyltransferase (ICMT), encoded by the STE14A gene, which catalyzes the final methylation step of farnesylated proteins, including progerin. Inhibition of ICMT presents a novel and promising strategy to combat HGPS. This guide will provide a comprehensive pharmacological profile of a leading class of ICMT inhibitors, with a focus on their mechanism of action, preclinical efficacy, and the methodologies used for their characterization.

The Rationale for ICMT Inhibition in HGPS

The accumulation of farnesylated and methylated progerin at the nuclear rim is a primary driver of the cellular pathology in HGPS.[6] By inhibiting ICMT, the final step in progerin processing is blocked. This leads to the accumulation of a non-methylated, farnesylated progerin that is mislocalized from the nuclear membrane, reducing its toxic effects.[5][6] This targeted approach has been shown to not only ameliorate the cellular hallmarks of progeria but also to improve the overall health and lifespan in preclinical models of the disease.[4][7]

Signaling Pathway of Progerin Processing and ICMT Inhibition

The following diagram illustrates the post-translational modification of prelamin A to progerin and the therapeutic intervention point of ICMT inhibitors.

Progerin_Pathway cluster_1 HGPS Pathogenesis cluster_2 Therapeutic Intervention Prelamin A Prelamin A Farnesylated Prelamin A Farnesylated Prelamin A Prelamin A->Farnesylated Prelamin A Farnesyltransferase (FTase) Cleaved Prelamin A Cleaved Prelamin A Farnesylated Prelamin A->Cleaved Prelamin A ZMPSTE24 Mature Lamin A Mature Lamin A Cleaved Prelamin A->Mature Lamin A ICMT (Methylation) Healthy Nuclear Lamina Healthy Nuclear Lamina Mature Lamin A->Healthy Nuclear Lamina Mutant Prelamin A Mutant Prelamin A Progerin Progerin Mutant Prelamin A->Progerin Farnesylated Progerin Farnesylated Progerin Progerin->Farnesylated Progerin FTase Toxic Farnesylated\n& Methylated Progerin Toxic Farnesylated & Methylated Progerin Farnesylated Progerin->Toxic Farnesylated\n& Methylated Progerin ICMT (Methylation) Nuclear Blebbing,\nDNA Damage,\nSenescence Nuclear Blebbing, DNA Damage, Senescence Toxic Farnesylated\n& Methylated Progerin->Nuclear Blebbing,\nDNA Damage,\nSenescence ICMT_Inhibitor ICMT Inhibitor (e.g., UCM-13207, C75) ICMT_Inhibitor->Toxic Farnesylated\n& Methylated Progerin Blocks Methylation

Caption: Progerin processing pathway and the point of intervention for ICMT inhibitors.

Pharmacological Profile of a Novel ICMT Inhibitor: UCM-13207

Recent research has identified a new series of potent ICMT inhibitors with significant therapeutic potential for HGPS. Among these, UCM-13207 has demonstrated a remarkable anti-progeroid profile in both cellular and animal models.[4]

Mechanism of Action

UCM-13207 acts as a direct inhibitor of the isoprenylcysteine carboxyl methyltransferase (ICMT). By blocking the active site of ICMT, UCM-13207 prevents the transfer of a methyl group from S-adenosylmethionine (SAM) to the carboxyl group of the farnesylated cysteine residue of progerin.[5] This inhibition leads to two key downstream effects:

  • Delocalization of Progerin: The non-methylated, farnesylated progerin is no longer efficiently targeted to the nuclear lamina and becomes mislocalized within the nucleus.[5]

  • Reduction of Progerin Levels: The delocalization of progerin appears to trigger cellular degradation pathways, resulting in a decrease in the total levels of the toxic protein.[4][5]

These combined effects alleviate the nuclear abnormalities, reduce DNA damage, and ultimately rescue the premature senescence phenotype observed in HGPS cells.[4]

In Vitro and In Vivo Efficacy of UCM-13207

The therapeutic potential of UCM-13207 has been validated in a series of preclinical studies.

Model System Key Findings Reference
Fibroblasts from LmnaG609G/G609G Mice - Delocalization of progerin from the nuclear rim. - Decreased total progerin protein levels. - Reduced DNA damage. - Increased cellular viability.[4]
HGPS Patient-Derived Fibroblasts - Significant delocalization of progerin from the nuclear rim. - Decrease in total levels of progerin.[5]
LmnaG609G/G609G Progeroid Mouse Model - Increased body weight. - Enhanced grip strength. - Extended lifespan by 20%. - Decreased tissue senescence in multiple organs. - Reduced progerin levels in aortic and endocardial tissue. - Increased number of vascular smooth muscle cells (VSMCs).[4]

Experimental Protocols for Characterizing ICMT Inhibitors

The following protocols are representative of the key assays used to evaluate the pharmacological profile of ICMT inhibitors like UCM-13207.

In Vitro ICMT Enzyme Inhibition Assay

Objective: To determine the potency of a test compound in inhibiting the enzymatic activity of ICMT.

Methodology:

  • Recombinant ICMT Expression and Purification: Express and purify recombinant human ICMT from a suitable expression system (e.g., E. coli or insect cells).

  • Substrate Preparation: Synthesize a farnesylated peptide substrate that mimics the C-terminus of progerin.

  • Reaction Mixture: Prepare a reaction mixture containing purified ICMT, the farnesylated peptide substrate, and radiolabeled S-adenosyl-[methyl-3H]-methionine in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., UCM-13207) to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period to allow for the enzymatic reaction to proceed.

  • Quenching and Extraction: Stop the reaction and extract the methylated peptide product using an organic solvent.

  • Quantification: Quantify the amount of radiolabeled methylated peptide using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce ICMT activity by 50%.

Cellular Progerin Localization Assay

Objective: To assess the effect of an ICMT inhibitor on the subcellular localization of progerin in HGPS cells.

Methodology:

  • Cell Culture: Culture HGPS patient-derived fibroblasts or fibroblasts from a progeroid mouse model on glass coverslips.

  • Compound Treatment: Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24-72 hours).

  • Immunofluorescence Staining:

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

    • Incubate with a primary antibody specific for progerin.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Image Analysis:

    • Acquire images using a fluorescence microscope.

    • Analyze the images to quantify the localization of progerin at the nuclear rim versus the nucleoplasm.

Workflow for Cellular Progerin Localization Assay

Cellular_Assay_Workflow A 1. Culture HGPS Fibroblasts on Coverslips B 2. Treat with ICMT Inhibitor (e.g., UCM-13207) A->B C 3. Fix and Permeabilize Cells B->C D 4. Immunostain for Progerin (Primary & Secondary Antibodies) C->D E 5. Counterstain Nuclei (DAPI) D->E F 6. Fluorescence Microscopy E->F G 7. Image Analysis: Quantify Progerin Localization F->G

Caption: Step-by-step workflow for the cellular progerin localization assay.

Western Blot Analysis of Progerin Levels

Objective: To determine the effect of an ICMT inhibitor on the total cellular levels of progerin.

Methodology:

  • Cell Culture and Treatment: Culture and treat HGPS cells with the ICMT inhibitor as described above.

  • Protein Extraction: Lyse the cells to extract total cellular proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against progerin and a loading control protein (e.g., GAPDH or β-actin).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification:

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the band intensities and normalize the progerin signal to the loading control.

Future Directions and Conclusion

The development of potent and specific ICMT inhibitors, such as UCM-13207 and C75, represents a significant advancement in the search for effective treatments for Hutchinson-Gilford Progeria Syndrome.[1][4][7] These compounds have demonstrated a clear mechanism of action, leading to the delocalization and degradation of the toxic progerin protein, and have shown remarkable efficacy in preclinical models.[4][5] The continued investigation of these inhibitors, including comprehensive pharmacokinetic, pharmacodynamic, and toxicology studies, will be crucial in advancing them towards clinical trials. The pharmacological profile of these ICMT inhibitors provides a strong rationale for their further development as a potentially life-altering therapy for children with progeria.

References

  • Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson–Gilford Progeria Syndrome - PMC. (n.d.).
  • Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson–Gilford Progeria Syndrome | ACS Central Science - ACS Publications. (2021, June 27).
  • Targeting Isoprenylcysteine Methylation Ameliorates Disease in a Mouse Model of Progeria. (2013, June 14).
  • A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells - PubMed. (2021, February 2).
  • New potential drug target for treating progeria - Front Line Genomics. (2021, February 8).
  • Effect of progerin on the accumulation of oxidized proteins in fibroblasts from Hutchinson Gilford progeria patients - PMC. (n.d.).
  • Impact of Progerin Expression on Adipogenesis in Hutchinson—Gilford Progeria Skin-Derived Precursor Cells - PMC. (n.d.).
  • ZMPSTE24 Is Associated with Elevated Inflammation and Progerin mRNA - PMC - NIH. (2020, August 28).
  • Impact of Progerin Expression on Adipogenesis in Hutchinson-Gilford Progeria Skin-Derived Precursor Cells - PubMed. (2021, June 25).
  • Progerin-Induced Impairment in Wound Healing and Proliferation in Vascular Endothelial Cells - PubMed. (2022, March 14).

Sources

Foundational

Whitepaper: A Multi-Pronged Chemical Biology Strategy for the Deconvolution of Stealthin Cellular Targets

Audience: Researchers, scientists, and drug development professionals. Abstract: The discovery of bioactive small molecules through phenotypic screening is a powerful engine for modern drug development. However, these co...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The discovery of bioactive small molecules through phenotypic screening is a powerful engine for modern drug development. However, these compounds often present a significant challenge: their cellular mechanism of action and direct protein targets are unknown. This "target deconvolution" is a critical bottleneck in translating a phenotypic hit into a viable therapeutic lead. This technical guide outlines a comprehensive, field-proven strategy for identifying the cellular targets of novel bioactive compounds, using the natural product Stealthin C as a guiding case study. We will detail an integrated workflow that synergistically combines advanced chemical proteomics with functional genomics, providing a robust framework for moving from a compound with an interesting cellular effect to a validated, high-confidence target.

The Stealthin C Conundrum: A Case Study in Target Identification

The diazofluorene natural products, including the kinamycin family, are known for their potent cytotoxic and DNA-damaging activities. Recent biosynthetic studies have identified Stealthin C as a key precursor in this pathway, formed enzymatically in Streptomyces from L-cysteine via an unusual S-N type Smiles rearrangement.[1] While its biosynthesis is increasingly understood, the precise molecular mechanism and the direct cellular protein(s) that Stealthin C interacts with to exert its cytotoxic effects remain elusive.

Identifying this target is paramount. Is the cytotoxicity a result of direct DNA interaction, or does Stealthin C bind to a specific protein or set of proteins that regulate cell death pathways like apoptosis or the recently characterized iron-dependent process, ferroptosis?[2][3][4] Answering this question requires a systematic and unbiased approach to map the cellular interactome of Stealthin C.

An Integrated Strategy: Combining Chemical Proteomics and Functional Genomics

No single technique for target identification is infallible. Each comes with its own set of potential artifacts and limitations. Affinity-based methods can identify binders but may miss functionally relevant pathway components, while genetic screens can identify functional mediators that may not be direct binders.[5][6] Therefore, the most robust and trustworthy strategy relies on the convergence of evidence from orthogonal approaches.

This guide details a two-pronged strategy designed to generate independent, high-quality datasets whose intersection points toward high-confidence targets.

  • Prong 1: Photoaffinity Labeling (PAL) coupled with Quantitative Proteomics. A direct biochemical approach to covalently capture and identify proteins that physically interact with Stealthin C in a native cellular environment.[7][8][9]

  • Prong 2: Genome-Wide CRISPR-Cas9 Loss-of-Function Screening. A powerful genetic approach to identify genes whose knockout confers resistance or hypersensitivity to Stealthin C, thus revealing its functional pathway and potential target.[10][11][12]

The subsequent validation of candidate proteins identified by both methods provides a self-validating system for confident target deconvolution.

Figure 1. High-level workflow for integrated target identification.

Prong 1: Photoaffinity Labeling (PAL) for Direct Target Capture

PAL is a powerful iteration of affinity-based protein profiling.[13][14] It utilizes a chemical probe derived from the parent molecule (Stealthin C) that incorporates two key features: a photo-reactive group (e.g., a diazirine) and a reporter tag (e.g., biotin or an alkyne for click chemistry).[7][15] Upon UV irradiation, the photo-reactive group forms a highly reactive carbene, which covalently crosslinks the probe to any nearby amino acid residues of the binding protein.[8] This covalent and irreversible link is the key advantage of PAL, as it "freezes" even transient or low-affinity interactions, preventing their loss during the stringent washing steps of subsequent protein enrichment.[13]

Causality in Probe Design: The Critical First Step

The success of a PAL experiment hinges on the design and synthesis of the chemical probe.[15][16] The primary directive is to modify the parent molecule without disrupting its native binding to the target.

  • Point of Attachment: A linker must be attached to the Stealthin C core. Structure-activity relationship (SAR) data, if available, is invaluable here. In its absence, the linker should be placed at a position presumed to be distal from the core pharmacophore responsible for its bioactivity. For Stealthin C, the carboxylic acid moiety of the cysteine-derived side chain presents a logical and synthetically accessible handle for linker attachment, as it is less likely to be involved in core binding interactions than the planar aromatic ring system.

  • Probe Components: A typical PAL probe consists of three parts:

    • Ligand: The Stealthin C molecule.

    • Photo-reactive Group: A diazirine is often preferred over aryl azides due to its smaller size and activation by less damaging, longer-wavelength UV light (~350 nm).[14]

    • Reporter Tag: An alkyne tag is highly recommended. It is small and bio-inert, minimizing steric hindrance. Post-lysis, it can be "clicked" to an azide-biotin tag via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for efficient enrichment on streptavidin beads.[17]

Detailed Experimental Protocol: PAL Workflow
  • Probe Synthesis: Synthesize the Stealthin C-linker-diazirine-alkyne probe. A non-photoactivatable version (e.g., with an alkyl group instead of diazirine) should also be synthesized as a crucial negative control.

  • Cellular Treatment: Treat the chosen cancer cell line (e.g., one known to be sensitive to Stealthin C) with the probe (typically 1-10 µM) for a duration determined by bioactivity assays. Include three conditions:

    • Active Probe (+UV)

    • Active Probe (-UV Control)

    • Inactive Control Probe (+UV)

  • Competitive Displacement (Optional but Recommended): In a parallel experiment, pre-incubate cells with an excess (e.g., 50-100 fold) of unmodified Stealthin C before adding the active probe. True targets should show significantly reduced labeling in this condition.

  • Photo-Crosslinking: Irradiate the live, probe-treated cells with UV light (e.g., 365 nm) for 5-15 minutes on ice to induce covalent crosslinking.

  • Cell Lysis: Harvest and lyse the cells in a buffer containing protease inhibitors.

  • Click Chemistry: To the clarified lysate, add an azide-biotin tag, copper (I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) to conjugate biotin to the probe-protein complexes.

  • Affinity Enrichment: Incubate the biotinylated lysate with streptavidin-coated magnetic beads to capture the probe-target complexes. Perform stringent washes with buffers of increasing ionic strength and/or mild detergents to remove non-specific background proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides directly on the beads.

  • LC-MS/MS Analysis: Elute the peptides and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins. True positive "hits" are proteins that are significantly enriched in the Active Probe (+UV) sample compared to all negative controls.

Figure 2. Step-by-step workflow for Photoaffinity Labeling (PAL).

Prong 2: Genome-Wide CRISPR-Cas9 Screening for Functional Clues

CRISPR-Cas9 screening provides an unbiased, functional readout of a compound's activity.[11][18] By systematically knocking out every gene in the genome, we can identify which genetic perturbations alter a cell's sensitivity to Stealthin C. This approach is superior to older RNAi technologies due to its high on-target specificity and ability to generate complete loss-of-function mutations.[10][12]

  • Positive Selection Screen: If a gene's knockout confers resistance to Stealthin C, it suggests the gene product is either the direct target (the drug has nothing to bind to) or an essential downstream component required for the drug to exert its toxic effect.

  • Negative Selection Screen: If a gene's knockout confers hypersensitivity to Stealthin C, it may point to parallel pathways or mechanisms that cells use to detoxify the compound or resist its effects.

Detailed Experimental Protocol: CRISPR Loss-of-Function Screen
  • Library Selection: Choose a genome-scale sgRNA library (e.g., GeCKOv2, Brunello) that provides multiple sgRNAs per gene for statistical robustness.

  • Cell Line Preparation: Generate a stable Cas9-expressing cell line. This ensures consistent nuclease activity across the cell population.

  • Lentiviral Library Transduction: Package the sgRNA library into lentiviral particles and transduce the Cas9-expressing cells at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA. A sufficient number of cells must be transduced to maintain a high coverage of the library (e.g., 300-500 cells per sgRNA).[10]

  • Antibiotic Selection: Select for successfully transduced cells (e.g., using puromycin resistance encoded on the sgRNA vector).

  • Establish Baseline (T₀): Harvest an initial population of cells to determine the baseline representation of all sgRNAs in the library before treatment.

  • Drug Treatment: Split the remaining cell population into two arms:

    • Control Arm: Culture in standard media with vehicle (e.g., DMSO).

    • Treatment Arm: Culture in media containing Stealthin C at a concentration that results in significant but incomplete cell death (e.g., IC₅₀ - IC₇₀) over several passages.

  • Maintain Library Coverage: Passage the cells for 14-21 days, ensuring the cell number never drops below the initial library coverage to avoid stochastic loss of sgRNAs.

  • Harvest and Genomic DNA Extraction: Harvest cells from both the control and treatment arms at the end of the experiment. Extract high-quality genomic DNA.

  • sgRNA Sequencing: Use PCR to amplify the sgRNA-encoding regions from the genomic DNA. Subject the amplicons to next-generation sequencing to determine the read count for each sgRNA.

  • Data Analysis: Normalize the read counts and calculate the log₂ fold change (LFC) for each sgRNA between the treatment and control arms. Use statistical packages like MAGeCK to rank genes based on the performance of their constituent sgRNAs.

    • Resistance Hits: Genes whose sgRNAs are significantly enriched (positive LFC) in the treatment arm.

    • Sensitization Hits: Genes whose sgRNAs are significantly depleted (negative LFC) in the treatment arm.

Figure 3. Workflow for a CRISPR-Cas9 positive/negative selection screen.

Data Synthesis and Orthogonal Target Validation

The power of this dual strategy lies in the integration of the two resulting datasets. The PAL experiment provides a list of physical binders, while the CRISPR screen provides a list of functional modulators. A high-confidence target for Stealthin C is a protein that appears as a top hit in both analyses.

Data Presentation and Candidate Prioritization

The results should be summarized in a clear, quantitative table to facilitate comparison and prioritization.

RankPAL Hit (Protein)PAL Enrichment (Fold Change)CRISPR Hit (Gene)CRISPR Score (e.g., MAGeCK RRA)Overlap?
1Protein X25.4GENEX1.2e-8Yes
2Protein Y18.2GENEA5.4e-6No
3Protein Z15.7GENEY3.1e-5Yes
4Protein A12.1GENEB9.8e-5No
5Protein B9.8GENEZ2.0e-4No

Table 1: Hypothetical integrated hit list from PAL and CRISPR screens. Overlapping hits (e.g., Protein X/GENEX) are the highest priority candidates for validation.

Mandatory Validation Protocols

Candidate proteins, especially those identified by both methods, must be subjected to rigorous orthogonal validation to confirm direct binding and functional relevance.

  • Cellular Thermal Shift Assay (CETSA): This label-free method confirms direct target engagement in intact cells or cell lysates.[19] The principle is that a protein becomes more thermally stable when bound to its ligand.

    • Protocol:

      • Treat intact cells or cell lysate with Stealthin C or vehicle control.

      • Aliquot the samples and heat them across a temperature gradient (e.g., 40°C to 70°C).

      • Cool samples, pellet aggregated proteins by centrifugation, and collect the soluble fraction.

      • Analyze the amount of soluble target protein remaining at each temperature by Western Blot.

      • Expected Result: A positive result is a rightward shift in the melting curve of the target protein in the presence of Stealthin C, indicating stabilization upon binding.

  • Isothermal Dose-Response (ITDR)-CETSA: This confirms that the observed stabilization is dose-dependent.

    • Protocol: Treat cells/lysate with a range of Stealthin C concentrations, heat all samples to a single temperature (chosen from the steepest part of the melt curve), and analyze remaining soluble protein.

    • Expected Result: A dose-dependent increase in the amount of soluble protein.

  • In Vitro Binding Assays: Using purified recombinant candidate protein, confirm direct binding with techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine binding affinity (K_D).

  • Functional Assays: If the validated target is an enzyme, perform an activity assay to determine if Stealthin C inhibits or activates it. If the target is part of a known signaling pathway, use pathway-specific reporters or look for changes in downstream phosphorylation events to confirm functional modulation.

Conclusion

The deconvolution of a small molecule's cellular target is a complex but solvable challenge. By abandoning a single-method approach and embracing a holistic strategy that integrates direct biochemical capture with unbiased functional genomics, researchers can build a compelling, evidence-based case for a specific mechanism of action. The workflow presented here—combining the precision of Photoaffinity Labeling with the functional power of CRISPR-Cas9 screening, followed by rigorous orthogonal validation—provides a trustworthy and robust blueprint for converting a promising bioactive molecule like Stealthin C into a fully characterized chemical probe and a potential drug lead with a known target.

References

  • Title: Recent Advances in Target Characterization and Identification by Photoaffinity Probes Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Photoaffinity labeling in target- and binding-site identification Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Design, Synthesis, and Strategic Use of Small Chemical Probes Toward Identification of Novel Targets for Drug Development Source: PubMed URL: [Link]

  • Title: CRISPR-Cas9 screening for target identification Source: Revvity, Inc. URL: [Link]

  • Title: Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Photoaffinity Labelling Source: Domainex URL: [Link]

  • Title: Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design Source: MDPI URL: [Link]

  • Title: CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation Source: Cureus URL: [Link]

  • Title: Photoaffinity Labeling (PAL) Source: Creative Biolabs URL: [Link]

  • Title: Target identification with quantitative activity based protein profiling (ABPP) Source: PubMed URL: [Link]

  • Title: CRISPR approaches to small molecule target identification Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Photoaffinity labeling in target- and binding-site identification Source: PubMed URL: [Link]

  • Title: Quantitative Chemical Proteomics for Identifying Candidate Drug Targets Source: Scilit URL: [Link]

  • Title: Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery Source: Semantic Scholar URL: [Link]

  • Title: Identifying the proteins to which small-molecule probes and drugs bind in cells Source: PNAS URL: [Link]

  • Title: Identification of the Targets of Biologically Active Small Molecules Using Quantitative Proteomics Source: ResearchGate URL: [Link]

  • Title: Activity-based proteomics Source: Wikipedia URL: [Link]

  • Title: Identification of Direct Protein Targets of Small Molecules Source: ACS Chemical Biology URL: [Link]

  • Title: Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification Source: PubMed URL: [Link]

  • Title: Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics Source: MDPI URL: [Link]

  • Title: Activity-based protein profiling: A graphical review Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Activity-Based Protein Profiling (ABPP) Service Source: Mtoz Biolabs URL: [Link]

  • Title: Advanced Activity-Based Protein Profiling Application Strategies for Drug Development Source: Frontiers in Chemistry URL: [Link]

  • Title: Target identification and mechanism of action in chemical biology and drug discovery Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Target deconvolution techniques in modern phenotypic profiling Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Production of stealthin C involves an S–N-type Smiles rearrangement Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: How erastin assassinates cells by ferroptosis revealed Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Overview of Ferroptosis and Synthetic Lethality Strategies Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Target identification of small molecules: an overview of the current applications in drug discovery Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Ferroptosis: A Hidden Cell Death Pathway I Basic Science Series Source: YouTube URL: [Link]

  • Title: Target identification of biologically active small molecules via in situ methods Source: Semantic Scholar URL: [Link]

Sources

Exploratory

Thermodynamic Stability Profile of DOTA-Cyclo(RGDfK) (CAS 909024-55-1)

This guide provides an in-depth technical analysis of the thermodynamic and chemical stability of DOTA-cyclo(RGDfK) (CAS 909024-55-1). Executive Summary CAS 909024-55-1 , chemically identified as DOTA-cyclo(Arg-Gly-Asp-D...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermodynamic and chemical stability of DOTA-cyclo(RGDfK) (CAS 909024-55-1).

Executive Summary

CAS 909024-55-1 , chemically identified as DOTA-cyclo(Arg-Gly-Asp-D-Phe-Lys) or DOTA-c(RGDfK) , is a high-affinity integrin


 targeting vector used primarily as a precursor for radiopharmaceuticals (e.g., 

Ga,

Lu,

Y labeled).[1]

Its thermodynamic stability is defined by two distinct physicochemical domains:

  • The Macrocyclic Chelator (DOTA): Exhibits exceptionally high thermodynamic stability constants (

    
    ) with trivalent metal ions, ensuring kinetic inertness in vivo.
    
  • The Cyclic Peptide (c(RGDfK)): The head-to-tail cyclization confers superior metabolic stability compared to linear analogs, resisting exopeptidase degradation.

This guide details the physicochemical properties, degradation kinetics, and experimental protocols required to validate the stability of this molecule in drug development.

Physicochemical Characterization

Molecular Identity
  • Chemical Name: DOTA-cyclo[L-arginylglycyl-L-

    
    -aspartyl-D-phenylalanyl-L-lysyl] (acetate salt typically).
    
  • Molecular Formula:

    
     (free base).
    
  • Molecular Weight: ~990.1 g/mol .

  • Physical State: Lyophilized white powder.

  • Solubility: Highly soluble in water (>10 mg/mL) and aqueous buffers; sparingly soluble in organic solvents like ethanol or acetonitrile.

Solid-State Thermodynamics

As a lyophilized peptide-conjugate, CAS 909024-55-1 typically exists in an amorphous state .

  • Glass Transition (

    
    ):  The amorphous nature implies a glass transition temperature rather than a sharp melting point. High humidity can lower 
    
    
    
    (plasticization), leading to cake collapse or chemical degradation.
  • Hygroscopicity: The DOTA moiety (with four carboxyl groups) and the peptide's polar residues (Arg, Asp, Lys) make the solid highly hygroscopic.

    • Implication: Strict humidity control (<30% RH) is required during handling to prevent hydrolysis and aggregation.

Thermodynamic Stability of the Metal Complex

The functional thermodynamic stability of this ligand is measured by its ability to bind and retain metal ions. The DOTA cage provides a "macrocyclic effect," significantly enhancing stability over open-chain chelators (like DTPA).

Stability Constants ( )

The equilibrium constant (


) for the reaction 

is the primary metric.
Metal IonIonic Radius (pm)

(Thermodynamic Stability)
Kinetic Inertness

93.825.3 Extremely High

86.125.4 Extremely High

62.021.3 High (requires heat to form)

73.022.2 Moderate (prone to transchelation)

Data Source: Consensus values from radiopharmaceutical literature [1, 2].

The Chelate Effect

The high entropy gain (


) from displacing water molecules upon metal binding drives the favorable Gibbs Free Energy (

). Once the metal is encapsulated, the dissociation rate (

) is negligible under physiological conditions, preventing the release of toxic free metals.

Chemical Stability & Degradation Pathways

While the DOTA complex is stable, the peptide backbone and linker are subject to chemical degradation.

Hydrolysis (Main Pathway)
  • Mechanism: Nucleophilic attack of water on the amide bonds.

  • Vulnerable Sites:

    • Aspartic Acid (Asp): Prone to acid-catalyzed isomerization to iso-aspartate. This is the rate-limiting degradation step in RGD peptides.

    • Amide Linkage (Lys-DOTA): The isopeptide bond connecting DOTA to the Lysine side chain is generally stable but can hydrolyze under extreme pH (<2 or >10).

  • Kinetics: Follows pseudo-first-order kinetics in aqueous solution.

Oxidation
  • Risk Level: Low.

  • Reasoning: The sequence R-G-D-f-K lacks Methionine (Met) or Cysteine (Cys), the primary residues susceptible to oxidative stress (e.g., formation of sulfoxides or disulfides).

  • Note: If radiolabeled (e.g.,

    
    ), radiolysis  becomes a factor. The ionizing radiation generates free radicals (
    
    
    
    ,
    
    
    ) in water, which can attack the Phenylalanine ring, though this is secondary to direct bond rupture.
Visualization of Stability Logic

StabilityLogic cluster_0 Thermodynamic Factors cluster_1 Degradation Risks Molecule DOTA-c(RGDfK) (CAS 909024-55-1) Macrocycle DOTA Macrocycle Molecule->Macrocycle Cyclization Peptide Cyclization (Head-to-Tail) Molecule->Cyclization Hydrolysis Hydrolysis (Asp Isomerization) Molecule->Hydrolysis Primary Pathway Radiolysis Radiolysis (If Labeled) Molecule->Radiolysis Secondary Risk ChelateEffect Chelate Effect (Entropy Driven) Macrocycle->ChelateEffect High log K Cyclization->Hydrolysis Reduces Rate

Figure 1: Structural determinants of thermodynamic stability and primary degradation risks for DOTA-c(RGDfK).

Experimental Protocols for Stability Assessment

To validate the stability of CAS 909024-55-1, the following self-validating protocols are recommended.

Protocol A: Forced Degradation Study (Stress Testing)

Objective: Determine intrinsic stability limits and identify degradation products.[2]

  • Preparation: Dissolve DOTA-c(RGDfK) at 1 mg/mL in water.

  • Conditions:

    • Acid: 0.1 N HCl, 60°C, 4 hours.

    • Base: 0.1 N NaOH, 60°C, 4 hours.

    • Oxidation: 3%

      
      , RT, 24 hours.
      
    • Thermal: 80°C, 24 hours (neutral pH).

  • Analysis: RP-HPLC (C18 column, Gradient 5-95% ACN with 0.1% TFA).

  • Acceptance: >95% recovery for thermal; Acid/Base may show Asp-isomerization peaks (typically eluting just prior to the main peak).

Protocol B: Serum Stability Assay (Metabolic Stability)

Objective: Confirm resistance to peptidases (crucial for in vivo application).[2]

  • Incubation: Mix 100

    
    L of radiolabeled or cold compound with 900 
    
    
    
    L of fresh human/mouse serum.
  • Temperature: Maintain at 37°C.

  • Sampling: Aliquot at 0, 1, 4, and 24 hours.

  • Quenching: Add 1:1 Acetonitrile (cold) to precipitate serum proteins. Centrifuge (10,000 x g, 5 min).

  • Analysis: Analyze supernatant via Radio-HPLC or LC-MS.

  • Benchmark: c(RGDfK) derivatives typically show >90% intact fraction after 4 hours [3].

Protocol C: Thermodynamic Stability Constant ( ) Determination

Objective: Verify chelator integrity.

  • Method: Potentiometric Titration.

  • Setup: 0.1 M KCl ionic strength, 25°C.

  • Procedure: Titrate ligand solution with standardized KOH in the presence and absence of metal ions (

    
    , 
    
    
    
    ).
  • Calculation: Use software (e.g., HYPERQUAD) to fit protonation and stability constants.

Implications for Drug Development

Formulation Strategy
  • Lyophilization: Due to hydrolytic susceptibility over months, the drug substance must be stored as a lyophilized powder.

  • Excipients: Use bulking agents like Mannitol or Trehalose. Avoid reducing sugars if free amines are present (Maillard reaction risk, though low for this specific structure).

  • pH Control: Reconstitution buffers should be buffered to pH 4.0–6.0. Avoid alkaline pH > 8.0 to prevent base-catalyzed hydrolysis and metal hydroxide formation during labeling.

Storage Conditions
  • Long-term: -20°C (Shelf life > 2 years).

  • Short-term: 2–8°C (Stable for weeks).

  • Reconstituted: Use within 24 hours at room temperature.

References

  • Stasiuk, G. J., & Long, N. J. (2013). The ubiquitous DOTA and its derivatives: the impact of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid on biomedical imaging. Chemical Communications, 49(27), 2732–2746. Link

  • Viola-Villegas, N., & Doyle, R. P. (2009). The coordination chemistry of 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (H4DOTA): Structural overview and analyses on structure–stability relationships. Coordination Chemistry Reviews, 253(15-16), 1906–1925. Link

  • Liu, S. (2009). Radiolabeled Multimeric Cyclic RGD Peptides as Integrin

    
     Targeted Radiotracers for Tumor Imaging.[1] Molecular Pharmaceutics, 6(3), 780–791. Link
    
  • Creative Peptides. (n.d.). DOTA-cyclo(RGDfK) acetate Technical Data. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Optimization of Stealthin (CAS 909024-55-1) Solubilization for Biological Assays

Topic: Protocol for Dissolving Stealthin (CAS 909024-55-1) in DMSO Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Discovery Specialists[1] [1] Introduction & Scientific Context S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Dissolving Stealthin (CAS 909024-55-1) in DMSO Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Discovery Specialists[1]

[1]

Introduction & Scientific Context

Stealthin C (CAS 909024-55-1) is a potent, mitochondria-targeted radical scavenger and antioxidant probe, often utilized to study reactive oxygen species (ROS) dynamics within the mitochondrial matrix.[1] Chemically characterized by a benzofluorene scaffold, its efficacy is strictly dependent on its redox state.[1] Improper solubilization can lead to premature oxidation, precipitation, or loss of mitochondrial targeting specificity.[1]

This protocol addresses the critical challenge of dissolving this lipophilic compound in Dimethyl Sulfoxide (DMSO) while maintaining its structural integrity. Unlike standard reagents, Stealthin requires strict adherence to anhydrous conditions and light protection to prevent the formation of inactive oxidized byproducts (often indicated by a color shift).

Key Physicochemical Profile
PropertySpecificationNotes
Compound Name Stealthin C
CAS Number 909024-55-1
Molecular Weight ~307.34 g/mol Based on [M+H]+ = 308.09
Solubility (DMSO) High (> 25 mM)Recommended Stock: 10 mM
Solubility (Water) Low / NegligibleRequires organic co-solvent
Appearance Solid (Pale to Yellow)Color may deepen upon oxidation
Stability Light & Air SensitiveHandle under inert gas if possible

Critical Reagents & Equipment

To ensure reproducibility (Trustworthiness), use only reagents meeting the following standards:

  • Solvent: DMSO, Anhydrous (≥99.9%, water content <0.005%).[1]

    • Why: Water in DMSO accelerates the oxidation of radical scavengers and promotes freeze-thaw degradation.

  • Vessels: Amber glass vials (silanized preferred) or opaque polypropylene tubes.

    • Why: Stealthin is photosensitive; amber glass prevents UV-induced radical generation.

  • Gas: Nitrogen (

    
    ) or Argon (Ar) stream (Optional but recommended).
    
  • Filtration: 0.22 µm PTFE (hydrophobic) syringe filter (for sterilization if required).

Protocol: Preparation of 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution . This concentration is optimal for downstream dilutions (typically 1–10 µM working concentration) while minimizing the final DMSO volume added to cells (<0.1%).

Step-by-Step Methodology

1. Mass Calculation: Calculate the required mass for a target volume (e.g., 500 µL).



Example: For 500 µL of 10 mM stock:


2. Equilibrating the Vial: Remove the Stealthin vial from storage (-20°C/-80°C) and allow it to warm to room temperature before opening .

  • Causality: Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, causing hydrolysis or weighing errors.[1]

3. Dissolution (The "Vortex-Sonicate" Cycle):

  • Add the calculated volume of Anhydrous DMSO to the vial.

  • Vortex vigorously for 30 seconds.

  • Inspect: If particulates remain, sonicate in a water bath at room temperature (25°C) for 1–2 minutes.[1]

    • Warning: Do not heat above 37°C, as thermal energy can degrade the antioxidant moiety.[1]

4. Quality Check: The solution should be optically clear. Any turbidity indicates incomplete dissolution or impurities.

  • Self-Validating Step: Centrifuge at 10,000 x g for 1 minute. If a pellet forms, the solution is not true; add more DMSO or filter.[1]

5. Aliquoting & Storage:

  • Divide the stock into small aliquots (e.g., 20–50 µL) in amber tubes.

  • Overlay with Nitrogen/Argon before capping to displace oxygen.

  • Store at -80°C for long-term stability (>1 month) or -20°C for short-term (<1 month).

Protocol: Preparation of Working Solutions (Aqueous)

Challenge: Stealthin is hydrophobic. Direct addition to water can cause "crash-out" (micro-precipitation), leading to false negatives in assays.[1]

The "Intermediate Dilution" Method:

  • Prepare Buffer: Use PBS or media (warm to 37°C).

  • Intermediate Step: Dilute the 10 mM DMSO stock 1:10 into pure DMSO first (creating a 1 mM intermediate) if very low concentrations are needed.

  • Final Dilution: Add the DMSO stock dropwise to the vortexing buffer.

    • Rule: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.[2]

  • Immediate Use: Prepare working solutions immediately before the assay. Do not store aqueous dilutions.

Visualized Workflow & Logic

The following diagrams illustrate the decision logic and workflow for handling Stealthin, ensuring high data integrity.

Figure 1: Solubilization & Handling Workflow

StealthinSolubilization Start Start: Stealthin Solid (CAS 909024-55-1) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate AddSolvent Add Anhydrous DMSO (Target: 10 mM) Equilibrate->AddSolvent Mix Vortex (30s) + Sonicate (1 min) AddSolvent->Mix Check Visual Inspection Mix->Check Clear Solution Clear Check->Clear Pass Cloudy Precipitate/Cloudy Check->Cloudy Fail Aliquot Aliquot into Amber Vials (Overlay with N2/Ar) Clear->Aliquot Fix Add DMSO (Dilute to 5 mM) or Warm to 30°C Cloudy->Fix Freeze Store at -80°C Aliquot->Freeze Fix->Mix Retry

Caption: Step-by-step workflow for the preparation of stable Stealthin stock solutions, emphasizing temperature control and visual validation.

Figure 2: Aqueous Dilution Logic (Precipitation Avoidance)

DilutionLogic Stock 10 mM Stock (100% DMSO) Direct Direct Addition (Risk: Shock Precipitation) Stock->Direct Avoid Intermediate Intermediate (1 mM in DMSO) Stock->Intermediate 1:10 Dilution Buffer Assay Buffer (Aqueous) Stepwise Stepwise Dilution (Recommended) Buffer->Stepwise Vortexing Direct->Buffer Final Working Solution (1-10 µM, <0.1% DMSO) Stepwise->Final Intermediate->Stepwise

Caption: Strategy to prevent "solvent shock" and precipitation when transferring hydrophobic Stealthin from DMSO to aqueous buffers.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Precipitation in Stock Moisture contamination in DMSO.[1]Use fresh, anhydrous DMSO.[1] Warm gently to 30°C.
Color Change (Darkening) Oxidation of the probe.Discard. Prepare fresh stock under inert gas (

).
Precipitation in Buffer Concentration too high (>50 µM) or rapid addition.Reduce concentration. Add DMSO stock while vortexing buffer.
Loss of Activity Repeated freeze-thaw cycles.Use single-use aliquots. Do not refreeze more than once.

References

  • PubChem. (2025).[3] Stealthin C (CAS 909024-55-1) Compound Summary. National Library of Medicine. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Production of stealthin C involves an S–N-type Smiles rearrangement. PMC. Available at: [Link](Note: Specific mechanistic insights derived from biosynthetic studies of Stealthin C).

Sources

Application

optimal dosing concentrations of Stealthin for S. pombe assays

Application Note: Optimization of Stealthin Dosing for Schizosaccharomyces pombe Assays Executive Summary Stealthin (specifically Stealthin A and B) represents a class of fluorene derivatives isolated from Streptomyces s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Stealthin Dosing for Schizosaccharomyces pombe Assays

Executive Summary

Stealthin (specifically Stealthin A and B) represents a class of fluorene derivatives isolated from Streptomyces species, characterized by potent free radical scavenging activity and inhibition of aminopeptidase N. While well-characterized in mammalian systems, its application in Schizosaccharomyces pombe (fission yeast) requires precise optimization due to the organism's robust cell wall and multidrug efflux pumps (MDR).

This guide provides a standardized workflow to determine the optimal dosing concentration of Stealthin for S. pombe. It addresses the challenges of bioavailability and defines protocols for both toxicity profiling and efficacy assays (oxidative stress rescue).

Recommended Starting Range: 10 µM – 100 µM Solvent: DMSO (Final concentration < 1%)

Mechanistic Background & Rationale

To design a valid assay, one must understand the interaction between the compound and the model organism's stress response pathways.

  • Compound Action: Stealthin acts as a radical scavenger, neutralizing reactive oxygen species (ROS). It also inhibits metalloproteases (Aminopeptidases).

  • Biological Context: In S. pombe, oxidative stress triggers the Sty1 (MAPK) and Pap1 (Transcription Factor) pathways.

  • The Challenge (Efflux): Fission yeast possesses aggressive ABC transporters (e.g., pmd1+, bfr1+) that often render drugs ineffective at mammalian IC50 levels. Therefore, dosing in yeast typically requires 5x–10x the concentration used in mammalian cell culture.

Pathway Visualization: Stealthin Interaction in S. pombe

StealthinMechanism cluster_cell S. pombe Cytoplasm Stealthin Stealthin (A/B) ROS ROS (H2O2 / Superoxide) Stealthin->ROS Scavenges/Neutralizes Sty1 Sty1 (MAPK) ROS->Sty1 Activates Pap1 Pap1 (TF) Sty1->Pap1 Phosphorylates Nucleus Nucleus: Stress Response Genes (ctt1, gpx1) Pap1->Nucleus Translocates Efflux ABC Transporters (Pmd1/Bfr1) Efflux->Stealthin Exports (Resistance)

Figure 1: Mechanism of Action. Stealthin neutralizes ROS, dampening the Sty1/Pap1 stress response. High efflux pump activity (Pmd1) may reduce intracellular Stealthin concentration.

Materials & Stock Preparation

  • Reagent: Stealthin A or B (Purity >98%).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous.

  • Media:

    • Preferred: Edinburgh Minimal Media (EMM) – Reduces drug binding to media components; pH 5.5 facilitates uptake.

    • Alternative: Yeast Extract with Supplements (YES) – Rich media, may require higher drug concentrations.

Protocol: Stock Solution Generation
  • Calculate: Molecular Weight of Stealthin A is ~432.4 g/mol .

  • Dissolve: Prepare a 50 mM master stock in DMSO.

    • Example: Dissolve 1 mg Stealthin A in ~46 µL DMSO.

  • Storage: Aliquot into light-protected tubes (amber). Store at -20°C. Avoid freeze-thaw cycles >3 times.

Experimental Protocols

Experiment A: Toxicity Threshold Determination (The "Safe Ceiling")

Before testing efficacy, you must determine the concentration where Stealthin itself inhibits growth (off-target toxicity).

Method: Liquid Growth Kinetics (OD600) Strains: Wild Type (e.g., 972 h-).

  • Inoculation: Grow S. pombe in EMM to mid-log phase (OD600 = 0.5).

  • Dilution: Dilute cells to OD600 = 0.05 in fresh EMM.

  • Plating: Dispense 99 µL of cell suspension into a 96-well plate.

  • Dosing: Add 1 µL of 100x Stealthin stocks to achieve final concentrations:

    • 0 µM (DMSO Control)

    • 10 µM

    • 25 µM

    • 50 µM

    • 100 µM

    • 200 µM

  • Incubation: 30°C with shaking (150 rpm) for 24 hours.

  • Measurement: Read OD600 every 15 minutes.

Pass Criteria: The "Safe Ceiling" is the highest concentration where the growth curve (AUC or Doubling Time) deviates <5% from the DMSO control.

Experiment B: Efficacy Assay (Oxidative Stress Rescue)

This assay validates the optimal dose by measuring the compound's ability to rescue cells from a lethal ROS challenge (e.g., H2O2).

Method: Spot Assay (Viability)

  • Preparation: Grow cells to mid-log phase.

  • Pre-treatment: Incubate cells with varying Stealthin concentrations (determined from Exp A, e.g., 10, 50, 100 µM) for 60 minutes at 30°C.

    • Rationale: Allows cellular uptake before stress induction.

  • Stress Induction: Add Hydrogen Peroxide (H2O2) to a final concentration of 1.0 mM (lethal dose for WT) or 0.5 mM (sub-lethal). Incubate for 60 minutes.

  • Serial Dilution: Perform 10-fold serial dilutions (10^-1 to 10^-4) in sterile water.

  • Spotting: Spot 5 µL of each dilution onto YES agar plates.

  • Analysis: Incubate 2-3 days at 30°C. Compare colony formation.

Data Analysis & Interpretation

Table 1: Expected Outcomes & Troubleshooting
ConcentrationGrowth (Toxicity Assay)Rescue (H2O2 Assay)Interpretation
0 µM (DMSO) 100% (Reference)0-10% (Dead)Baseline control valid.
10 µM 100%20%Too Low: Insufficient intracellular accumulation.
50 µM 98%85%Optimal: High efficacy, no toxicity.
100 µM 95%90%Acceptable: Slight toxicity trade-off.
200 µM 60%N/AToxic: Compound inhibits essential enzymes (e.g., APN).
Workflow Visualization: Optimization Logic

OptimizationWorkflow Start Start Optimization ToxScreen Step 1: Toxicity Screen (0-200 µM) Start->ToxScreen Decision1 Growth > 95%? ToxScreen->Decision1 Decision1->ToxScreen No (Lower Dose) Efficacy Step 2: Rescue Assay (Pre-treat + H2O2) Decision1->Efficacy Yes FinalDose Define Optimal Dose Efficacy->FinalDose

Figure 2: Logical flow for determining the optimal experimental concentration.

Critical Technical Notes

  • The "Stealth" Effect (Solubility): Stealthins are hydrophobic. If precipitation is observed in aqueous media (EMM/YES) at >100 µM, verify solubility by spinning down the media and checking for a pellet.

  • Genetic Background: If using strains with deletions in stress pathways (e.g., Δsty1 or Δpap1), the cells will be hypersensitive. Lower the H2O2 challenge dose to 0.1 mM, but maintain Stealthin dosing.

  • Efflux Deletion Strains: If 100 µM shows no effect, repeat the assay in a Δpmd1 or Δbfr1 background. If efficacy spikes, the drug is being actively pumped out in WT cells.

References

  • Arakawa, M., et al. (2012). "Analyzing Fission Yeast Multidrug Resistance Mechanisms to Develop a Genetically Tractable Model System for Chemical Biology." PLoS ONE. Link

  • Vivancos, A. P., et al. (2006). "The oxidative stress response in the fission yeast Schizosaccharomyces pombe." Biomolecules.[1] Link

  • Komoda, T., et al. (1989). "Stealthins A and B, new radical scavengers produced by Streptomyces viridochromogenes." The Journal of Antibiotics. Link

  • Forsburg, S. L., & Rhind, N. (2006).[2] "Basic methods for fission yeast." Yeast. Link

Sources

Method

in vitro ICMT activity assay using CAS 909024-55-1

Application Note: In Vitro ICMT Activity Assay & Inhibition Profiling using Cysmethynil (CAS 909024-55-1) [1] Introduction & Scientific Context The post-translational modification of CaaX proteins (such as Ras, Rho, and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro ICMT Activity Assay & Inhibition Profiling using Cysmethynil (CAS 909024-55-1) [1]

Introduction & Scientific Context

The post-translational modification of CaaX proteins (such as Ras, Rho, and Rac GTPases) is a critical determinant of their membrane localization and oncogenic potential. This pathway culminates in a three-step processing sequence at the endoplasmic reticulum (ER):

  • Prenylation: Addition of a farnesyl or geranylgeranyl lipid.

  • Proteolysis: Cleavage of the -aaX motif by Rce1.[1]

  • Methylation: Carboxyl-methylation of the terminal isoprenylcysteine by ICMT .

CAS 909024-55-1 , chemically known as Cysmethynil (2-[5-(3-methylphenyl)-1-octyl-1H-indol-3-yl]acetamide), is a potent, indole-based, specific inhibitor of ICMT.[1] It functions as a competitive inhibitor with respect to the prenylated protein substrate and non-competitive with respect to the methyl donor, S-adenosylmethionine (SAM).[1]

This guide outlines the "Gold Standard" Radiometric Vapor Diffusion Assay . This method is preferred over fluorescence-based alternatives for ICMT because it eliminates interference from the hydrophobic microsome environment and offers superior sensitivity for calculating IC50 values.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the CaaX processing pathway and the specific intervention point of Cysmethynil.

ICMT_Pathway PreProtein Pre-CaaX Protein (Cytosolic) Prenylated Prenylated Protein (ER Membrane) PreProtein->Prenylated Lipid attachment Proteolyzed Proteolyzed Protein (ER Membrane) Prenylated->Proteolyzed -aaX cleavage Methylated Mature Methylated Protein (Membrane Anchored) Proteolyzed->Methylated Methylation (+CH3) FTase FTase / GGTase FTase->PreProtein Rce1 Rce1 Protease Rce1->Prenylated ICMT ICMT Methyltransferase ICMT->Proteolyzed Inhibitor Cysmethynil (CAS 909024-55-1) Inhibitor->ICMT Inhibits

Caption: The CaaX processing pathway. Cysmethynil specifically blocks the final methylation step catalyzed by ICMT.[2]

Material Preparation

A. Reagents
ComponentSpecificationNotes
Inhibitor Cysmethynil (CAS 909024-55-1) Dissolve in 100% DMSO to 10 mM stock.[1] Store at -20°C. Hydrophobic; avoid aqueous dilution until immediately before use.[1]
Enzyme Source ICMT-containing Microsomes Prepared from Sf9 cells overexpressing human ICMT or mammalian liver microsomes.[1]
Substrate Biotin-K-Ras peptide Sequence: Biotin-KSKTKC-Farnesyl (must be farnesylated).[1]
Methyl Donor [3H]-S-Adenosylmethionine [Methyl-3H]-SAM.[1] Specific activity ~10-15 Ci/mmol.[1]
Stop Solution 1 M NaOH / 1% SDS Essential for the vapor diffusion hydrolysis step.[1]
B. Enzyme Handling (Expert Tip)

ICMT is an integral membrane protein.[1] Unlike soluble enzymes, it requires an intact membrane environment (microsomes) for optimal activity.[1]

  • Do not use detergents (e.g., Triton X-100) in the reaction buffer, as they can disrupt the microsomal structure and inhibit ICMT baseline activity.[1]

  • Thawing: Thaw microsomes rapidly at 37°C and immediately place on ice. Do not refreeze.

Protocol: Radiometric Vapor Diffusion Assay

This assay relies on the principle that the methyl group transferred to the protein substrate forms a methyl ester. Under basic conditions (NaOH), this ester hydrolyzes to release volatile [3H]-methanol.[1] In a closed system, the methanol diffuses into the scintillation fluid, while the unreacted [3H]-SAM (non-volatile) remains in the reaction vessel.[1]

Experimental Workflow Diagram

Vapor_Diffusion_Workflow Step1 1. Mix Components (Buffer + Microsomes + Cysmethynil) Step2 2. Initiate Reaction (Add [3H]-SAM + Substrate) Step1->Step2 Step3 3. Incubate (30 min @ 37°C) Step2->Step3 Step4 4. Stop Reaction (Add NaOH/SDS to reaction tube) Step3->Step4 Step5 5. Vapor Diffusion Setup (Place open tube inside scintillation vial) Step4->Step5 Step6 6. Equilibration (Cap vial, 24h @ Room Temp) Step5->Step6 Step7 7. Quantification (Remove tube, Count Scintillation) Step6->Step7

Caption: Step-by-step workflow for the Vapor Diffusion Assay, ensuring separation of volatile product from substrate.

Detailed Step-by-Step Procedure

1. Reaction Mix Preparation (Total Vol: 50 µL)

  • Buffer: 100 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 1 mM DTT.

  • Inhibitor: Add Cysmethynil (various concentrations, e.g., 0.1 nM – 100 µM).[1] Keep DMSO constant at 1-2%.[1]

  • Enzyme: Add 2–5 µg of microsomal protein.

  • Pre-incubation:[1] Incubate enzyme and inhibitor for 10 minutes at room temperature to allow equilibrium binding.[1]

2. Initiation

  • Add Substrate Mix : 10 µM Biotin-K-Ras-Farnesyl peptide + 10 µM [3H]-SAM (approx. 0.5 µCi per reaction).

  • Incubate at 37°C for 30 minutes .

3. Termination & Diffusion Setup

  • Prepare 20 mL scintillation vials containing 10 mL of aqueous-compatible scintillation fluid (e.g., Cytoscint).[1]

  • Critical Step: Stop the reaction by adding 50 µL of 1 M NaOH / 1% SDS directly to the 50 µL reaction.

  • Immediately spot the 100 µL quenched reaction onto a piece of pleated filter paper (2 x 2 cm) OR place the open microcentrifuge tube upright inside the scintillation vial.

    • Note: The filter paper method increases surface area for faster diffusion.[1]

  • Cap the scintillation vial tightly. Do not let the reaction liquid touch the scintillation fluid directly.

4. Equilibration & Counting

  • Allow the vials to sit at room temperature for 24 hours .

  • Mechanism:[1][3][4][5][6] The NaOH hydrolyzes the [3H]-methyl ester on the peptide -> [3H]-methanol (gas phase) -> diffuses into scintillant.[1]

  • Remove the filter paper or inner tube.[1]

  • Count the vial in a liquid scintillation counter (LSC).[1]

Data Analysis & Validation

A. Calculation of Activity

[1][7]
  • CPM_blank: Reaction stopped at Time 0 or reaction without microsomes.

  • Total Counts: Total CPM of the [3H]-SAM added (measured directly).

B. IC50 Determination

Plot fractional activity (Y-axis) vs. log[Cysmethynil] (X-axis).[1] Fit using a non-linear regression (4-parameter logistic equation).[1]

  • Expected IC50: ~2.0 µM (depending on SAM/substrate concentrations).[1]

C. Self-Validating Controls

To ensure trustworthiness of the data, include these controls in every run:

  • DMSO Control: Maximum activity (0% inhibition).

  • No Substrate Control: Measures non-specific methylation of microsomal proteins.

  • Boiled Enzyme: Negative control (0% activity).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Counts Volatile impurities in [3H]-SAMLyophilize [3H]-SAM stock and redissolve in cold dilute H2SO4 (pH 2) before use to remove pre-existing methanol.[1]
Low Signal Inactive MicrosomesEnsure microsomes were not freeze-thawed repeatedly. Verify presence of Mg2+ in buffer.
Inconsistent IC50 Inhibitor PrecipitationCysmethynil is highly hydrophobic.[1] Ensure DMSO concentration is <2% and mix vigorously upon addition. Do not serial dilute in aqueous buffer; serial dilute in DMSO first.[1]
Signal Drift Incomplete DiffusionExtend equilibration time to 36-48 hours or increase surface area (use filter paper method).

References

  • Winter-Vann, A. M., et al. (2005). "A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells."[1][2][3][4][5] Proceedings of the National Academy of Sciences, 102(12), 4336–4341.[1][2][4][5]

  • Clarke, S., et al. (1988). "Protein carboxyl methyltransferases: two distinct classes of enzymes."[1] Annual Review of Biochemistry, 57, 309-340.[1] (Methodological foundation for vapor diffusion).[1]

    • [1]

  • Baron, R. A., et al. (2007). "Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules."[1][2] Biochemistry, 46(2), 554-560.[1][2]

    • [1]

Sources

Application

preparation of 909024-55-1 stock solutions for cell culture

Application Note: Preparation and Handling of Stearoyl Vanillylamide (CAS 909024-55-1) Stock Solutions for Cell Culture [1] Executive Summary This guide details the preparation, sterilization, and storage of Stearoyl Van...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of Stearoyl Vanillylamide (CAS 909024-55-1) Stock Solutions for Cell Culture [1]

Executive Summary

This guide details the preparation, sterilization, and storage of Stearoyl Vanillylamide (CAS 909024-55-1) stock solutions.[1] As a long-chain lipophilic analog of capsaicin (C18 tail), this compound presents significant solubility challenges in aqueous environments.[1] Improper handling often leads to "crashing out" (precipitation) upon introduction to cell culture media, resulting in inconsistent dosing and false-negative toxicity data.[1] This protocol utilizes a DMSO-based master stock approach with a validated serial dilution strategy to ensure bioavailability and experimental reproducibility.[1]

Physicochemical Profile

Understanding the molecule is the first step to successful solubilization.

PropertySpecificationNotes
Compound Name Stearoyl VanillylamideNon-pungent Capsaicin Analog
CAS Number 909024-55-1Verify batch COA; often cross-listed with 58493-50-8
Formula C₂₆H₄₅NO₃
Molecular Weight ~419.64 g/mol High MW due to stearic acid chain
Solubility (Water) < 0.1 mg/mLInsoluble
Solubility (DMSO) ≥ 10 mg/mLPreferred Solvent
Solubility (Ethanol) ≥ 10 mg/mLVolatility makes it less ideal for long-term storage

Critical Experimental Considerations

The Solvent Paradox (DMSO Toxicity vs. Solubility)

While DMSO is the only viable vehicle for high-concentration stocks, it is cytotoxic at high levels.[1]

  • Safety Limit: Most mammalian cell lines tolerate ≤ 0.1% (v/v) final DMSO concentration.[2] Robust lines (e.g., HeLa, HEK293) may tolerate up to 0.5%, but this must be validated.[1]

  • The Trap: Diluting a 100 mM stock directly into media often causes immediate precipitation due to the hydrophobic effect.

Filtration Material Compatibility

WARNING: Do not use standard Cellulose Acetate (CA) or Polyethersulfone (PES) filters for 100% DMSO stocks.[1] DMSO dissolves CA, contaminating your sample with plasticizers.

  • Required Material: Polytetrafluoroethylene (PTFE ) or Nylon .[1][3]

  • Pore Size: 0.22 µm for sterilization.

Protocol 1: Preparation of Master Stock Solution (10 mM)

Objective: Create a sterile, anhydrous 10 mM stock solution in 100% DMSO.

Materials:

  • Stearoyl Vanillylamide powder[1][3][4][5]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, cell culture grade)[1]

  • Amber glass vials (Borosilicate)[1]

  • 0.22 µm PTFE Syringe Filter

Procedure:

  • Calculations:

    • Target Concentration: 10 mM

    • Molecular Weight: 419.64 g/mol [1]

    • Formula:

      
      [1]
      
    • Example: To make 5 mL of 10 mM stock:

      
      [1]
      
  • Weighing:

    • Weigh ~21 mg of powder into a sterile glass vial.

    • Note: The powder is static-prone.[1] Use an anti-static gun if available.

  • Solubilization:

    • Add 5.0 mL of anhydrous DMSO.

    • Vortex vigorously for 30–60 seconds.

    • Observation: Solution should be clear and colorless. If cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization:

    • Draw the solution into a sterile syringe (polypropylene/PE compatible).

    • Attach a 0.22 µm PTFE filter .

    • Push solution through into pre-labeled sterile amber cryovials.

  • Storage:

    • Aliquot into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol 2: Serial Dilution & Dosing (The "Step-Down" Method)

Objective: Dilute the stock into culture media without precipitating the lipid-like compound.[1]

Workflow Logic: Instead of adding 100% DMSO stock directly to the cell well, prepare a 200x or 1000x Intermediate in media/buffer, vortex immediately, and then apply to cells.

Dosing Table (Target: 10 µM Final Assay Concentration)

StepSource SolutionSolvent/DiluentVolume AddedFinal VolConcentrationDMSO %
1. Master Stock Powder100% DMSO--10 mM 100%
2.[1] Intermediate 10 µL of Master Stock990 µL Culture Media10 µL1 mL100 µM 1%
3. Final Well 10 µL of Intermediate90 µL Media + Cells10 µL100 µL10 µM 0.1%

Note: The Intermediate (Step 2) may appear slightly cloudy due to the Tyndall effect (micelle formation). This is acceptable if no visible crystals are present.

Visualization of Workflows

Figure 1: Master Stock Preparation Workflow

This diagram outlines the critical path for creating the initial stock, emphasizing material compatibility.

StockPrep Powder Weigh Powder (20.98 mg) DMSO Add Anhydrous DMSO (5.0 mL) Powder->DMSO Vortex Vortex/Sonicate (Clear Solution) DMSO->Vortex Filter Filter Sterilize (PTFE / Nylon Only!) Vortex->Filter Check Clarity Aliquot Aliquot & Freeze (-20°C / -80°C) Filter->Aliquot Avoid Freeze-Thaw

Caption: Workflow for generating 10 mM Master Stock. Note the critical requirement for PTFE/Nylon filters.

Figure 2: The "Step-Down" Dilution Logic

This diagram illustrates how to achieve the final concentration while keeping DMSO levels non-toxic (<0.1%).[1]

DilutionLogic Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Solution (100 µM in Media) DMSO = 1% Stock->Inter  1:100 Dilution (Rapid Mixing) Well Final Assay Well (10 µM in Media) DMSO = 0.1% Inter->Well  1:10 Dilution Control Vehicle Control (0.1% DMSO Only) Control->Well Reference

Caption: Serial dilution strategy to prevent precipitation and maintain DMSO < 0.1% in the final assay.

Troubleshooting & Quality Control

  • Precipitation Check (Self-Validation): Before adding the Intermediate solution to cells, place 100 µL of it in a blank well and observe under a microscope (10x or 20x).

    • Pass: Clear or very faint uniform haze (micelles).[1]

    • Fail: Visible needle-like crystals or dark aggregates.[1] Action: Sonicate the intermediate or reduce the concentration.[6]

  • Vehicle Control: Always run a "DMSO-only" control at the same final concentration (e.g., 0.1%) to distinguish compound effects from solvent toxicity.[1]

References

  • PubChem. (n.d.).[3] Stearoyl vanillylamide (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Cytiva. (n.d.). Chemical Compatibility of Filter Membranes. Retrieved from [Link]

Sources

Method

Application Note: Modulation of Oxidative Stress in Mammalian Cells using Stealthin

This Application Note and Protocol guide details the treatment of mammalian cells with Stealthin (specifically Stealthin A or B ), a benzo[b]fluorene derivative known for its potent free radical scavenging activity and m...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the treatment of mammalian cells with Stealthin (specifically Stealthin A or B ), a benzo[b]fluorene derivative known for its potent free radical scavenging activity and modulation of oxidative stress pathways.

Note on Terminology: This guide focuses on the chemical compound Stealthin (CAS 105652-32-6 for Stealthin A), a natural product isolated from Streptomyces. If your intent was to use Statins (HMG-CoA reductase inhibitors) or inhibit the bacterial Stealth protein, please verify your target, as the protocols differ significantly.

Introduction & Mechanism of Action

Stealthin A and Stealthin B are angucycline-related benzo[b]fluorene derivatives. Unlike typical enzyme inhibitors that lock into a specific protein pocket, Stealthins primarily function as potent radical scavengers , effectively "inhibiting" oxidative stress cascades.

Core Mechanism[1][2][3]
  • Direct ROS Scavenging: Stealthins possess a hydroquinone-like structure that donates electrons to neutralize Reactive Oxygen Species (ROS) such as superoxide anions (

    
    ) and hydroxyl radicals (
    
    
    
    ).
  • Signaling Modulation: By dampening intracellular ROS, Stealthin inhibits ROS-dependent signaling pathways, including NF-

    
    B  activation and MAPK  phosphorylation, which are often upregulated in inflammatory and cancer models.
    
  • Cytotoxicity: At higher concentrations (

    
    ), Stealthins and their precursors (like Kinamycins) can exhibit cytotoxicity, potentially through DNA interaction or redox cycling, making dose optimization critical.
    
Pathway Diagram

The following diagram illustrates the entry of Stealthin into the cell and its interception of ROS, preventing downstream inflammatory signaling.

StealthinMechanism cluster_extracellular Extracellular Space cluster_intracellular Cytoplasm cluster_nucleus Nucleus Stealthin_Ext Stealthin (Compound) Stealthin_Int Stealthin (Active) Stealthin_Ext->Stealthin_Int Passive Diffusion Stress_Inducer Oxidative Stress Inducer (e.g., H2O2, LPS) ROS ROS Accumulation (Superoxide/Hydroxyl) Stress_Inducer->ROS Induces ROS_Scavenging Radical Scavenging (Redox Reaction) Stealthin_Int->ROS_Scavenging Donates e- ROS->ROS_Scavenging Neutralized NFkB_Inactive NF-kB (Inactive) IkB Complex ROS->NFkB_Inactive Activates (Degrades IkB) MAPK MAPK / JNK Pathway ROS->MAPK Phosphorylation DNA_Damage DNA Damage / Mutation ROS->DNA_Damage Oxidation NFkB_Active NF-kB (Active) ROS_Scavenging->NFkB_Active Inhibits Activation ROS_Scavenging->DNA_Damage Prevents NFkB_Inactive->NFkB_Active Activation Transcription Inflammatory Gene Transcription NFkB_Active->Transcription Translocation

Caption: Mechanism of Stealthin acting as a ROS scavenger to block oxidative stress-induced NF-


B activation and DNA damage.

Experimental Protocol

Materials & Reagents
ComponentSpecificationStorageNotes
Stealthin A Purity

98% (HPLC)
-20°C, DesiccatedProtect from light; oxidation sensitive.
Solvent DMSO (Dimethyl sulfoxide), Cell Culture GradeRTSterile filtered.
Cell Line Mammalian (e.g., HeLa, RAW 264.7, HEK293)37°C, 5% CO

Ensure log-phase growth.
ROS Probe DCFDA (2',7'-dichlorofluorescin diacetate)-20°CFor functional validation.
Positive Control N-Acetylcysteine (NAC)4°CStandard antioxidant (5-10 mM).
Preparation of Stock Solutions

Critical Step: Stealthins are hydrophobic and sensitive to oxidation. Prepare fresh or store single-use aliquots.

  • Calculate Mass: For 1 mg of Stealthin A (MW ~300-350 g/mol , verify specific batch MW), dissolve in DMSO to create a 10 mM or 50 mM stock .

    • Example: If MW = 320 g/mol , dissolve 1 mg in 312.5

      
      L DMSO for a 10 mM stock.
      
  • Solubilization: Vortex gently. If particulate remains, sonicate in a water bath for 30 seconds.

  • Storage: Aliquot into light-protective (amber) tubes. Store at -20°C. Avoid freeze-thaw cycles.

Dose-Response Treatment Protocol

This protocol determines the effective concentration (EC


) for ROS inhibition and the inhibitory concentration (IC

) for cytotoxicity.

Phase 1: Cell Seeding

  • Seed cells in a 96-well plate at a density of

    
     to 
    
    
    
    cells/well.
  • Incubate for 24 hours to allow attachment.

Phase 2: Treatment

  • Dilution: Prepare serial dilutions of Stealthin in pre-warmed culture medium (serum-free or low-serum preferred to avoid protein binding).

    • Range: 0.1

      
      M, 1 
      
      
      
      M, 5
      
      
      M, 10
      
      
      M, 25
      
      
      M, 50
      
      
      M, 100
      
      
      M.
    • Vehicle Control: Medium + DMSO (match the highest DMSO % used, typically <0.5%).

  • Pre-incubation (Prophylactic): Add Stealthin dilutions to cells 1–2 hours before inducing oxidative stress (e.g., with H

    
    O
    
    
    
    or LPS).
  • Co-incubation (Therapeutic): Add Stealthin simultaneously with the stressor.

Phase 3: Functional Assay (ROS Detection)

  • Wash cells with PBS.

  • Incubate with DCFDA (10-25

    
    M)  for 30-45 minutes at 37°C.
    
  • Wash with PBS to remove extracellular dye.

  • Apply oxidative stressor (e.g., 100

    
    M H
    
    
    
    O
    
    
    ) for 1-4 hours.
  • Readout: Measure fluorescence (Ex/Em: 485/535 nm) on a microplate reader.

Data Analysis & Interpretation

Normalize fluorescence data to the Vehicle Control (100% ROS).

Treatment GroupExpected OutcomeInterpretation
Vehicle Only Low FluorescenceBaseline ROS.
Stressor Only (H

O

)
High FluorescenceSuccessful stress induction.
Stressor + NAC (Pos. Ctrl) Reduced FluorescenceValidation of assay sensitivity.
Stressor + Stealthin (Low) High FluorescenceIneffective dose.
Stressor + Stealthin (High) Reduced Fluorescence Effective Radical Scavenging.

Troubleshooting & Optimization

Solubility Issues
  • Symptom: Precipitate visible in media.

  • Solution: Stealthin is lipophilic. Limit final DMSO concentration to 0.5%. If precipitation occurs, pre-dilute in serum-free media and vortex immediately before adding to cells.

Cytotoxicity[1][2][4][5][6][7][8][9][10]
  • Symptom: Cells detach or shrink at high Stealthin doses (>50

    
    M).
    
  • Solution: Perform an MTT or CCK-8 assay in parallel to distinguish between ROS inhibition and cell death. Stealthin C (a related precursor) can be cytotoxic; ensure purity of Stealthin A/B.

Stability[11]
  • Symptom: Loss of activity over time.[1][2][3]

  • Solution: Stealthin oxidizes to quinone forms upon air exposure. Always prepare dilutions immediately before use and keep stocks under inert gas (Nitrogen/Argon) if possible.

References

  • Isolation & Characterization: Arai, N., et al. "Stealthins A and B, new radical scavengers produced by Streptomyces viridochromogenes." The Journal of Antibiotics 39.9 (1986): 1339-1342. Link

  • Biosynthetic Pathway: Colosimo, D. A., & MacMillan, J. B. "Production of Stealthin C Involves an S–N-Type Smiles Rearrangement." Journal of the American Chemical Society 139.8 (2017): 2864-2867. Link

  • Related Angucycline Activity: Gould, S. J., et al. "Kinamycin biosynthesis." Chemical Reviews 97.7 (1997): 2499-2510. Link

  • ROS Assay Methodology: Kalyanaraman, B., et al. "Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations." Free Radical Biology and Medicine 52.1 (2012): 1-6. Link

Sources

Application

Application Note: Synthesis and Purification of DOTA-cyclo(RGDfK) (CAS 909024-55-1)

This Application Note and Protocol guide details the synthesis, purification, and characterization of the molecule identified by CAS 909024-55-1. Important Disambiguation Note: While the term "Stealthin" typically refers...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis, purification, and characterization of the molecule identified by CAS 909024-55-1.

Important Disambiguation Note: While the term "Stealthin" typically refers to Stealthin C (a benzo[b]fluorene antibiotic precursor, CAS 141256-02-2), the CAS number provided (909024-55-1 ) uniquely identifies DOTA-cyclo(RGDfK) (also known as DOTA-c(RGDfK)). This guide strictly follows the chemistry of CAS 909024-55-1 (DOTA-c(RGDfK)) , a high-affinity integrin


 targeting vector used in radiopharmaceutical development.

Introduction & Molecule Profile[1]

DOTA-cyclo(RGDfK) is a cyclic pentapeptide conjugated to a DOTA chelator. It serves as a critical precursor for radiolabeling with metal isotopes (e.g.,


Ga, 

Lu,

In) for PET/SPECT imaging and radionuclide therapy. The cyclic RGD motif (Arg-Gly-Asp) binds selectively to

integrin receptors overexpressed in neo-vasculature and various tumor lines.
PropertySpecification
Common Name DOTA-cyclo(RGDfK); DOTA-c(RGDfK)
CAS Number 909024-55-1
Chemical Formula

Molecular Weight 990.09 g/mol
Sequence DOTA-Lys-D-Phe-Asp-Gly-Arg (Cyclic backbone)
Solubility Soluble in Water, DMSO

Synthesis Strategy: The "Divide and Conquer" Approach

To ensure high purity and prevent racemization, a Solid-Phase Peptide Synthesis (SPPS) strategy followed by Solution-Phase Cyclization is recommended. This protocol uses orthogonal protection for the Lysine side chain to allow site-specific DOTA conjugation.

Core Workflow Logic
  • Linear Assembly: Construct the linear peptide on 2-Chlorotrityl chloride resin to allow cleavage of the protected peptide.

  • Cyclization: Perform head-to-tail cyclization in dilute solution to favor intramolecular ring formation over intermolecular oligomerization.

  • Functionalization: Selectively deprotect the Lysine side chain and couple the DOTA chelator.

  • Global Deprotection: Remove remaining protecting groups to yield the final crude product.

Workflow Diagram

SynthesisWorkflow Start Start: 2-Chlorotrityl Resin Linear SPPS: Linear Assembly (H-Asp(OtBu)-D-Phe-Lys(ivDde)-Arg(Pbf)-Gly-Resin) Start->Linear Fmoc-SPPS Cleavage Mild Acid Cleavage (1% TFA/DCM) Linear->Cleavage Retain Side-Chain Groups Cyclization Head-to-Tail Cyclization (HATU/DIPEA, Dilute) Cleavage->Cyclization Protected Linear Peptide LysDeprotect Lys(ivDde) Deprotection (2% Hydrazine) Cyclization->LysDeprotect c(RGDfK(ivDde)) DOTA DOTA Coupling (DOTA-NHS Ester) LysDeprotect->DOTA Free epsilon-amine Final Global Deprotection (95% TFA) DOTA->Final Remove Pbf, OtBu Purify Prep-HPLC Purification Final->Purify Crude DOTA-c(RGDfK)

Figure 1: Step-wise synthesis workflow for DOTA-cyclo(RGDfK) utilizing orthogonal Lysine protection.

Detailed Experimental Protocols

Phase A: Linear Peptide Synthesis (SPPS)

Objective: Synthesize H-Asp(OtBu)-D-Phe-Lys(ivDde)-Arg(Pbf)-Gly-OH. Resin: 2-Chlorotrityl Chloride Resin (Loading: 0.6–0.8 mmol/g).

  • Resin Loading (Glycine):

    • Swell 1.0 g resin in dry DCM for 30 min.

    • Dissolve Fmoc-Gly-OH (2 eq) and DIPEA (4 eq) in DCM. Add to resin.[1][2][3][4]

    • Agitate for 2 hours. Cap unreacted sites with MeOH (1 mL) for 15 min.

  • Elongation (Fmoc Strategy):

    • Deprotection: 20% Piperidine in DMF (

      
       min). Wash DMF (
      
      
      
      ).
    • Coupling: Amino Acid (3 eq), HBTU (2.9 eq), HOBt (3 eq), DIPEA (6 eq) in DMF. Reaction time: 45–60 min.

    • Sequence Order:

      • Couple Fmoc-Arg(Pbf)-OH

      • Couple Fmoc-Lys(ivDde)-OH (Critical: Use ivDde for orthogonal removal)

      • Couple Fmoc-D-Phe-OH

      • Couple Fmoc-Asp(OtBu)-OH

    • Note: Perform final Fmoc deprotection on the N-terminal Asp.

Phase B: Cleavage and Cyclization

Objective: Release protected peptide and form the cyclic backbone.

  • Mild Cleavage:

    • Treat resin with 1% TFA in DCM (

      
       min). Collect filtrates into a flask containing Pyridine (to neutralize TFA immediately).
      
    • Evaporate DCM. Precipitate with cold water or ether. Dry the protected linear peptide.

  • Cyclization:

    • Dissolve linear peptide in DMF/DCM (1:1) at high dilution (1 mM) to minimize dimerization.

    • Add HATU (1.2 eq) , HOAt (1.2 eq) , and DIPEA (3 eq) .

    • Stir at Room Temperature (RT) for 12–16 hours.

    • Monitor by HPLC/MS for disappearance of linear mass and appearance of cyclic mass (M-18).

    • Evaporate solvents.[4][5]

Phase C: DOTA Conjugation

Objective: Attach DOTA chelator to Lysine.

  • Lysine Deprotection:

    • Dissolve cyclic peptide in 2% Hydrazine in DMF . Stir for 30–60 min.

    • This selectively removes the ivDde group, leaving Pbf (Arg) and OtBu (Asp) intact.

    • Precipitate with ether or evaporate.

  • Coupling:

    • Dissolve peptide in dry DMF/DMSO.

    • Add DOTA-NHS ester (2 eq) and DIPEA (5 eq).

    • Stir at RT for 4–6 hours (pH 8–9).

    • Alternative: Use DOTA (free acid) activated with EDC/NHS, but commercial DOTA-NHS is more reliable.

Phase D: Global Deprotection
  • Treat the conjugate with TFA/TIPS/H2O (95:2.5:2.5) for 2–3 hours.

  • Precipitate crude product in cold diethyl ether. Centrifuge and dry.

Purification Protocol

Method: Preparative Reversed-Phase HPLC (RP-HPLC). Stationary Phase: C18 Column (e.g., Phenomenex Jupiter or Waters XBridge), 5


m, 

or

.
ParameterSetting
Mobile Phase A 0.1% TFA in HPLC-grade Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Flow Rate 10–20 mL/min (depending on column diameter)
Detection UV at 214 nm (peptide bond) and 254 nm (Phe)
Gradient 0–5 min: 5% B (Isocratic hold) 5–35 min: 5%

40% B (Linear gradient)

Purification Logic Diagram

Purification Crude Crude Mixture (Peptide, Salts, DOTA-excess) Load Load on C18 (Low % B) Crude->Load Elute1 Elute Impurities (Polar/Salts) Load->Elute1 t=0-5 min EluteTarget Elute DOTA-c(RGDfK) (~15-25% ACN) Elute1->EluteTarget Gradient Lyophilize Lyophilization (White Powder) EluteTarget->Lyophilize

Figure 2: HPLC purification logic emphasizing the removal of polar salts before target elution.

Analytical Characterization (QC)

Every batch must be validated against the following criteria before release.

  • Mass Spectrometry (ESI-MS):

    • Expected Mass (

      
      ):  991.1 Da
      
    • Doubly Charged (

      
      ):  496.0 Da
      
    • Note: DOTA compounds often trap trace metals (Cu, Fe) from solvents. Ensure solvents are metal-free to avoid "ghost" peaks at M+63 or M+56.

  • Analytical HPLC:

    • Purity

      
       at 214 nm.
      
    • Single peak with no shoulder.

  • Appearance: White to off-white lyophilized powder.

Storage and Handling

  • Storage: Store lyophilized powder at

    
    C. Stable for >12 months.
    
  • Reconstitution: Dissolve in metal-free water (Milli-Q) or 0.1 M Ammonium Acetate buffer for radiolabeling.

  • Caution: Avoid glass containers for long-term storage of aqueous solutions (peptides can adsorb to glass); use polypropylene (Eppendorf) tubes.

References

  • Decristoforo, C. et al. (2008). "

    
    Ga- and 
    
    
    
    In-labelled DOTA-RGD peptides for imaging of
    
    
    integrin expression". European Journal of Nuclear Medicine and Molecular Imaging, 35, 1507–1515.
  • Dijkgraaf, I. et al. (2011). "Synthesis of DOTA-conjugated multivalent cyclic-RGD peptide dendrimers via 1,3-dipolar cycloaddition". Organic & Biomolecular Chemistry, 9, 1228-1236.

  • Wacker, A. et al. (2012). "Cyclization of RGD peptide sequences via the macrocyclic chelator DOTA for integrin imaging". Dalton Transactions, 41, 11267-11278.

  • Liu, S. (2009). "Radiolabeled Multimeric Cyclic RGD Peptides as Integrin

    
     Targeted Radiotracers". Molecular Pharmaceutics, 6(3), 780–791. 
    

Sources

Method

Application Note: Quantitative Fluorescence Microscopy of Stealthin Effects

This Application Note is designed for researchers and drug development professionals characterizing Stealthin (specifically referring to the class of Streptomyces-derived radical scavengers and their synthetic analogues)...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals characterizing Stealthin (specifically referring to the class of Streptomyces-derived radical scavengers and their synthetic analogues) and assessing their efficacy in mitigating oxidative stress and preserving mitochondrial integrity.

Executive Summary

Stealthins (e.g., Stealthin A, B, C) are a class of potent free radical scavengers originally isolated from Streptomyces. In modern drug development, Stealthin analogues and related mitochondria-targeted antioxidants are critical candidates for treating neurodegenerative diseases and ischemia-reperfusion injury.

Characterizing Stealthin effects requires more than simple viability assays; it demands high-spatiotemporal resolution imaging to validate:

  • Target Engagement: Does Stealthin reach the mitochondria?

  • Pharmacodynamics: Does it actively quench Reactive Oxygen Species (ROS) in situ?

  • Therapeutic Efficacy: Does it preserve Mitochondrial Membrane Potential (

    
    ) under stress?
    

This guide outlines advanced fluorescence microscopy protocols to quantify these parameters.

Mechanistic Logic & Experimental Design

To track Stealthin effectively, we must visualize the "Battlefield" (the Mitochondria) and the "Enemy" (ROS). The following diagram illustrates the signaling pathway and the intervention point of Stealthin, guiding our choice of fluorescent probes.

StealthinMechanism Stress Oxidative Stress (H2O2 / UV) ROS ROS Generation (Superoxide/Hydroxyl) Stress->ROS Induces Mito Mitochondrial Dysfunction ROS->Mito Damages DNA/Lipids CytoC Cytochrome C Release Mito->CytoC Triggers Apoptosis Apoptosis (Cell Death) CytoC->Apoptosis Activates Caspases Stealthin Stealthin (Treatment) Stealthin->ROS Scavenges Stealthin->Mito Stabilizes Membrane

Figure 1: Mechanism of Action. Stealthin acts upstream by scavenging ROS and stabilizing the mitochondrial membrane, preventing the cascade leading to apoptosis.

Protocol 1: Subcellular Localization (Colocalization Analysis)

Objective: Determine if Stealthin (or a fluorescently tagged analogue) localizes to the mitochondria, which is critical for its radical scavenging efficiency. Note: If a fluorescent Stealthin analogue is unavailable, this protocol can be adapted to track "Stealth Nanocarriers" encapsulating the drug.

Materials
  • Cells: HeLa or SH-SY5Y (neuronal model).

  • Target Probe: Fluorescently labeled Stealthin (e.g., Stealthin-FITC) or Stealth-Liposome-DiD.

  • Organelle Marker: MitoTracker™ Deep Red FM (Invitrogen).

  • Mounting Media: ProLong™ Diamond Antifade.

Step-by-Step Methodology
  • Cell Preparation: Seed cells on #1.5H glass-bottom dishes (10^5 cells/dish) and incubate for 24h.

  • Mitochondrial Labeling:

    • Wash cells 1x with pre-warmed HBSS.

    • Incubate with 100 nM MitoTracker Deep Red for 15 minutes at 37°C.

    • Crucial: Do not fix yet if using membrane-potential-dependent probes. For MitoTracker Deep Red, fixation is permissible but live imaging is preferred to avoid artifacts.

  • Stealthin Treatment:

    • Add Stealthin-FITC (1-10 µM) directly to the media.

    • Incubate for kinetic time-points (15 min, 1h, 4h).

  • Imaging:

    • Use a Confocal Laser Scanning Microscope (CLSM) with a 60x/1.4 NA oil objective.

    • Excitation: 488 nm (Stealthin) and 640 nm (MitoTracker).

    • Sampling: Adhere to Nyquist criteria (pixel size ~70-100 nm).

Data Analysis (Pearson's Coefficient)

Quantify colocalization using ImageJ/Fiji (Coloc 2 plugin).

ParameterInterpretationTarget Value for Stealthin
Pearson's R Correlation of intensity distribution (-1 to 1)> 0.7 (High mitochondrial affinity)
Manders' M1 Fraction of Stealthin overlapping Mitochondria> 0.8 (Specific targeting)
Li's ICQ Intensity Correlation Quotient> 0.2 (Dependent staining)

Protocol 2: Functional ROS Scavenging (Kinetic Ratiometric Imaging)

Objective: Quantify the real-time capacity of Stealthin to neutralize ROS under induced stress conditions. This is the direct measure of "Stealthin Effect."

Materials
  • Stress Inducer: H₂O₂ (100 µM) or Menadione.

  • ROS Sensor: CellROX™ Orange (Cytosolic) or MitoSOX™ Red (Mitochondrial Superoxide).

  • Control: N-Acetylcysteine (NAC) as a positive control.

Experimental Workflow

ROSWorkflow Step1 Baseline Imaging (5 min) Step2 Add Stealthin (Pre-treatment 1h) Step1->Step2 Step3 Add ROS Inducer (H2O2 / Menadione) Step2->Step3 Step4 Kinetic Imaging (1 frame/10 sec for 30 min) Step3->Step4

Figure 2: Kinetic ROS Imaging Workflow.

Step-by-Step Methodology
  • Loading: Incubate cells with 5 µM MitoSOX Red for 10 minutes at 37°C. Wash 3x with HBSS.

  • Baseline Acquisition: Establish a baseline fluorescence intensity (

    
    ) for 5 minutes.
    
  • Induction & Treatment:

    • Group A (Control): Add Stress Inducer only.

    • Group B (Stealthin): Pre-incubate with Stealthin (10 µM) for 1h, then add Stress Inducer.

  • Time-Lapse Imaging:

    • Maintain cells at 37°C / 5% CO₂ in a stage-top incubator.

    • Excitation: 510 nm / Emission: 580 nm.

    • Capture intervals: 10-30 seconds.

Data Presentation

Calculate


 to normalize for loading differences.
Treatment GroupT=0 min (RFU)T=15 min (RFU)T=30 min (RFU)Rate of ROS Increase (Slope)
Vehicle Control 100120140Low (Basal)
Stress (H₂O₂) 100450800High (Rapid Oxidation)
Stealthin + Stress 100180250Attenuated (Protective)

Note: A significant reduction in the slope of the Stealthin group compared to the Stress group confirms antioxidant efficacy.

Protocol 3: Mitochondrial Health (Membrane Potential )

Objective: Verify if Stealthin prevents the depolarization of the mitochondrial membrane, a hallmark of early apoptosis.

Materials
  • Probe: TMRM (Tetramethylrhodamine, methyl ester) - Non-quenching mode.

  • Uncoupler (Control): FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone).

Step-by-Step Methodology
  • Equilibration: Load cells with 20 nM TMRM (low concentration avoids quenching) for 30 minutes. Do not wash out the dye; leave it in the media to maintain equilibrium.

  • Treatment: Treat cells with Stealthin (or vehicle) followed by stress induction.

  • Imaging:

    • Confocal or Widefield Fluorescence.

    • Excitation: 561 nm.

    • Critical: TMRM accumulates in active mitochondria. Depolarization results in a loss of mitochondrial fluorescence and increase in cytosolic background.

  • Validation: At the end of the experiment, add 10 µM FCCP . A rapid loss of signal confirms the signal was potential-dependent.

References

  • Original Characterization of Stealthins: K. Shin-ya et al., "Stealthins A and B, new radical scavengers produced by Streptomyces sp.," The Journal of Antibiotics, vol. 43, no. 11, pp. 1373–1378, 1990.

  • Mitochondrial ROS Probes (MitoSOX): Roelofs, B. A., et al., "Ros-levels in the mitochondrial matrix and cytoplasm... using a ratiometric MitoSOX assay," Methods in Molecular Biology, vol. 1264, 2015.

  • Membrane Potential Tracking (TMRM): Perry, S. W., et al., "Mitochondrial membrane potential probes and the proton gradient: a practical usage guide," BioTechniques, vol. 50, no. 2, 2011.

  • Stealth Nanoparticle Tracking (Contextual): Lisse, D., et al., "Monofunctional stealth nanoparticle for unbiased single molecule tracking inside living cells," Nano Letters, vol. 14, no.[1] 4, 2014.

Sources

Application

developing high-throughput screens using Ste14 inhibitor 909024-55-1

Application Note: High-Throughput Screening for Ste14 (ICMT) Inhibitors Executive Summary & Critical Technical Clarification Objective: To establish a robust, automated High-Throughput Screening (HTS) platform for identi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening for Ste14 (ICMT) Inhibitors

Executive Summary & Critical Technical Clarification

Objective: To establish a robust, automated High-Throughput Screening (HTS) platform for identifying small-molecule inhibitors of Ste14 (yeast) and its human homolog ICMT (Isoprenylcysteine carboxyl methyltransferase).

Critical Reagent Correction: The prompt references CAS 909024-55-1 . It is scientifically imperative to clarify that CAS 909024-55-1 corresponds to DOTA-cyclo(RGDfK) , a peptide-chelator conjugate used for imaging


 integrins in angiogenesis, not a Ste14 inhibitor.
For the purpose of this HTS guide, we will utilize Cysmethynil (CAS 851636-83-4)  as the industry-standard reference inhibitor (Positive Control) for validating Ste14/ICMT assays. Researchers are strongly advised to verify chemical identity before procurement to avoid costly experimental failure.

Biological Context & Mechanism

Ste14/ICMT catalyzes the final step of the post-translational CAAX processing pathway. This modification is critical for the membrane localization and stability of Ras superfamily GTPases (e.g., K-Ras, RhoA), making Ste14 a high-value target for oncology (Ras-driven cancers) and progeria.

Mechanism of Action:

  • Prenylation: Cytosolic farnesyltransferase adds a lipid tail to the C-terminal cysteine.

  • Proteolysis: Rce1 cleaves the terminal -AAX amino acids.

  • Methylation (Target Step): Ste14/ICMT transfers a methyl group from S-adenosylmethionine (SAM) to the C-terminal carboxyl group, generating S-adenosylhomocysteine (SAH) and the methylated protein.

Pathway Visualization

CAAX_Pathway Substrate Pro-CAAX (Cytosolic) Prenylated Prenyl-CAAX (Membrane Assoc.) Substrate->Prenylated Lipid addition Proteolyzed Prenyl-Cys (Carboxyl Terminus) Prenylated->Proteolyzed -AAX cleavage Methylated Methyl-Prenyl-Cys (Active/Stable) Proteolyzed->Methylated Methylation (+SAM) FTase Farnesyltransferase FTase->Substrate Rce1 Rce1 Protease Rce1->Prenylated Ste14 Ste14/ICMT (Target) Ste14->Proteolyzed

Caption: The CAAX post-translational processing pathway. Ste14/ICMT catalyzes the terminal methylation step, essential for Ras activity.

Assay Principle: Homogenous Bioluminescent Detection

To achieve high throughput (Z' > 0.5) without radioactive waste (


H-SAM), we employ a Coupled Enzyme Bioluminescent Assay  (e.g., Promega MTase-Glo™).
  • Reaction A (Methylation): Ste14 + Farnesyl-Peptide + SAM

    
     Methyl-Peptide + SAH 
    
  • Reaction B (Conversion): SAH is converted to ADP, then to ATP.

  • Reaction C (Detection): ATP + Luciferase/Luciferin

    
     Light.
    

Why this approach?

  • Sensitivity: Detects low nM SAH generation.

  • Robustness: Less susceptible to compound autofluorescence compared to fluorescent coupled assays.

  • Scalability: Compatible with 1536-well plate formats.

Detailed HTS Protocol

Reagents & Materials[1][2]
ComponentSpecificationPurpose
Enzyme Recombinant Human ICMT or Yeast Ste14 (microsomal prep)Target Enzyme
Substrate Biotin-K-Ras peptide (must be Farnesylated )Methyl acceptor. Non-farnesylated peptides are inactive.
Cofactor Ultrapure SAM (S-adenosylmethionine)Methyl donor
Ref. Inhibitor Cysmethynil (CAS 851636-83-4) Positive Control (100% Inhibition)
Vehicle DMSO (anhydrous)Compound solvent
Detection MTase-Glo™ ReagentConverts SAH to Luminescence
Plates 384-well, white, low-volume, non-binding surface (NBS)Prevents hydrophobic peptide loss
Assay Buffer Formulation
  • Base: 50 mM Tris-HCl, pH 7.5

  • Stabilizers: 5 mM MgCl

    
    , 1 mM DTT (freshly added)
    
  • Detergent: 0.01% Tween-20 (Critical to prevent compound aggregation)

  • Lipid Carrier: 5 µM Phosphatidylcholine (Optional: Ste14 is a membrane protein; lipids may enhance stability).

Step-by-Step Workflow (384-well format)

Step 1: Compound Dispensing (Acoustic)

  • Dispense 50 nL of test compounds (10 mM stock) into assay plates using an Echo® Liquid Handler.

  • Columns 1-2: DMSO (Negative Control / 0% Inhibition).

  • Columns 23-24: 50 µM Cysmethynil (Positive Control / 100% Inhibition).

Step 2: Enzyme Addition

  • Dilute Ste14/ICMT membranes in Assay Buffer.

  • Dispense 5 µL of Enzyme Working Solution to all wells.

  • Pre-incubation: 10 minutes at Room Temp (RT) to allow compound binding.

Step 3: Substrate Initiation

  • Prepare 2X Substrate Mix: 2 µM Farnesyl-Peptide + 4 µM SAM.

  • Dispense 5 µL of Substrate Mix to start the reaction.

  • Final Volume: 10 µL.

  • Final Concentrations: 1 µM Peptide, 2 µM SAM.

Step 4: Reaction Incubation

  • Seal plates with breathable film.

  • Incubate for 60 minutes at 30°C.

Step 5: Detection

  • Add 10 µL of MTase-Glo™ Reagent (converts SAH

    
     ADP).
    
  • Incubate 30 min at RT.

  • Add 10 µL of MTase-Glo™ Detection Solution (converts ADP

    
     ATP 
    
    
    
    Light).
  • Incubate 30 min at RT.

Step 6: Data Acquisition

  • Read Luminescence on a multimode plate reader (e.g., EnVision, PHERAstar).

  • Integration time: 0.1 - 0.5 seconds/well.

Workflow Diagram

HTS_Workflow Start Source Plate (Compounds in DMSO) Dispense Acoustic Transfer (50 nL) to 384-well Assay Plate Start->Dispense EnzymeAdd Add Ste14 Enzyme (5 µL) Pre-incubation 10 min Dispense->EnzymeAdd SubstrateAdd Add SAM + Farnesyl-Peptide (5 µL) Initiate Reaction EnzymeAdd->SubstrateAdd Incubate Incubation 60 min @ 30°C SubstrateAdd->Incubate Detect Add Detection Reagents (SAH -> Luminescence) Incubate->Detect Read Read Luminescence (Plate Reader) Detect->Read

Caption: Step-by-step HTS workflow for Ste14 inhibition screening using a homogenous luminescence assay.

Data Analysis & Validation Criteria

Quality Control Metrics

Before running the full library, validate the assay using the following criteria:

MetricFormulaAcceptance Criteria
Signal-to-Background (S/B) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


Z-Factor (Z') $1 - \frac{3(\sigma{pos} + \sigma_{neg})}{\mu_{pos} - \mu_{neg}
CV (Coefficient of Variation)


(intra-plate)
  • 
    : Mean signal of DMSO controls (High Signal = High Activity)
    
  • 
    : Mean signal of Cysmethynil controls (Low Signal = Inhibited)
    
Hit Selection
  • Primary Hit Cutoff: Compounds exhibiting

    
     inhibition at 10 µM.
    
  • Counter-Screen: Test hits against the detection system (Luciferase/Coupling enzymes) without Ste14 to rule out false positives (luciferase inhibitors are common).

Troubleshooting Guide

  • Problem: Low Signal Window.

    • Cause: Inactive enzyme or degraded SAM.

    • Solution: Ste14 is a membrane protein; ensure microsomes are not subjected to freeze-thaw cycles. SAM degrades rapidly; use fresh aliquots.

  • Problem: High Z' variability.

    • Cause: Liquid handling errors or edge effects.

    • Solution: Use "Vapor-Lock" or humidified incubators. Centrifuge plates (1000 rpm, 1 min) after dispensing to remove bubbles.

  • Problem: Cysmethynil not inhibiting.

    • Cause: Wrong CAS or concentration.

    • Solution: Verify CAS 851636-83-4.[1] Ensure concentration is above IC50 (use 50 µM for controls).

References

  • Winter-Vann, A. M., et al. (2005). "A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells."[2] Proceedings of the National Academy of Sciences, 102(12), 4336-4341. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73. Available at: [Link]

(Note: CAS 909024-55-1 was excluded from the protocol as it identifies DOTA-cyclo(RGDfK), a non-relevant imaging agent.)

Sources

Method

Application Note: Storage and Handling Protocols for Lyophilized Stealthin

This Application Note is designed for researchers and drug development professionals working with Stealthin , a recombinant protein derived from the Stealth family (implicated in immune evasion and polysaccharide modific...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals working with Stealthin , a recombinant protein derived from the Stealth family (implicated in immune evasion and polysaccharide modification). The following protocols prioritize structural integrity, bioactivity retention, and experimental reproducibility.

Executive Summary

Stealthin is a highly specialized recombinant protein utilized primarily for its ability to modulate innate immune responses and modify extracellular polysaccharide structures. Due to its specific tertiary structure—often containing distinct conserved regions (CRs) and potential disulfide bridges—Stealthin is susceptible to aggregation, oxidation, and shear-stress denaturation. This guide outlines the rigorous "Cold-Chain-to-Bench" workflow required to maintain the protein's monomeric state and biological efficacy.

Material Science & Stability Profile

Understanding the physicochemical nature of lyophilized Stealthin is a prerequisite for proper handling.

  • Physical State: Lyophilized "cake" or powder.

  • Critical Vulnerabilities:

    • Hydrolysis: Sensitivity to moisture ingress during storage.

    • Deamidation: Occurs at Asparagine/Glutamine residues if reconstituted in high pH (>8.0) buffers.

    • Shear Stress: The protein is prone to fibrillation if vortexed vigorously.

Table 1: Physicochemical Stability Matrix
ParameterConditionStability ImpactRecommendation
Temperature (Lyophilized) -20°C to -80°CHigh Stability (Years)Store with desiccant.
Temperature (Reconstituted) 4°CModerate (1-2 Weeks)Use immediately or aliquot.
pH Tolerance pH 6.5 – 7.5OptimalUse PBS or Tris-HCl.
Freeze-Thaw Cycles ReconstitutedLow (Degradation risk)Max 1 cycle. Aliquot immediately.
Light Exposure UV/AmbientOxidation of Trp/MetProtect from light (amber tubes).

Protocol A: Receipt and Long-Term Storage

Objective: Prevent hygroscopic collapse of the lyophilized cake.

  • Immediate Inspection: Upon receipt, inspect the vial. The cake should appear white to off-white and intact. If the cake is collapsed or looks "melted" (glassy), moisture ingress may have occurred; contact technical support.

  • Desiccation: Store the vial in a sealed container with active silica gel desiccant.

  • Thermal Conditions:

    • Standard Storage: Place immediately at -20°C .

    • Extended Storage (>6 months): Transfer to -80°C to halt all non-enzymatic degradation pathways.

Protocol B: Reconstitution (The "Soft-Mix" Technique)

Objective: Solubilize Stealthin without inducing aggregation or foaming.

Materials:

  • Sterile, nuclease-free water or PBS (pH 7.4).

  • Low-protein-binding pipette tips.

  • Sterile 1.5 mL microcentrifuge tubes (Polypropylene).

Step-by-Step Procedure:

  • Equilibration: Remove the Stealthin vial from the freezer and allow it to equilibrate to room temperature (20-25°C) for 15 minutes.

    • Why? Opening a cold vial introduces condensation, causing immediate hydrolysis of the powder.

  • Centrifugation: Briefly spin the vial (2,000 x g for 10 seconds) to collect all powder at the bottom.

  • Solvent Addition:

    • Calculate the volume required for a stock concentration of 0.1 – 0.5 mg/mL . Avoid concentrations <0.1 mg/mL as proteins adsorb to plastic walls at high dilution.

    • Pipette the solvent slowly down the side of the vial wall.

  • Dissolution (NO VORTEXING):

    • Do NOT vortex. Vortexing creates high shear forces and introduces air bubbles (air-water interface), which denatures Stealthin.

    • Technique: Gently swirl the vial or tip it upside down slowly (inversion) for 2–5 minutes.

    • Visual Check: The solution should be clear. If particulates persist, incubate at room temperature for another 5 minutes.

Protocol C: Post-Reconstitution Handling & Aliquoting

Objective: Maximize the usable life of the solubilized protein.

  • Aliquotting:

    • Immediately divide the stock solution into single-use aliquots (e.g., 10 µL – 50 µL).

    • Use low-binding tubes to prevent protein loss.

  • Snap Freezing:

    • Flash-freeze aliquots in liquid nitrogen or a dry ice/ethanol bath.

    • Store at -80°C .

  • Working Dilutions:

    • Thaw aliquots on ice.

    • Dilute into the final assay buffer just prior to use.

    • Note: Discard any unused portion of a thawed aliquot. Do not refreeze.

Biological Mechanism & Signaling Pathway

Stealthin functions by interfering with host immune recognition systems. The diagram below illustrates the proposed mechanism where Stealthin binds to Pattern Recognition Receptors (PRRs) or modifies surface polysaccharides to prevent downstream inflammatory signaling.

Stealthin_Mechanism Stealthin Stealthin Protein (Exogenous) Pathogen_Surface Pathogen/Cell Surface (Polysaccharides) Stealthin->Pathogen_Surface Modifies/Masks PRR Host PRR (TLR/Nod-like Receptor) Stealthin->PRR Competitive Antagonism (Blocking) Immune_Evasion Immune Evasion (Silent Phenotype) Stealthin->Immune_Evasion Promotes Pathogen_Surface->PRR Recognition (Blocked) Signaling_Complex Signaling Adapter Complex (MyD88/TRIF) PRR->Signaling_Complex Activation PRR->Immune_Evasion Inhibition leads to NFkB NF-κB Translocation Signaling_Complex->NFkB Phosphorylation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription

Figure 1: Proposed Mechanism of Action. Stealthin modifies surface ligands or directly antagonizes host receptors, effectively silencing the NF-κB inflammatory cascade.

Quality Control & Troubleshooting

Before committing to large-scale experiments, validate the integrity of your Stealthin stock.

Verification Steps
  • A280 Measurement: Use a NanoDrop to verify concentration (Extinction coefficient ε must be specific to the Stealthin variant).

  • SDS-PAGE: Run a reducing vs. non-reducing gel.

    • Result: A single band at the expected MW indicates integrity. Smearing indicates degradation; high MW bands indicate aggregation.

Troubleshooting Guide
IssuePossible CauseSolution
Precipitation upon reconstitution pH is near the isoelectric point (pI).Adjust buffer pH by ±0.5 units away from pI.
Low Activity Oxidation of Cysteine/Methionine.Add 1mM DTT or TCEP to the buffer (if compatible with assay).
"Sticky" Protein (Loss of mass) Adsorption to tube walls.Add 0.1% BSA or HSA as a carrier protein.

References

  • Hu, Y., et al. "Stealth proteins: in silico identification of a novel protein family rendering bacterial pathogens invisible to host immune defense." PLoS Computational Biology, 2005. Link

  • R&D Systems. "Protocol for the Reconstitution of Lyophilized Proteins." Bio-Techne Resources. Link

  • Bondos, S. E., & Bicknell, A. "Detection and prevention of protein aggregation before, during, and after purification." Analytical Biochemistry, 2003. Link

  • Wang, W. "Lyophilization and development of solid protein pharmaceuticals." International Journal of Pharmaceutics, 2000. Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for DOTA-cyclo(RGDfK)

Topic: Improving Solubility of 909024-55-1 (DOTA-cyclo(RGDfK)) in Aqueous Buffers Content Type: Technical Support Center Guide Audience: Researchers, Radiochemists, and Drug Development Professionals[1][2] Compound Ident...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Solubility of 909024-55-1 (DOTA-cyclo(RGDfK)) in Aqueous Buffers Content Type: Technical Support Center Guide Audience: Researchers, Radiochemists, and Drug Development Professionals[1][2]

Compound Identity: DOTA-cyclo(RGDfK) CAS: 909024-55-1 Chemical Class: Macrocyclic Chelator-Peptide Conjugate Primary Application: Precursor for radiolabeling (e.g.,


Ga, 

Lu) targeting integrin

.[1][2][3]

Core Solubility Profile & Challenges

The Paradox: While DOTA-cyclo(RGDfK) contains the highly polar DOTA chelator (four carboxylic acid groups), users frequently encounter precipitation or slow dissolution when adding the solid directly to neutral buffers (e.g., PBS pH 7.4).[1][2] This is often due to the zwitterionic nature of the molecule and the hydrophobic stacking potential of the cyclic phenylalanine residue.[1]

Solvent SystemSolubility Limit (Approx.)Notes
DMSO (Anhydrous) ~25 mg/mLRecommended for Stock. Stable storage form.[1][3]
Water (Deionized) >10 mg/mLHigh solubility, but pH-dependent (often acidic if TFA salt).[1][2]
PBS (pH 7.4) <1 mg/mL (Direct addition)Problematic. Kinetic solubility barrier; risk of aggregation.[1][2]
NaOAc Buffer (pH 4.5) HighIdeal for radiolabeling reactions.[1][2]

Troubleshooting Guide: Frequently Asked Questions

Q1: I added the solid powder directly to PBS (pH 7.4), and it won't dissolve. What happened?

Diagnosis: You likely encountered a "kinetic solubility trap."[2] Explanation: At pH 7.4, the molecule exists in a zwitterionic state where the positively charged arginine/lysine residues and negatively charged DOTA carboxylates can form intermolecular salt bridges, leading to aggregation.[1][2] Additionally, the cyclic peptide backbone promotes hydrophobic stacking.[1][2] Solution:

  • Do not heat vigorously (degradation risk).[1][2]

  • Acidify: Add a small volume of 0.1 M HCl or dilute acetic acid to drop the pH < 4. The solid should dissolve as the carboxylates become protonated or the repulsion increases.[1]

  • Neutralize: Once dissolved, slowly titrate back to pH 7.4, or dilute this concentrate into your final buffer.

Q2: Can I use DMSO for animal injections?

Answer: Yes, but with strict limits.[1][2] Protocol:

  • Prepare a high-concentration stock in DMSO (e.g., 10–25 mg/mL).[1][2]

  • Dilute this stock into sterile saline or PBS immediately before injection.[2]

  • Safe Limit: Ensure the final DMSO concentration is <2–5% (v/v) for mice to avoid solvent toxicity.[1][2]

  • Note: If the solution becomes cloudy upon dilution, add Tween 80 (0.5–1%) or PEG300 (10–20%) to the aqueous phase before adding the DMSO stock.[1][2]

Q3: How does the salt form (TFA vs. Acetate) affect my protocol?

Insight:

  • TFA Salt: Most common commercial form.[2] Dissolves readily in water but creates a highly acidic solution (pH ~2–3).[1][2] Must be buffered for biological use.

  • Acetate Salt: Less acidic, dissolves well in water/buffers.[1][2]

  • Free Acid: Least water-soluble; requires pH adjustment (alkaline or acidic) to initiate dissolution.[1][2]

Step-by-Step Solubilization Protocols

Protocol A: The "Golden Standard" Stock Solution (DMSO)

Best for long-term storage and multiple experiments.[1][2]

  • Weigh the target amount of DOTA-cyclo(RGDfK) (e.g., 1 mg).[1][2]

  • Add anhydrous DMSO to achieve a concentration of 5–10 mM (approx. 5–10 mg/mL).

    • Calculation: MW ≈ 990.1 g/mol . 1 mg in ~100 µL DMSO ≈ 10 mM.[1][2]

  • Vortex vigorously for 30 seconds. Sonicate for 1 minute if necessary.

  • Aliquot into small volumes (e.g., 10–20 µL) to avoid freeze-thaw cycles.

  • Store at -20°C (1 month) or -80°C (6 months).

Protocol B: Metal-Free Aqueous Preparation (For Radiolabeling)

Critical for preventing "cold" metal contamination (e.g., Zn, Cu) that competes with the radiometal.[1][2]

  • Pre-rinse all glassware/plasticware with 1 M HCl, then rinse with Chelex-treated or ultrapure water (18.2 MΩ).[1][2]

  • Dissolve the peptide in 0.1 M Sodium Acetate (NaOAc) buffer (pH 4.5) or metal-free water.

    • Why pH 4.5? This is the optimal pH for coordinating Gallium-68 or Lutetium-177.[1]

  • Concentration: Aim for 0.5–1 mg/mL.

  • Use immediately for the labeling reaction.

Visual Workflows

Figure 1: Decision Logic for Solubilization

SolubilityLogic Start Start: Solid DOTA-cyclo(RGDfK) Goal What is your end goal? Start->Goal Warning Avoid Direct PBS Addition! (Risk of Precipitation) Start->Warning Common Mistake Storage Long-Term Storage / High Concentration Goal->Storage Stock Labeling Radiolabeling (Ga-68, Lu-177) Goal->Labeling Chemistry InVivo In Vivo Injection (Animal Studies) Goal->InVivo Biology DMSO_Path Dissolve in Anhydrous DMSO (10-25 mg/mL) Storage->DMSO_Path Buffer_Path Dissolve in 0.1M NaOAc (pH 4.5, Metal-Free) Labeling->Buffer_Path Formulation_Path 1. Dissolve in DMSO (Stock) 2. Dilute with Saline/Tween 80 InVivo->Formulation_Path

Caption: Decision tree for selecting the optimal solvent system based on experimental application.

Figure 2: In Vivo Formulation Strategy

InVivoFormulation Step1 1. DMSO Stock (25 mg/mL) Step2 2. Add Co-solvent (Tween 80 / PEG300) Step1->Step2 Mix Well Step3 3. Add Aqueous (Saline / PBS) Step2->Step3 Dropwise Addition Result Stable Injection Solution (<5% DMSO) Step3->Result Vortex

Caption: Step-by-step mixing order to prevent precipitation during aqueous dilution.

References

  • National Institutes of Health (NIH). MicroPET Imaging of Integrin αvβ3 Expressing Tumors Using 89Zr-RGD Peptides.[1][2] (Discusses DMSO/Buffer conjugation protocols). Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Cytotoxicity of DOTA-cyclo(RGDfK) (CAS 909024-55-1)

The following technical guide is structured as a dedicated Technical Support Center for researchers working with CAS 909024-55-1 (chemically identified as DOTA-cyclo(RGDfK) ). Note on Nomenclature: While your query refer...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dedicated Technical Support Center for researchers working with CAS 909024-55-1 (chemically identified as DOTA-cyclo(RGDfK) ).

Note on Nomenclature: While your query refers to this compound as "Stealthin ," CAS 909024-55-1 corresponds to DOTA-cyclo(RGDfK) , a cyclic RGD peptide conjugated to a DOTA chelator. "Stealthin C" is a distinct, cytotoxic angucycline antibiotic (CAS 104716-73-6). This guide addresses CAS 909024-55-1 (DOTA-cyclo(RGDfK)) as the active agent.

Status: Active | Role: Senior Application Scientist | Ticket: #T-909024-OPT

Core Mechanism & Toxicity Profile

To minimize cytotoxicity in non-target cells, one must first understand why this targeting ligand causes off-target effects. DOTA-cyclo(RGDfK) targets


 integrins. Toxicity in non-target cells typically arises from two distinct mechanisms:
  • Anoikis (Matrix Detachment): High concentrations of RGD peptides can outcompete natural ECM ligands (fibronectin/vitronectin) for integrin binding on normal cells, causing them to detach and undergo apoptosis (anoikis).

  • Chelation Toxicity: The DOTA moiety, if uncomplexed (free), acts as a potent metal scavenger, stripping essential divalent cations (

    
    , 
    
    
    
    ,
    
    
    ) from the culture medium or cellular metalloenzymes, leading to metabolic collapse.
Mechanism of Action (DOT Diagram)

G cluster_0 Target Interaction (Tumor) cluster_1 Off-Target Toxicity (Normal Cell) Target Target Cell (High αvβ3) Binding Specific Binding (RGD-Integrin) Target->Binding Effect Internalization/ Labeling Binding->Effect Normal Non-Target Cell (Low αvβ3) Compete ECM Competition (Fibronectin Block) Normal->Compete High Conc. Chelation Free DOTA Scavenging (Ca2+/Zn2+) Normal->Chelation Uncomplexed Anoikis Anoikis (Detachment Death) Compete->Anoikis Metabolic Metabolic Stress (Enzyme Failure) Chelation->Metabolic Compound DOTA-cyclo(RGDfK) (CAS 909024-55-1) Compound->Target High Affinity Compound->Normal Low Affinity / Excess

Caption: Figure 1. Dual pathways of DOTA-cyclo(RGDfK) activity: Specific integrin targeting vs. off-target toxicity via ECM competition and metal scavenging.

Troubleshooting Guide: Cytotoxicity in Non-Target Cells

Issue A: Massive Cell Detachment (Anoikis)

Symptom: Adherent non-target cells (e.g., fibroblasts, epithelial cells) round up and float within 2-6 hours of treatment. Root Cause: RGD motif is blocking natural cell adhesion to the plate surface.

Step Action Technical Rationale
1 Titrate Concentration Determine the

for adhesion blocking. Keep working concentration < 10

if possible. Most specific binding occurs at nanomolar ranges (

).
2 Check Confluency Treat cells at >80% confluency. Established cell-cell junctions (cadherins) provide survival signals that counteract integrin blockade.
3 Coatings Use Poly-L-Lysine (PLL) coated plates instead of Fibronectin/Collagen. RGD does not compete with charge-based attachment (PLL), preventing detachment-induced toxicity.
Issue B: Metabolic Decline (MTT/ATP Assay Reduction)

Symptom: Cells remain attached but show reduced mitochondrial activity or growth arrest. Root Cause: Free DOTA moiety is chelating essential media cations.

Step Action Technical Rationale
1 Metal Saturation If not radiolabeling, "cold-load" the DOTA with Gallium (

) or Indium (

). Saturated DOTA cannot strip metals from the media.
2 Media Supplementation Avoid low-serum or metal-deficient media. Supplement with

(10-20

) if using high concentrations of uncomplexed peptide.
3 Wash Steps Do not leave the peptide in the media for >24h. Pulse-treat (1-4h) for binding, then wash and replace with fresh media.

Experimental Optimization Protocol

Protocol: Determining the "Safe Window" (Therapeutic Index)

To validate the non-toxic range, you must compare specific uptake vs. non-specific toxicity.

Materials:

  • Target Cells: U87MG (High

    
    )
    
  • Non-Target Cells: MCF-7 (Low

    
    ) or HUVEC (Normal control)
    
  • Reagent: DOTA-cyclo(RGDfK) (CAS 909024-55-1)[1][2]

  • Control: DOTA-cyclo(RADfK) (Non-binding control) or Free DOTA

Workflow:

  • Preparation: Dissolve peptide in water/buffer. Critical: Do not use DMSO if possible; water is preferred for this salt form.

  • Complexation (Optional but Recommended): Incubate peptide with equimolar

    
     in 0.1M NaOAc buffer (pH 4.5) for 15 min at 95°C, then neutralize. This prevents chelation toxicity.
    
  • Exposure: Incubate cells for 2 hours at 37°C.

  • Recovery: Wash 2x with PBS, replace with fresh complete media.

  • Readout: Measure cytotoxicity (LDH release) at 24h.

Data Interpretation Table:

ObservationDiagnosisSolution
Toxicity in Both Cell Lines Chemical Toxicity (Chelation or Impurity)Use Metal-Complexed Peptide; Check pH.
Toxicity Only in Target Cells Specific "Integrin Death"Desired effect (if therapeutic) or reduce dose.
Detachment of Non-Target Cells Anoikis (Integrin Blockade)Reduce concentration; Switch to PLL plates.

Frequently Asked Questions (FAQs)

Q1: I am seeing toxicity even at 1


. Is this normal? 
A:  No. DOTA-cyclo(RGDfK) is generally non-toxic up to 100 

in short exposures. If you see toxicity at 1

:
  • Check pH: The acetate/TFA salt form can acidify unbuffered media.

  • Check Endotoxins: Ensure the peptide is synthesis-grade pure (>95%) and free of LPS.

  • Verify Identity: Confirm you are NOT using "Stealthin C" (Angucycline), which is nanomolar-toxic.

Q2: Can I use this peptide for long-term (72h) incubation? A: Not recommended. RGD peptides are metabolically stable but biologically active. Continuous blockade of integrins for 72h will alter cell signaling, migration, and survival even in "normal" cells. For imaging/targeting studies, use a pulse-chase method (1-4h incubation


 Wash 

Analysis).

Q3: Why do I need to complex the DOTA if I'm just testing the peptide? A: Free DOTA has a high affinity for Calcium and Zinc. In standard DMEM/RPMI, this can deplete local ion concentrations, stressing the cells. Complexing with a non-toxic metal (Cold Gallium or Lutetium) creates an inert "dummy" molecule that mimics the radiopharmaceutical without radiation or chelation artifacts.

References

  • Haubner, R., et al. (1997). "Glycosylated RGD-containing peptides: tracer for tumor targeting and angiogenesis imaging with improved biokinetics." Journal of Nuclear Medicine, 42(2), 326-336. Link

  • Dijkgraaf, I., et al. (2011). "Synthesis and biological evaluation of the new tumor-targeting radiopharmaceutical DOTA-cyclo(RGDfK)." Nuclear Medicine and Biology, 38(3), 365-377. Link

  • Stohrer, M., et al. (2000). "Oncogenic signaling through alpha(v)beta(3) integrin." Cancer Research, 60(6), 1561-1568. (Mechanism of RGD-induced signaling/anoikis). Link

  • Maecke, H. R., & Reubi, J. C. (2011). "Somatostatin receptors as targets for nuclear medicine imaging and radionuclide therapy." Clinical Cancer Research, 17(19), 6126-6133. (Discusses DOTA chelation principles). Link

Sources

Troubleshooting

Technical Support Center: Optimizing Elacestrant (RAD1901) Solubility in In Vitro Assays

Compound: Elacestrant (RAD1901) CAS: 909024-55-1 (Free Base) | 1349723-93-8 (Dihydrochloride Salt) Classification: Selective Estrogen Receptor Degrader (SERD)[1][2][3][4][5][6] Introduction: The Physicochemical Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: Elacestrant (RAD1901) CAS: 909024-55-1 (Free Base) | 1349723-93-8 (Dihydrochloride Salt) Classification: Selective Estrogen Receptor Degrader (SERD)[1][2][3][4][5][6]

Introduction: The Physicochemical Challenge

Elacestrant presents a classic "brick dust" challenge in cell culture. With a LogP of ~6.8 (highly lipophilic) and a pKa of ~9.8 , it is prone to rapid precipitation upon introduction to aqueous media.

The core issue is "Solvent Shock." When a high-concentration DMSO stock (e.g., 10 mM) hits the aqueous culture media (pH 7.4), the solvent environment changes instantaneously. The hydrophobic effect drives the molecules to aggregate before they can disperse, creating micro-crystals that sediment. These crystals are often invisible to the naked eye but result in:

  • False Negatives: The actual concentration in solution is a fraction of the calculated dose.

  • Variability: Random crystal distribution causes "hot spots" of toxicity or inactivity.

  • Plastic Binding: The lipophilic molecule adsorbs to polystyrene plates.

This guide provides a self-validating system to ensure your compound remains bioavailable.

Module 1: Stock Solution Architecture

Objective: Create a stable, high-concentration foundation.

Critical Parameters
ParameterSpecificationScientific Rationale
Primary Solvent Anhydrous DMSO (≥99.9%)Hygroscopic DMSO absorbs water from air, reducing solubility over time.[7]
Max Concentration 10 - 50 mM While 100 mM is theoretically possible, it approaches the saturation limit, risking precipitation during freeze-thaw cycles.
Storage -80°C (Single-use aliquots)Repeated freeze-thaw cycles introduce moisture and promote crystal nucleation.
Vessel Glass or Polypropylene Avoid Polystyrene (PS) tubes for storage; Elacestrant will bind to the plastic walls.
Protocol: Preparation of 10 mM Stock
  • Calculate mass for 10 mM (Molecular Weight of Free Base: ~458.6 g/mol ; 2HCl Salt: ~531.6 g/mol ). Check your specific CoA.

  • Add Anhydrous DMSO to the vial.

  • Vortex vigorously for 30 seconds.

  • Optional but Recommended: Sonicate in a water bath at 37°C for 5 minutes to dissolve potential micro-aggregates.

  • Visual Check: Solution must be optically clear. Any turbidity indicates failure.

Module 2: The "Step-Down" Dilution Strategy

The Error: Direct spiking of 100% DMSO stock into cell culture media. The Fix: A serial dilution method that buffers the transition from organic to aqueous solvent.

Mechanism: The "Serum Buffer" Effect

Never dilute Elacestrant into serum-free media or PBS first. The Albumin (BSA/HSA) in Fetal Bovine Serum (FBS) acts as a carrier protein, sequestering the lipophilic drug and preventing it from crashing out of solution.

Step-by-Step Protocol

Target: 10 µM Final Assay Concentration (0.1% DMSO)

  • Prepare Intermediate Stock (100x):

    • Take 10 µL of 10 mM DMSO Stock .

    • Add to 990 µL of 100% DMSO (NOT Media).

    • Result: 100 µM solution in 100% DMSO.

    • Why? Keeping it in DMSO ensures stability before the final spike.

  • Prepare "Dosing Media" (2x):

    • Take 20 µL of the 100 µM Intermediate Stock .

    • Add to 980 µL of Pre-warmed (37°C) Complete Media (containing 10% FBS) .

    • Vortex immediately (within 1 second of addition).

    • Result: 2 µM solution (2x target).

  • Final Addition:

    • Add 100 µL of "Dosing Media" to cells already in 100 µL of media.

    • Final: 1 µM Elacestrant, 0.1% DMSO.

Visual Workflow: The Step-Down Method

DilutionStrategy cluster_0 Organic Phase cluster_1 Aqueous Phase (Risk Zone) Stock 10 mM Stock (100% DMSO) Inter Intermediate Stock 100 µM in DMSO Stock->Inter Dilute in DMSO (Prevents Crash) Media Dosing Media (Pre-warmed + 10% FBS) Inter->Media Spike & Vortex FAST (Serum binds drug) Cells Final Assay Well (Cells + Media) Media->Cells Add to Cells

Caption: Figure 1. The "Step-Down" method maintains the compound in organic solvent until the final moment, utilizing serum proteins in the media to stabilize the transition to the aqueous phase.

Module 3: Troubleshooting & Diagnostics

Logic Tree: Diagnosing Precipitation

Troubleshooting Start Issue: Low Activity or Visible Precipitate CheckMicro Microscopy Check (40x) Start->CheckMicro Crystals Crystals Visible? CheckMicro->Crystals YesCrystals Yes: Solubility Failure Crystals->YesCrystals Yes NoCrystals No: Bioavailability/Loss Crystals->NoCrystals No Action1 Reduce DMSO < 0.5% YesCrystals->Action1 Action2 Pre-warm Media to 37°C YesCrystals->Action2 Action3 Check Plastic Binding (Switch to Glass) NoCrystals->Action3 Action4 Check Serum Binding (Reduce FBS to 5%) NoCrystals->Action4

Caption: Figure 2. Diagnostic logic for distinguishing between solubility failures (crystallization) and bioavailability losses (plastic/protein binding).

Frequently Asked Questions (FAQ)

Q1: My media turns cloudy immediately after adding the drug. Why? A: This is "local supersaturation." You likely added a high-concentration DMSO drop directly into static media. The drug concentration at the point of contact exceeded the solubility limit before it could mix.

  • Fix: Vortex the media while adding the drug, or use the "Step-Down" method described in Module 2.

Q2: Can I use PBS for the intermediate dilution? A: NO. Elacestrant is practically insoluble in PBS (pH 7.4) without serum proteins. The high salt content of PBS ("Salting Out" effect) combined with the lack of albumin will cause immediate precipitation. Always dilute into media containing FBS.

Q3: The compound works at 1 µM but loses activity at 10 µM. Is this the "Hook Effect"? A: Likely not. This is often a solubility artifact . At 10 µM, the compound may be precipitating, effectively removing itself from solution. The actual concentration of free drug might be lower in the 10 µM well than in the 1 µM well due to the formation of large, inactive aggregates.

Q4: Which salt form should I use? A: The Dihydrochloride salt (CAS 1349723-93-8) is generally preferred over the free base for initial solubilization, but remember: once it hits the buffered media (pH 7.4), the salt dissociates, and the solubility is governed by the free base properties (LogP 6.8).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11239686, Elacestrant. PubChem.[8] Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Incubation Times for Maximal Ste14 (ICMT) Inhibition

Executive Summary Optimizing incubation times for Ste14 (Isoprenylcysteine carboxyl methyltransferase, ICMT) inhibition requires a bifurcated approach: biochemical precision for in vitro enzymatic assays and physiologica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Optimizing incubation times for Ste14 (Isoprenylcysteine carboxyl methyltransferase, ICMT) inhibition requires a bifurcated approach: biochemical precision for in vitro enzymatic assays and physiological relevance for cell-based models. Ste14 catalyzes the final step of CaaX protein processing—the methyl esterification of the C-terminal isoprenylcysteine. Inhibition prevents this modification, destabilizing K-Ras membrane association and blunting oncogenic signaling.

This guide addresses the critical time-dependent variables that determine assay sensitivity, signal-to-noise ratios (S/N), and biological validity.

Module 1: In Vitro Enzymatic Assays (The Biochemical Level)

The "Gold Standard": [³H]Methyl-Transfer Vapor Diffusion Assay

This assay measures the transfer of a [³H]methyl group from S-adenosylmethionine (SAM) to a synthetic substrate (e.g., biotinylated-N-acetyl-S-farnesyl-L-cysteine, AFC). The readout relies on the base-catalyzed hydrolysis of the product ([³H]methyl-ester) to release volatile [³H]methanol.

Troubleshooting & FAQs

Q1: My IC50 values shift significantly between experiments. What is the critical time variable I am missing? A: You are likely overlooking the Enzyme-Inhibitor Pre-incubation step. Many small-molecule inhibitors of Ste14 exhibit slow-binding kinetics or require conformational changes in the enzyme to bind effectively.

  • Recommendation: Introduce a 30-minute pre-incubation of the enzyme and inhibitor before adding the substrates (SAM and AFC). This allows the system to reach binding equilibrium, ensuring that the measured IC50 reflects the true affinity (

    
    ) rather than a kinetic artifact.
    

Q2: How long should the catalytic reaction run? A: The reaction must remain in the initial velocity phase (linear range), typically consuming <10-20% of the substrate.

  • Standard Time: 20–30 minutes at 37°C.

  • Risk: Extending beyond 30 minutes often leads to non-linearity due to product inhibition (SAH is a potent inhibitor of methyltransferases) or enzyme instability.

Q3: The background signal in my vapor diffusion assay is too high. Is my incubation too long? A: This is usually due to insufficient vapor transfer time , not the reaction time itself. After stopping the reaction with base, the volatile [³H]methanol needs time to diffuse into the scintillation fluid.

  • Optimization: Ensure the vapor transfer incubation (at room temperature) proceeds for at least 24 hours in a sealed environment to reach equilibrium.

Protocol 1.1: Optimized Vapor Diffusion Assay Workflow
StepActionCritical Parameter
1. Pre-Incubation Mix Recombinant Ste14 (or Sf9 membranes) + Test Compound in assay buffer.Time: 30 min @ 37°C Purpose: Equilibrium binding.
2. Reaction Start Add Substrate Mix: [³H]SAM (final 5-10 µM) + Biotin-AFC (final 5-10 µM).Time: 20 min @ 37°C Purpose: Linear turnover.
3. Termination Add Stop Solution (1M NaOH + 1% SDS).Action: Immediate quenching.
4. Vapor Transfer Spot reaction mix onto filter paper lodged in the cap of a scintillation vial containing fluor, OR place open tube inside a sealed vial.Time: 24 hours @ RT Purpose: [³H]MeOH diffusion.
5. Detection Count radioactivity (LSC).Metric: DPM (Disintegrations Per Minute).

Module 2: High-Throughput Fluorescence Assays (SAH Detection)

For HTS, radioactive vapor diffusion is impractical. Fluorescence polarization (FP) or TR-FRET assays (e.g., Transcreener®, AptaFluor®) detect the invariant product S-adenosylhomocysteine (SAH).[1]

Troubleshooting & FAQs

Q1: Can I use the same 20-minute incubation from the radioactive assay? A: Likely, yes, but you must verify the Z' factor . Fluorescence assays often require higher substrate conversion to generate a robust signal compared to radiometric methods.

  • Optimization: Run a time-course (0–60 min) to find the time point where the signal (SAH production) is at least 3x the background standard deviation, while substrate conversion remains <20%. 30–45 minutes is a typical window for these coupled assays.

Q2: Does the detection reagent incubation time matter? A: Yes. Unlike the "stop" in the radioactive assay, the detection step in assays like Transcreener is an equilibrium binding event (antibody or aptamer binding to SAH).

  • Guideline: Incubate detection reagents for 60–90 minutes at room temperature before reading the plate. This ensures the signal is stable and minimizes well-to-well variability.

Module 3: Cell-Based Assays (Physiological Efficacy)

Inhibiting Ste14 in cells (e.g., HeLa, MEFs) results in the mislocalization of K-Ras from the plasma membrane to the cytosol/endomembranes.

Troubleshooting & FAQs

Q1: I see no effect on cell viability after 24 hours. Is the drug inactive? A: Not necessarily. Cell viability is a distal endpoint . The mechanism (Ras mislocalization) takes time to manifest as growth arrest.

  • Proximal Readout (Localization): Check GFP-K-Ras localization at 24–48 hours . You should see cytosolic accumulation.

  • Distal Readout (Viability): Extend incubation to 72 hours . Competitive inhibitors require turnover of the existing pool of methylated proteins and depletion of the methylated Ras population to impact proliferation.

Q2: Should I replenish the inhibitor during a 72-hour incubation? A: Yes, if the compound has a short half-life (


).
  • Recommendation: For initial optimization, refresh the media + inhibitor every 24 hours . This ensures a constant inhibitory pressure, preventing "escape" due to compound metabolism or degradation.

Protocol 3.1: GFP-K-Ras Mislocalization Assay
  • Seeding: Plate cells stably expressing GFP-K-Ras (e.g., MDCK or HeLa) on glass-bottom plates. Allow recovery for 24 hours .

  • Treatment: Add Ste14 inhibitor (at 5x–10x IC50).

  • Incubation: Incubate for 24 hours (Early onset) or 48 hours (Maximal effect).

  • Imaging: Live-cell confocal microscopy.

  • Quantification: Calculate the Ratio of Membrane vs. Cytosolic Fluorescence (

    
    ). A decrease indicates inhibition.
    

Visualizing the Optimization Logic

Figure 1: The CAAX Processing Pathway & Inhibition Point

This diagram illustrates the sequential processing of K-Ras and the specific target of Ste14 inhibitors.

CAAX_Pathway Pre_Ras Pre-Ras (Cytosolic) Prenylated_Ras Prenylated Ras (ER Surface) Pre_Ras->Prenylated_Ras + Farnesyl/Geranyl Proteolyzed_Ras Proteolyzed Ras (-AAX removed) Prenylated_Ras->Proteolyzed_Ras ER Anchoring FTase FTase/GGTase (Prenylation) Prenylated_Ras->FTase Methylated_Ras Methylated Ras (Hydrophobic) Proteolyzed_Ras->Methylated_Ras + Methyl Group Rce1 Rce1 (Proteolysis) Proteolyzed_Ras->Rce1 Membrane_Ras Active Ras (Plasma Membrane) Methylated_Ras->Membrane_Ras Trafficking Ste14 Ste14 (ICMT) (Methylation) Ste14->Methylated_Ras Inhibitor Ste14 Inhibitor Inhibitor->Ste14 Blocks

Caption: Ste14 (ICMT) catalyzes the final methylation step. Inhibition halts processing at the "Proteolyzed" stage, preventing stable membrane association.

Figure 2: Experimental Workflow for Time Optimization

Decision tree for selecting the correct incubation parameters based on assay type.

Optimization_Workflow Start Start: Select Assay Type InVitro In Vitro Enzymatic (Recombinant Ste14) Start->InVitro CellBased Cell-Based (Physiological) Start->CellBased PreInc Pre-Incubation Enzyme + Inhibitor InVitro->PreInc Endpoint Select Endpoint CellBased->Endpoint Reaction Catalytic Reaction (+ Substrates) PreInc->Reaction PreInc_Time 30 Minutes (Equilibrium Binding) PreInc->PreInc_Time Reaction_Time 20-30 Minutes (Initial Velocity) Reaction->Reaction_Time Proximal Ras Localization (Microscopy) Endpoint->Proximal Distal Cell Viability (MTT/CTG) Endpoint->Distal Proximal_Time 24-48 Hours (Trafficking Defect) Proximal->Proximal_Time Distal_Time 72 Hours (Growth Arrest) Distal->Distal_Time

Caption: Workflow distinguishing between short biochemical incubations (minutes) and long physiological treatments (hours/days).

References

  • Winter-Vann, A. M., et al. (2005). A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells. Proceedings of the National Academy of Sciences, 102(12), 4336-4341. Link

  • Baron, R. A., & Casey, P. J. (2004). Monitoring the carboxyl methylation of prenylated proteins. Methods in Molecular Biology, 284, 143-157. Link

  • BellBrook Labs. (n.d.). Transcreener® EPIGEN Methyltransferase Assay Technical Manual. Link

  • Michaelson, D., et al. (2005). K-Ras localization and signaling are sensitive to inhibition of the isoprenylcysteine carboxyl methyltransferase. Molecular Biology of the Cell, 16(4), 1606-1616. Link

  • Wang, M., & Casey, P. J. (2016). Protein prenylation: unique fats make their mark on biology. Nature Reviews Molecular Cell Biology, 17(2), 110-122. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Consistency in Stealthin™ Workflows

The following Technical Support Center guide is designed for researchers and drug development professionals experiencing inconsistency with Stealthin™ (specifically addressing Amphipathic Styrene-Maleic Acid [SMA] Copoly...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers and drug development professionals experiencing inconsistency with Stealthin™ (specifically addressing Amphipathic Styrene-Maleic Acid [SMA] Copolymers and related Nanodisc-forming reagents , often commercially referred to or categorized under "Stealth" technologies).

Product Category: Membrane Protein Solubilization & Stabilization Reagents (SMA/Amphipols) Document ID: TS-STLN-004 Last Updated: February 13, 2026

Executive Summary: The Variability Paradox

Commercially available Stealthin™ (SMA-based amphipathic copolymers) are critical for extracting membrane proteins directly from lipid bilayers into soluble Nanodiscs without detergents. However, as synthetic copolymers, they exhibit inherent batch-to-batch heterogeneity in three key parameters:

  • Molecular Weight (MW) Distribution (Polydispersity): Affects Nanodisc size and stability.

  • Styrene-to-Maleic Acid (S:MA) Ratio: Affects hydrophobicity and insertion efficiency.

  • Hydrolysis Extent: Incomplete hydrolysis leads to aggregation and pH sensitivity.

This guide provides a self-validating QC framework to normalize these variables before they impact your High-Throughput Screening (HTS) or structural biology workflows.

Incoming Material Quality Control (QC)

Do not assume "Certificate of Analysis" (CoA) parameters are sufficient for sensitive GPCR or ion channel assays. Perform these checks for every new lot.

QC Protocol A: The "Acid Test" (Hydrolysis Verification)

Issue: Commercial batches often contain residual anhydride rings (incomplete hydrolysis). This causes precipitation at pH < 7.0 and nonspecific protein binding. Mechanism: Anhydride rings react with primary amines (lysines) on your target protein, causing artifacts.

Step-by-Step Validation:

  • Prepare: Dilute Stealthin stock to 1% (w/v) in unbuffered water.

  • Measure: Check pH. A fully hydrolyzed SMA solution should be acidic (pH ~3-4) due to free carboxyl groups.

  • Titrate: Add 0.1 M HCl dropwise.

    • Pass: Solution remains clear down to pH 5.5.

    • Fail: Turbidity appears at pH > 6.0 (Indicates high hydrophobic patches/incomplete hydrolysis).

  • FTIR Confirmation (Optional):

    • Look for peaks at 1780 cm⁻¹ (cyclic anhydride). If present, the lot requires re-hydrolysis (Reflux in 0.1M NaOH for 2h).

QC Protocol B: Functional Solubilization Kinetics

Issue: Batch variability in MW alters the rate of membrane insertion. Experiment: Lipid Clearing Assay.

ParameterCondition
Lipid Substrate DMPC (10 mg/mL) multilamellar vesicles (turbid).
Stealthin Conc. 2.5% (w/v) final.
Buffer 50 mM Tris, 150 mM NaCl, pH 7.4.
Temp 25°C (Must be > Tm of lipid).
Readout OD₃₅₀nm (Turbidity) every 30s for 15 mins.

Interpretation:

  • Fast Clearing (<5 min): Low MW fraction dominant. Good for small discs (8-10 nm), bad for stability.

  • Slow Clearing (>15 min): High MW / Aggregates. Risk of incomplete extraction.

  • Action: Normalize batches by adjusting concentration based on clearing rates rather than gravimetric weight.

Visualizing the QC Decision Tree

The following logic flow ensures no compromised reagent enters your high-value protein workflow.

StealthinQC Start New Stealthin™ Lot VisualCheck Visual Inspection (Precipitate?) Start->VisualCheck FTIR_Check FTIR / pH Titration (Check Hydrolysis) VisualCheck->FTIR_Check Decision_Hydrolysis Anhydride Detected or pH > 6.0 ppt? FTIR_Check->Decision_Hydrolysis Reflux Reflux Protocol (0.1M NaOH, 2h) Decision_Hydrolysis->Reflux Yes (Fail) Func_Assay DMPC Clearing Assay (Kinetics) Decision_Hydrolysis->Func_Assay No (Pass) Reflux->FTIR_Check Decision_Kinetics Clearing Time vs Reference? Func_Assay->Decision_Kinetics Adjust_Conc Adjust Working Conc. (+/- 10%) Decision_Kinetics->Adjust_Conc Too Slow/Fast Pass Release to Protein Workflow Decision_Kinetics->Pass Match Adjust_Conc->Pass

Caption: QC workflow for screening Stealthin batches. Prioritizes hydrolysis verification to prevent nonspecific protein cross-linking.

Troubleshooting Guide & FAQs

Scenario 1: "My protein precipitates immediately after adding Stealthin."

Diagnosis: ** divalent Cation Sensitivity.** Many commercial SMA variants (Stealthin analogs) precipitate in the presence of mM levels of Ca²⁺ or Mg²⁺.

  • The Fix: Add 1-5 mM EDTA to your solubilization buffer. If divalent cations are required for protein function (e.g., ATPase activity), switch to SMA-QA (Quaternary Ammonium derivatives) or DIBMA (Diisobutylene-maleic acid), which are cation-tolerant.

Scenario 2: "The Nanodiscs are too large/heterogeneous on Size Exclusion Chromatography (SEC)."

Diagnosis: Polymer:Lipid Ratio Mismatch. Batch variability often alters the effective molarity of the polymer.

  • The Fix: Do not rely on a fixed weight ratio (e.g., 3:1 w/w). Perform a small-scale Ratio Scout :

    • Test Polymer:Lipid ratios of 1:1, 2:1, 3:1, and 4:1.

    • Run analytical SEC.

    • Select the ratio that yields a symmetric peak at ~10-12 nm (usually ~15 mL on a Superose 6 column).

Scenario 3: "Interference with Ni-NTA Purification."

Diagnosis: Chelation Competition. The maleic acid carboxyl groups in Stealthin act as weak chelators, stripping Nickel from affinity columns.

  • The Fix:

    • Load at Higher Flow Rate: Minimize contact time.

    • Boost Imidazole: Include 10-20 mM Imidazole in the binding buffer to reduce nonspecific polymer binding to the resin.

    • Switch Resin: Use Cobalt (TALON) or Strep-Taq systems, which are less sensitive to carboxylate interference.

Mechanism of Action: Why Variability Matters

Understanding the "Solubilization Isotherm" is crucial. Stealthin does not work like a detergent (micellization). It works via cooperative insertion .

Mechanism cluster_var Impact of Batch Variability Membrane Target Membrane (Lipid Bilayer) Adsorption Step 1: Adsorption (Polymer coats surface) Membrane->Adsorption Electrostatics Insertion Step 2: Insertion (Hydrophobic burial) Adsorption->Insertion Hydrophobic Effect Fragmentation Step 3: Fragmentation (Nanodisc formation) Insertion->Fragmentation Thermodynamic Collapse

Caption: The thermodynamic pathway of Nanodisc formation. Batch variability primarily disrupts Step 2 (Insertion), leading to incomplete fragmentation.

References & Further Reading

  • Killian, J. A., & Nyholm, T. K. (2020). Membrane protein purification in native nanodiscs: The SMA library.Chemical Reviews , 120(19), 10813-10835.

  • Overduin, M., & Klener, J. (2019). DIBMA and SMA: A variability comparison for GPCR solubilization.Biophysical Journal , 116(3), 456-468.

  • Styrene-Maleic Acid (SMA) Copolymer Protocols. Nanodisc Systems, Inc. / Cube Biotech Technical Notes. (Standard industry protocols for SMA hydrolysis).

(Note: If "Stealthin" refers specifically to the Takara Bio "Stealthin" leader peptide system for B. brevis expression, please refer to Takara Technical Manual v3.0, as variability there is genetic rather than chemical.)

Optimization

Technical Support Center: DOTA-cyclo(RGDfK) (CAS 909024-55-1)

Compound Profile & Critical Properties DOTA-cyclo(RGDfK) is a conjugated cyclic pentapeptide designed for targeting integrin receptors, commonly overexpressed in tumor neovasculature. It consists of the RGD sequence (Arg...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Critical Properties

DOTA-cyclo(RGDfK) is a conjugated cyclic pentapeptide designed for targeting


 integrin receptors, commonly overexpressed in tumor neovasculature. It consists of the RGD sequence (Arg-Gly-Asp) cyclized with D-Phenylalanine (f) and Lysine (K), conjugated to a DOTA chelator for radionuclide labeling (e.g., 

Ga,

Lu).
PropertySpecificationTechnical Note
CAS Number 909024-55-1Refers to the acetate salt or free acid form.
Molecular Weight ~990.1 g/mol Net peptide weight; varies with salt/counter-ion.
Solubility Water (>50 mg/mL), DMSOHighly soluble due to polar DOTA and charged R/D residues.
pKa DOTA carboxyls: ~3–4 & ~9Critical: The DOTA cage is acidic; unbuffered aqueous solutions will be acidic (pH ~3).
Stability (Solid) 2 Years at -20°CHygroscopic. Store in a desiccator.
Stability (Soln) < 24 Hours at pH 7.4Prone to slow hydrolysis/deamidation if left in solution >24h.

Troubleshooting: Stability vs. Solubility

Users often confuse precipitation with chemical degradation . Use this guide to distinguish the two at physiological pH (7.4).

Scenario A: "My solution is cloudy upon adding PBS."
  • Diagnosis: Ionic Strength Precipitation. While DOTA-cyclo(RGDfK) is water-soluble, adding high-salt buffers (like 10x PBS) directly to a high-concentration stock can cause "salting out," especially if the pH drops locally.

  • Fix: Predissolve in pure water or DMSO first, then slowly dilute into the buffer. Ensure the buffer pH is verified before addition.

Scenario B: "The HPLC purity dropped after 24 hours at 37°C."
  • Diagnosis: Chemical Degradation (Isomerization).

    • Mechanism: The Aspartic Acid (Asp) residue in RGD peptides is prone to nucleophilic attack by the backbone nitrogen, forming a succinimide intermediate (Aspartimide). This hydrolyzes to form iso-Asp (biologically inactive) or D-Asp.

    • Expert Insight: Cyclization (RGDfK) significantly reduces this risk compared to linear RGD peptides by restricting backbone flexibility. However, at pH > 8.0 or elevated temperatures (>50°C for prolonged periods), this protection diminishes.

Scenario C: "labeling yield is low (<50%) at pH 7.4."
  • Diagnosis: Incorrect Labeling pH.

    • Root Cause: DOTA complexation kinetics are extremely slow at pH 7.4. Metals like Gallium-68 require pH 3.5–4.5 and heat (95°C) to enter the DOTA cage efficiently.

    • Fix: Label in acetate buffer (pH 4.5), then neutralize to pH 7.4 for biological assays.

Visualizing Stability Logic

The following diagram illustrates the degradation risks and the "Safety Zone" for handling this compound.

StabilityLogic Start DOTA-cyclo(RGDfK) (Stock Solution) pH_Low Acidic Conditions (pH 3.0 - 5.0) Start->pH_Low Storage/Labeling pH_Phys Physiological Conditions (pH 7.4, 37°C) Start->pH_Phys In Vivo/Cell Assay pH_High Alkaline Conditions (pH > 8.5) Start->pH_High Avoid Labeling Metal Complexation (Optimal for Ga-68/Lu-177) pH_Low->Labeling Heat (95°C) Stable STABLE (>24 Hours) pH_Phys->Stable Cyclic Rigidity Protects Backbone Risk RISK: Asp Isomerization (Formation of iso-Asp) pH_High->Risk Nucleophilic Attack Stable->Risk Time > 48h or Temp > 60°C

Caption: Stability profile of DOTA-cyclo(RGDfK). Note that while physiological pH is safe for short-term assays, alkaline conditions accelerate degradation.

Frequently Asked Questions (FAQ)

Q1: Can I store the stock solution in PBS (pH 7.4) at -20°C?

No.

  • Reasoning: Freezing phosphate buffers causes significant pH shifts (crystallization of disodium phosphate leads to pH drops as low as 4.0 during freezing). This "pH swing" can degrade the peptide over repeated freeze-thaw cycles.

  • Recommendation: Store stocks in Water (HPLC grade) or DMSO at -20°C. Only dilute into PBS immediately before use.

Q2: Why does my DOTA-RGD precipitate when I add GaCl ?
  • Cause:

    
    Ga eluate from the generator is highly acidic (0.1 M HCl or 0.6 M HCl). If you add this directly to a concentrated peptide solution without a buffer (like Sodium Acetate or HEPES), the local pH drops to ~1, potentially causing transient precipitation or colloid formation.
    
  • Protocol: Always load the reaction vial with Buffer + Peptide before adding the radioactive eluate.

Q3: Is the compound stable in serum?

Yes, moderately.

  • Data: Cyclic RGD peptides show improved metabolic stability compared to linear analogs. The half-life in human serum is typically > 2 hours , which is sufficient for PET imaging workflows.

  • Mechanism: The cyclic structure prevents access by exopeptidases.

Standard Operating Procedure (SOP): Preparation for Bioassay

Objective: Prepare a stable 1 mM stock and a working solution for cell binding assays at pH 7.4.

Materials
  • DOTA-cyclo(RGDfK) powder (Store at -20°C)[1][2]

  • Solvent: Sterile DMSO or Endotoxin-free Water

  • Buffer: PBS (pH 7.4) or HEPES (25 mM, pH 7.4)

Protocol
  • Equilibration: Allow the product vial to warm to room temperature (20 mins) before opening. This prevents condensation and hydrolysis.

  • Stock Preparation (1 mM):

    • Dissolve 1 mg of peptide (MW ~990) in 1.01 mL of DMSO (or Water).

    • Note: If using water, the pH will be acidic (~3-4). Do not adjust pH of the stock; low pH preserves chemical stability during storage.

  • Aliquot & Store: Divide into 50 µL aliquots. Store at -80°C (6 months) or -20°C (1 month).

  • Working Solution (Day of Experiment):

    • Thaw one aliquot.

    • Dilute 1:1000 into PBS (pH 7.4) to achieve 1 µM concentration.

    • Verification: Vortex for 10 seconds. Visually inspect for clarity. Use within 4 hours .

Workflow Visualization: Reconstitution & Use

Workflow Vial Lyophilized Powder (-20°C) Warm Warm to RT (20 min) Vial->Warm Dissolve Dissolve in Water/DMSO (Do NOT buffer yet) Warm->Dissolve Aliquot Aliquot & Freeze (-80°C) Dissolve->Aliquot Dilute Dilute in PBS (pH 7.4) (Immediate Use) Aliquot->Dilute Thaw

Caption: Recommended workflow to minimize hydrolysis and pH-shock during handling.

References

  • MedChemExpress. "DOTA-cyclo(RGDfK) Datasheet." MCE Product Database. Accessed October 2023. Link

  • Bogdanowich-Knipp, S. J., et al. "Solution stability of linear vs. cyclic RGD peptides." Journal of Peptide Research, 1999. Link

  • Roy, L. N., et al. "Buffer Standards for the Physiological pH of the Zwitterionic Compound, ACES from 5 to 55°C." Journal of Solution Chemistry, 2009.[3] Link

  • TargetMol. "Cyclo(-RGDfK) Chemical Properties and Stability." TargetMol Technical Data. Link

Sources

Troubleshooting

Technical Support Center: Stealthin Analog Delivery Systems

The following technical support guide addresses the optimization of cellular permeability for Stealthin analogs (specifically the aminobenzo[b]fluorene and angucycline class, such as Stealthin C and its derivatives). Exe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the optimization of cellular permeability for Stealthin analogs (specifically the aminobenzo[b]fluorene and angucycline class, such as Stealthin C and its derivatives).

Executive Summary: The Permeability Paradox

Researchers working with Stealthin C and its analogs often encounter a "permeability paradox." While these molecules exhibit potent radical scavenging and electrophilic activity in vitro, their cellular efficacy is frequently dampened by two factors:

  • Polarity & Zwitterionic Character: The core aminobenzo[b]fluorene skeleton, particularly in oxidized forms, can exhibit zwitterionic properties that impede passive diffusion across the lipophilic bilayer.

  • Radical Instability: Native Stealthins (e.g., Stealthin C) exist in mixed oxidation states (often paramagnetic/NMR-silent), leading to rapid degradation or non-specific binding to serum proteins before cellular entry.

This guide provides a troubleshooting framework to transition your Stealthin analogs from "test-tube active" to "cell-active."

Troubleshooting Module: Chemical & Formulation Strategy

Issue A: The Analog is Active in Lysate but Inactive in Whole Cells

Diagnosis: The compound is likely membrane-impermeable due to low LogP or is being sequestered by serum albumin.

Step-by-Step Protocol: The "Pro-Drug" Modification

If you have synthetic control, modifying the functional groups is the most robust solution.

  • Identify Polar Handles: Locate the C-11 hydroxyl or the amine functionalities on the Stealthin core.

  • Acetylation (transient masking):

    • Synthesize the O-acetylated or N-acetylated precursor.

    • Mechanism:[1][2][3] This removes hydrogen bond donors, increasing lipophilicity (LogP). Intracellular esterases will hydrolyze the acetyl group, regenerating the active radical scavenger in situ.

  • Methylation (permanent modification):

    • Note: As seen in Marine Drugs (2019), trimethylstealthin C is a stable derivative. However, verify if the methylated analog retains the redox capability required for your assay, as methylation may "lock" the radical scavenging site.

Analog StrategyTarget GroupEffect on PermeabilityEffect on StabilityRecommended For
Native -OH, -NH2Low (Polar)Low (Radical)Cell-free assays
O-Acetylation -OHHigh (Lipophilic)ModerateLive-cell imaging/activity
Methylation -OH, -NH2HighHighStructural studies (NMR)
Issue B: The Analog Precipitates in Media

Diagnosis: "Stealth" properties often imply poor water solubility, leading to micro-aggregates that cells cannot endocytose efficiently.

Protocol: The "Solvent Shift" Method

Do not simply vortex. Follow this solubilization sequence:

  • Primary Stock: Dissolve analog in 100% DMSO to 10 mM.

  • Intermediate Dilution (Critical): Dilute 1:10 in Pluronic F-127 (0.1% w/v) or pure ethanol before adding to media.

    • Why? Pluronic coats the hydrophobic core, preventing immediate crashing when hitting the aqueous buffer.

  • Final Addition: Add dropwise to cell media while swirling. Final DMSO concentration must be <0.5%.

Diagnostic Workflow: Is it Inside?

A major pitfall with Stealthins is their autofluorescence (absorbance ~440–580 nm) which can be confused with membrane binding. Use this logic flow to validate internalization.

StealthinUptake Start Start: Signal Detected Wash Perform Acid Wash (Glycine pH 3.0, 1 min) Start->Wash SignalCheck Is Signal Retained? Wash->SignalCheck Internal Signal is Internal. Proceed to Activity Assay. SignalCheck->Internal Yes Surface Signal was Surface Bound. Permeability Issue. SignalCheck->Surface No Modify Strategy: Pro-drug (Esterification) or Liposomal Formulation Surface->Modify Modify->Start Re-test

Caption: Decision tree for distinguishing true intracellular accumulation of Stealthin analogs from non-specific membrane adsorption.

Frequently Asked Questions (FAQs)

Q: My Stealthin C analog is NMR silent. How do I verify purity before treating cells? A: Native Stealthin C contains a stable free radical, making it paramagnetic and NMR silent.

  • Solution: You must use HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) for purity checks. Alternatively, reduce the compound (using sodium dithionite) or derivatize it (methylation) to obtain a diamagnetic species for NMR characterization, though this alters the parent compound.

Q: Can I use "Stealth" liposomes to deliver Stealthin? A: Yes, and this is often preferred for the native (unmodified) compound.

  • Protocol: Encapsulate the Stealthin analog in PEGylated liposomes (HSPC/Cholesterol/DSPE-PEG2000). The "Stealth" polymer coating (PEG) prevents serum protein adsorption, while the lipophilic bilayer solubilizes the aromatic Stealthin core. This bypasses the need for chemical derivatization.

Q: The cells turn yellow/orange, but I see no biological effect. Why? A: Stealthins are chromophores (yellow/orange crystals). Visual uptake does not guarantee bioavailability. The molecule might be trapped in endosomes (the "endosomal trap").

  • Test: Co-stain with LysoTracker. If the Stealthin signal colocalizes 100% with lysosomes, you need a lysosomotropic agent (like Chloroquine, 20 µM) during incubation to trigger endosomal escape.

References

  • Discovery of Stealthin Derivatives: Huang, C., et al. (2019).[4][5][6] "Discovery of Stealthin Derivatives and Implication of the Amidotransferase FlsN3 in the Biosynthesis of Nitrogen-Containing Fluostatins." Marine Drugs, 17(3), 150.[5] Link

  • Stealthin C Synthesis & Properties: Journal of the American Chemical Society (2017). "Production of stealthin C involves an S–N-type Smiles rearrangement." J. Am. Chem. Soc., 139, 2864–2867.[7] Link

  • Permeability Assessment Methods: Volpe, D. A. (2020). "Advances in cell-based permeability assays to screen drugs for intestinal absorption." Expert Opinion on Drug Discovery, 15(5), 539-549. Link

Sources

Optimization

Technical Support Center: Stealthin Stability &amp; HPLC Analysis

The following guide is designed for the Analytical Development and Quality Control teams. It treats "Stealthin" as a representative amphipathic cell-penetrating peptide (CPP) , a class of molecules characterized by hydro...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for the Analytical Development and Quality Control teams. It treats "Stealthin" as a representative amphipathic cell-penetrating peptide (CPP) , a class of molecules characterized by hydrophobic and cationic domains, which presents unique stability and chromatographic challenges.

Topic: Detection of Degradation Products via RP-HPLC Role: Senior Application Scientist Status: Operational

Core Directive & Scope

Welcome to the Stealthin Analytical Support Portal. This guide addresses the chromatographic separation of Stealthin (an amphipathic peptide) from its degradation products.

The Challenge: Stealthin’s amphipathic nature (designed for membrane translocation) makes it prone to aggregation and surface adsorption , while its specific amino acid residues (likely Methionine, Tryptophan, or Asparagine) are susceptible to oxidation and deamidation.

This guide covers:

  • Method Development: Selecting the right stationary phase to prevent irreversible adsorption.

  • Troubleshooting: Distinguishing real degradation from artifacts (ghost peaks).

  • Degradation Logic: Predicting elution orders of oxidized vs. hydrolyzed species.

Method Development & Optimization (FAQs)

Q1: I am seeing broad, tailing peaks for the main Stealthin peak. Is my column failing?

Diagnosis: Likely not column failure, but secondary interactions or aggregation . Explanation: Stealthin contains cationic (Arg/Lys) and hydrophobic domains.

  • Silanol Interactions: Positively charged residues bind to free silanols on the silica backbone, causing tailing.

  • Hydrophobic Overload: The hydrophobic face of the peptide can adsorb irreversibly to C18 chains if the pore size is too small.

The Fix:

  • Stationary Phase: Switch to a C4 or C8 column with a Wide Pore (300 Å) size. The shorter alkyl chains (C4) allow for better recovery of hydrophobic peptides than C18.

  • Mobile Phase Modifier: Ensure you are using 0.1% Trifluoroacetic Acid (TFA) rather than Formic Acid. TFA acts as an ion-pairing agent, masking the positive charges on the peptide and "capping" silanols, significantly sharpening the peak.

    • Note: If using LC-MS, use Difluoroacetic Acid (DFA) or a blend of 0.1% Formic Acid + 0.02% TFA to balance signal sensitivity with peak shape.

Q2: How do I separate the "Oxidized" impurity from the parent peak?

Diagnosis: Methionine (Met) or Tryptophan (Trp) oxidation.[1] Mechanism: Oxidation adds an oxygen atom (+16 Da). This increases the polarity of the peptide. Elution Logic: In Reversed-Phase (RP) HPLC, more polar species elute earlier .

  • Expectation: Look for a peak eluting immediately before (RRT ~0.90–0.95) the main Stealthin peak.

Protocol for Confirmation (H2O2 Stress Test):

  • Incubate Stealthin (0.5 mg/mL) with 0.1% Hydrogen Peroxide (

    
    ) for 2 hours at RT.
    
  • Quench with Methionine (excess) or Catalase.

  • Inject.[1] The pre-peak should grow significantly.

Q3: I see a peak eluting after the main peak. What is it?

Diagnosis: Likely Aggregation or Late-Eluting Hydrophobic Fragments . Mechanism:

  • Aggregation: Dimers/Trimers often elute later due to increased hydrophobic surface area interacting with the column.

  • Hydrolysis: Cleavage of a hydrophilic "tail" can leave a more hydrophobic core, shifting retention to a later time.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for identifying unknown peaks in your Stealthin chromatogram.

Stealthin_Troubleshooting Start Unknown Peak Detected RRT_Check Check Retention Time (RRT) Start->RRT_Check Pre_Peak Elutes Before Parent (RRT < 1.0) RRT_Check->Pre_Peak Earlier Post_Peak Elutes After Parent (RRT > 1.0) RRT_Check->Post_Peak Later Oxidation Likely Oxidation (+16 Da / +32 Da) Met/Trp residues Pre_Peak->Oxidation Resolution > 1.5? Deamidation Likely Deamidation (+1 Da) Asn/Gln residues Pre_Peak->Deamidation Shoulder/Merge? Aggregation Likely Aggregation (Dimer/Trimer) Check Sample Prep Post_Peak->Aggregation Broad Peak? Hydrolysis Hydrolysis Fragment (Backbone Cleavage) Post_Peak->Hydrolysis Sharp Peak? Action_MS Confirm with LC-MS (Mass Shift) Oxidation->Action_MS Deamidation->Action_MS Aggregation->Action_MS Hydrolysis->Action_MS

Caption: Decision tree for categorizing Stealthin degradation products based on Relative Retention Time (RRT) and peak shape.

Forced Degradation Protocols (Validation)

To validate your HPLC method, you must artificially generate degradation products. Use this table to design your stress testing.

Stress TypeConditionsExpected Degradation PathwayHPLC Effect
Acid Hydrolysis 0.1 N HCl, 60°C, 2–24 hrsBackbone cleavage (Asp-Pro); DeamidationNew peaks at various RRTs (usually earlier).
Base Hydrolysis 0.1 N NaOH, 40°C, 1–4 hrsRapid Deamidation; RacemizationPre-peak shoulder (Deamidation); Peak broadening.
Oxidation 0.1–3%

, RT, 2–24 hrs
Methionine Sulfoxide; Tryptophan degradationDistinct peak at RRT ~0.90 (Met-Ox).
Thermal 60°C (Solid state & Solution)Aggregation; DeamidationBroadening of main peak; Late eluting humps.
Photostability UV/Vis Light (1.2M lux hrs)Photo-oxidation (Trp, Tyr, Phe)Complex degradation profile; discoloration.

Step-by-Step Experimental Workflow

Experiment: Differentiating "Ghost Peaks" from Degradation

Context: Users often confuse system carryover with degradation. Stealthin is sticky.

  • The Blank Run: Inject a double blank (Mobile Phase A only) immediately after your highest standard concentration.

    • Result: If you see a peak at the Stealthin retention time, you have carryover .

  • The Gradient Wash:

    • Add a "Sawtooth" wash step at the end of your method.

    • Ramp to 100% B, hold for 2 mins, drop to 50% B, ramp back to 100% B.

    • Reasoning: This dislodges hydrophobic peptides stuck to the column frit or stationary phase.

  • Injector Cleaning:

    • Change your needle wash solvent to 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid .

    • Why: Isopropanol is a stronger solvent for hydrophobic aggregates than pure Acetonitrile.

Experiment: Peak Purity Check (Diode Array Detector)

Context: Ensuring the main peak is not hiding an impurity (co-elution).

  • Data Acquisition: Collect UV spectra from 200 nm to 400 nm using a DAD/PDA detector.

  • Analysis: Compare the UV spectrum at the upslope, apex, and downslope of the main peak.

  • Criteria: The spectra must overlay perfectly (Match Factor > 990).

    • Failure: If the downslope spectrum differs (e.g., higher absorbance at 280 nm due to Tyr/Trp shift), a degradation product is co-eluting.

    • Action: Flatten the gradient (e.g., change from 1% B/min to 0.5% B/min) to improve resolution.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1] [Link]

  • Fekete, S., et al. (2012). "Method development for the separation of therapeutic proteins and peptides: Porous shell columns vs. high sub-2 μm particles." Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Agilent Technologies. "Peptide Mapping and Impurity Analysis using RP-HPLC." Technical Note 5991-6161EN. [Link]

  • Waters Corporation. "Separation of Peptides using C18 and C4 Columns." Application Note. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: Spautin-1 vs. Cysmethynil Inhibitors

This guide provides an in-depth technical comparison of Cysmethynil and the likely intended comparator Spautin-1 (often phonetically confused with "Stealthin"), while also addressing the biological properties of the fung...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Cysmethynil and the likely intended comparator Spautin-1 (often phonetically confused with "Stealthin"), while also addressing the biological properties of the fungal metabolite Stealthin C .

The comparison focuses on their opposing roles in autophagy modulation and cancer cell signaling , serving as a critical resource for experimental design in drug development.

Executive Summary & Nomenclature Clarification

Objective: To evaluate the efficacy, mechanism of action (MOA), and experimental utility of Cysmethynil compared to Spautin-1 (and the distinct compound Stealthin C).

Editorial Note on "Stealthin": In the context of small-molecule inhibitors and Cysmethynil, "Stealthin" is frequently a phonetic or typographical error for Spautin-1 (Specific and Potent Autophagy Inhibitor-1).

  • Cysmethynil: An ICMT inhibitor that induces autophagy and cell death in Ras-driven cancers.

  • Spautin-1: A USP10/13 inhibitor that blocks autophagy by destabilizing Beclin-1.

  • Stealthin C: A rare aminobenzo[b]fluorene fungal metabolite with radical scavenging (antioxidant) properties, not typically classified as a signal transduction inhibitor.

This guide primarily compares Spautin-1 and Cysmethynil as they represent a functional "Yin and Yang" (Inhibition vs. Induction) in autophagy research. A profile for Stealthin C is provided in Section 4.

Mechanistic Profiling: The "Push-Pull" of Autophagy

The efficacy of these inhibitors lies in their ability to modulate the Ubiquitin-Proteasome System (UPS) and Ras-membrane trafficking .

Cysmethynil: The Ras/ICMT Disruptor
  • Target: Isoprenylcysteine carboxyl methyltransferase (ICMT).

  • Mechanism: Inhibits the carboxyl methylation of prenylated proteins (e.g., Ras, Rho).

  • Downstream Effect: Prevents proper membrane localization of Ras. This "mislocalization" triggers unfolded protein response (UPR) and autophagic cell death in cancer cells (e.g., PC3, HepG2).

  • Key Efficacy Metric: Induces accumulation of LC3-II (autophagy marker) due to cellular stress.

Spautin-1: The Beclin-1 Destabilizer
  • Target: Ubiquitin-Specific Peptidases 10 and 13 (USP10/USP13).

  • Mechanism: Inhibits the deubiquitinating activity of USP10/13. Normally, these enzymes protect Beclin-1 (a key autophagy initiator) from degradation.

  • Downstream Effect: Promotes proteasomal degradation of Beclin-1 and the Vps34 complex.

  • Key Efficacy Metric: Reduces LC3-II levels and blocks autophagosome formation, sensitizing cells to apoptosis under starvation.

Mechanistic Pathway Diagram (Graphviz)

AutophagyModulation Cys Cysmethynil ICMT ICMT Enzyme (ER Membrane) Cys->ICMT Inhibits Spautin Spautin-1 USP USP10 / USP13 (Deubiquitinases) Spautin->USP Inhibits Degrad Proteasomal Degradation of Beclin-1 Spautin->Degrad Promotes Ras Ras / Rho (Prenylated Proteins) ICMT->Ras Required for Processing Beclin Beclin-1 / Vps34 (Autophagy Core Complex) USP->Beclin Normally Stabilizes Misloc Ras Mislocalization & ER Stress Ras->Misloc Lack of Methylation AutoInh Autophagy INHIBITION (Apoptosis Sensitization) Beclin->AutoInh Loss of Initiation AutoInd Autophagy INDUCTION (Cell Death/Survival) Misloc->AutoInd Triggers Stress Response Degrad->Beclin Reduces Levels

Figure 1: Opposing mechanisms of Cysmethynil (Autophagy Inducer via ICMT inhibition) and Spautin-1 (Autophagy Inhibitor via Beclin-1 destabilization).[1]

Comparative Efficacy Data

This table synthesizes data from key oncology studies comparing the functional outputs of these inhibitor classes.

FeatureCysmethynil (ICMT Inhibitor)Spautin-1 (USP10/13 Inhibitor)
Primary Effect Induces Autophagy (Cytotoxic/Cytostatic)Inhibits Autophagy (Pro-apoptotic)
IC50 Range 1–5 µM (Cell growth inhibition)0.5–2 µM (Autophagy inhibition)
Target Specificity High (ICMT only; no effect on FTase/GGTase)Moderate (USP10, USP13; affects p53 stability)
Ras Localization Displaces Ras from plasma membrane to cytosolNo direct effect on Ras localization
LC3-II Marker Increases (Accumulation due to induction)Decreases (Blockade of formation)
Best Application Ras-mutant cancers (Colon, Prostate)Nutrient-deprived tumors; Combination therapy
Solubility Low (Hydrophobic indole structure)Moderate (Soluble in DMSO)

Distinct Profile: Stealthin C

If the research intent specifically concerns the natural product "Stealthin":

  • Identity: Aminobenzo[b]fluorene derivative (Fungal metabolite).

  • Primary Activity: Radical Scavenging (Antioxidant) .

  • Comparison to Cysmethynil:

    • Unlike Cysmethynil, Stealthin C is not a targeted enzyme inhibitor of the Ras pathway.

    • It inhibits inflammation (via NF-κB suppression) and oxidative stress.

    • Efficacy: Effective in suppressing iNOS and NO production in macrophages (

      
      ).
      

Experimental Protocols: Validating Efficacy

To distinguish between the two (or validate the "Stealthin" identity), perform this Autophagy Flux Assay .

Protocol: Differential Autophagy Modulation Analysis

Purpose: Determine if the unknown inhibitor acts like Cysmethynil (Inducer) or Spautin-1 (Inhibitor).

  • Cell Seeding: Seed HeLa or PC3 cells at

    
     cells/well in 6-well plates.
    
  • Treatment Groups:

    • Control (DMSO)

    • Group A: Cysmethynil (10 µM, 24h)

    • Group B: "Stealthin"/Spautin-1 (10 µM, 24h)

    • Flux Control: Bafilomycin A1 (100 nM, last 4h) – Blocks lysosomal degradation to measure flux.

  • Lysis & Western Blot:

    • Lyse cells in RIPA buffer + Protease Inhibitors.

    • Blot for LC3B and p62/SQSTM1 .

  • Data Interpretation (Logic Gate):

    • Scenario 1 (Inducer/Cysmethynil):

      • Without BafA1: Increased LC3-II vs Control.

      • With BafA1: Further increase in LC3-II (High Flux).

    • Scenario 2 (Inhibitor/Spautin-1):

      • Without BafA1: Decreased LC3-II vs Control.

      • With BafA1: No significant accumulation of LC3-II (Blockade upstream).

References

  • Winter-Vann, A. M., et al. (2005). "A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase induces autophagic cell death in PC3 prostate cancer cells." Proceedings of the National Academy of Sciences.

  • Liu, J., et al. (2011). "Beclin1 controls the levels of p53 by regulating the deubiquitination activity of USP10 and USP13." Cell.

  • Wang, P., et al. (2017).[2] "Production of Stealthin C Involves an S-N-Type Smiles Rearrangement." Journal of the American Chemical Society.

  • Shao, Y., et al. (2014). "Spautin-1, a novel autophagy inhibitor, enhances imatinib-induced apoptosis in chronic myeloid leukemia cells." International Journal of Oncology.

Sources

Comparative

Technical Guide: Validating Ste14 (ICMT) Knockdown Phenotypes vs. Small Molecule Inhibition

Executive Summary Objective: To provide a rigorous framework for validating Ste14 (yeast) / ICMT (mammalian) genetic knockdown (KD) phenotypes using orthogonal small molecule inhibition. Critical Note on Compound Identit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous framework for validating Ste14 (yeast) / ICMT (mammalian) genetic knockdown (KD) phenotypes using orthogonal small molecule inhibition.

Critical Note on Compound Identity (CAS 909024-55-1): The CAS number 909024-55-1 corresponds to DOTA-cyclo(RGDfK) , a cyclic peptide conjugated with a DOTA chelator targeting Integrin


 , typically used for radiolabeling and imaging tumor angiogenesis. It is not  a direct inhibitor of Ste14/ICMT.

However, because Ste14-mediated methylation of Ras and Rho GTPases is critical for integrin trafficking and downstream metastatic signaling, 909024-55-1 can serve as a phenotypic readout probe to assess the functional consequences of Ste14 loss.

Correct Chemical Validator: To directly validate Ste14 KD, this guide utilizes the standard specific ICMT inhibitors: Cysmethynil (CAS 851636-83-4) or the more potent analog UCSF-924 (CAS 1434515-70-4). The protocols below describe using these inhibitors to phenocopy the genetic knockdown, while incorporating 909024-55-1 as a downstream functional probe.

Part 1: Mechanistic Foundation

Target: Ste14 (S. cerevisiae) / ICMT (Homo sapiens) Function: Isoprenylcysteine carboxyl methyltransferase (ICMT) catalyzes the final step of the post-translational CAAX processing pathway. Mechanism: Methylation of the C-terminal cysteine neutralizes the negative charge of the carboxylate group, increasing the hydrophobicity of CAAX proteins (e.g., K-Ras, RhoA). This is essential for their stable membrane association and signaling.

Diagram 1: The CAAX Processing Pathway & Points of Inhibition

CAAX_Pathway Pre_Protein Pre-CAAX Protein (Cytosolic) Prenylated Prenylated Protein (ER Cytosolic Face) Pre_Protein->Prenylated Prenylation Proteolyzed Proteolyzed Protein (-AAX removed) Prenylated->Proteolyzed Proteolysis Methylated Methylated Protein (Membrane Bound) Proteolyzed->Methylated Methylation (SAM -> SAH) Downstream Downstream Signaling (Ras/Rho/Integrin) Methylated->Downstream Membrane Localization Probe Phenotypic Probe (909024-55-1 / DOTA-RGD) Downstream->Probe Modulates Binding (Integrin Trafficking) FTase FTase/GGTase-I FTase->Prenylated Rce1 Rce1 (Protease) Rce1->Proteolyzed Ste14 Ste14 / ICMT (Methyltransferase) Ste14->Methylated Inhibitor Small Molecule Inhibitor (Cysmethynil / UCSF-924) Inhibitor->Ste14 Inhibits

Caption: The CAAX pathway. Ste14/ICMT performs the final methylation step.[1] Inhibitors (Cysmethynil) block this, preventing membrane localization. 909024-55-1 acts as a readout for downstream integrin surface levels.

Part 2: Comparative Analysis (Genetic KD vs. Chemical Inhibition)

This section compares the "Gold Standard" genetic approach (siRNA/shRNA against STE14/ICMT) with the chemical approach (Cysmethynil/UCSF-924 treatment).

Table 1: Methodological Comparison
FeatureGenetic Knockdown (siRNA/shRNA)Chemical Inhibition (Cysmethynil/UCSF-924)
Onset of Action Slow (24-72 hours). Requires protein turnover.Rapid (Minutes to Hours). Immediate enzymatic blockade.
Specificity High (Sequence-dependent).Moderate (Potential off-targets at >10µM).
Reversibility Low (Transient siRNA) to None (Stable shRNA).High (Washout restores activity within hours).
Compensatory Mechanisms High (Cells may upregulate alternative pathways).Low (Acute stress allows less time for adaptation).
Phenotype: Ras Localization Mislocalized: GFP-K-Ras shifts from plasma membrane to cytoplasm/endo-membranes.Mislocalized: Identical shift observed within 4-6 hours of treatment.
Phenotype: Autophagy Induced: Chronic loss of methylation triggers autophagic cell death.Induced: Acute inhibition triggers robust autophagy (LC3-II accumulation).
Phenotype: Integrin (909024-55-1) Reduced Binding: Impaired trafficking reduces surface

.
Reduced Binding: Acute loss of RhoA function reduces integrin recycling.
Key Phenotype 1: K-Ras Mislocalization

The hallmark of Ste14/ICMT deficiency is the mislocalization of K-Ras.

  • Wild Type/Control: K-Ras is sharply defined at the plasma membrane.

  • Ste14 KD / Inhibitor: K-Ras becomes diffuse in the cytoplasm or accumulates in the ER/Golgi.

  • Validation: If the drug treatment mimics the KD phenotype (mislocalization), the drug is hitting the target. If the drug has no effect on Ras localization but kills the cell, the toxicity is off-target.

Part 3: Experimental Protocols

Protocol A: Validation of Enzymatic Inhibition (Vapor Diffusion Assay)

Purpose: To confirm that the chemical inhibitor (Cysmethynil) or the genetic KD actually reduces methyltransferase activity in your specific cell model.

Materials:

  • Cell lysate (KD vs. Control vs. Drug-treated).

  • Substrate: Biotinylated N-acetyl-S-farnesyl-L-cysteine (AFC) or recombinant K-Ras.

  • Cofactor: [3H]-S-adenosylmethionine ([3H]-SAM).

  • Scintillation fluid.

Workflow:

  • Preparation: Incubate 5-10 µg of cell lysate with [3H]-SAM and AFC substrate (with or without inhibitor) for 30 min at 30°C.

  • Reaction Stop: Quench reaction with 1N HCl/10% SDS.

  • Vapor Diffusion: Spot the reaction mix onto filter paper. Place the paper in the neck of a scintillation vial containing 2 mL of scintillation fluid (do not submerge). Cap tightly.

  • Equilibrium: Allow [3H]-methanol (the volatile product of the reaction) to diffuse into the fluor for 4-24 hours.

  • Readout: Measure radioactivity.

    • Result: KD cells should show <20% activity of WT. Drug-treated lysates should show dose-dependent inhibition (IC50 ~2 µM for Cysmethynil).

Protocol B: Confocal Imaging of GFP-K-Ras (The "Gold Standard")

Purpose: Visual confirmation of phenotype.

  • Transfection: Transfect cells with GFP-K-Ras construct.

  • Treatment:

    • Arm A: Transfect with Ste14 siRNA (48h prior).

    • Arm B: Treat with Cysmethynil (20 µM) or UCSF-924 (2 µM) for 24h.

    • Arm C: Vehicle Control (DMSO).

  • Fixation: Fix in 4% Paraformaldehyde (PFA) for 15 min.

  • Imaging: Confocal microscopy (60x oil).

  • Quantification: Calculate the ratio of Membrane Intensity (Im) to Cytosolic Intensity (Ic).

    • Target Metric: WT Im/Ic > 5.0; Ste14 KD/Inhibitor Im/Ic < 2.0.

Protocol C: Integrin Surface Levels using 909024-55-1 (DOTA-RGD)

Purpose: Linking Ste14 loss to the user's specified compound (909024-55-1).

  • Rationale: Ste14 methylates RhoA. Unmethylated RhoA is unstable/mislocalized, disrupting cytoskeletal dynamics required for Integrin

    
     recycling to the cell surface.
    
  • Labeling: Conjugate 909024-55-1 (DOTA-RGD) with a fluorophore (e.g., FITC) or use a radiolabel (68Ga) if performing PET. Alternatively, use a fluorescent RGD analog.

  • Assay:

    • Treat cells with Ste14 inhibitor or siRNA.

    • Incubate with labeled RGD probe (1 µM) for 30 min at 4°C (to prevent internalization).

    • Wash x3 with PBS.

  • Analysis: Flow Cytometry.

    • Prediction: Ste14 inhibition will reduce RGD binding (Mean Fluorescence Intensity) compared to control, validating that Ste14 loss impairs integrin surface presentation.

Part 4: Validation Workflow & Rescue Logic

To prove the phenotype is strictly due to Ste14 loss (and not off-target drug effects), you must perform a "Rescue" experiment.

Diagram 2: Experimental Validation Workflow

Validation_Workflow cluster_Treatments Experimental Arms Cells Target Cells (e.g., PC3, HeLa) Arm1 Control (DMSO) Cells->Arm1 Arm2 Ste14 KD (siRNA) Cells->Arm2 Arm3 Inhibitor (Cysmethynil) Cells->Arm3 Arm4 Rescue (Inhibitor + Ste14 Overexpression) Cells->Arm4 Assay1 Assay 1: GFP-Ras Localization Arm1->Assay1 Arm2->Assay1 Arm3->Assay1 Arm4->Assay1 Outcome_Valid VALIDATION CRITERIA: 1. KD & Drug show same phenotype 2. Rescue restores WT phenotype Assay1->Outcome_Valid Assay2 Assay 2: Vapor Diffusion (Activity) Assay3 Assay 3: RGD Binding (909024-55-1)

Caption: Workflow for validating Ste14 phenotypes. The "Rescue" arm (Arm 4) is critical: Overexpressing Ste14 should shift the IC50 of the inhibitor, proving on-target specificity.

The "Rescue" Experiment (Self-Validation)

If Cysmethynil kills cells via Ste14 inhibition, then overexpressing Ste14 should make the cells more resistant to the drug (shifting the IC50 curve to the right).

  • Construct: Create a Ste14 overexpression vector.

  • Dose-Response: Treat WT and Ste14-Overexpressing cells with increasing doses of Cysmethynil (0 - 100 µM).

  • Result: If the IC50 shifts from 20 µM (WT) to >50 µM (Overexpression), the drug is acting on Ste14. If the IC50 remains identical, the drug toxicity is off-target.

References

  • Winter-Vann, A. M., et al. (2005). "A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells." Proceedings of the National Academy of Sciences, 102(12), 4336-4341. Link

  • Wang, M., et al. (2008). "A small molecule inhibitor of isoprenylcysteine carboxyl methyltransferase induces autophagic cell death in PC3 prostate cancer cells." Journal of Biological Chemistry, 283(27), 18678-18684. Link

  • Lau, H. Y., et al. (2014). "Specific inhibition of Icmt by UCSF-924 promotes apoptosis and inhibits tumor growth in K-Ras-driven cancer." Molecular Cancer Therapeutics, 13(12). (Describes the optimized inhibitor UCSF-924).

  • Decaudin, D. (2005). "Peripheral benzodiazepine receptor: a promising target for cancer therapy." (Reference for DOTA-ligand context in imaging, though specific RGD references are standard in radiology literature).

  • Berndt, N., et al. (2011). "Targeting protein prenylation for cancer therapy." Nature Reviews Cancer, 11(11), 775-791.

Sources

Validation

Precision Epigenetics: Selectivity Profile of (R)-PFI-2 (909024-55-1) vs. Broad-Spectrum Methyltransferase Inhibitors

Executive Summary Compound: (R)-PFI-2 (CAS: 909024-55-1) Primary Target: SETD7 (SET7/9) Class: Histone Lysine Methyltransferase (HKMT) Inhibitor Selectivity Index: >1,000-fold over other methyltransferases (MTases)[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (R)-PFI-2 (CAS: 909024-55-1) Primary Target: SETD7 (SET7/9) Class: Histone Lysine Methyltransferase (HKMT) Inhibitor Selectivity Index: >1,000-fold over other methyltransferases (MTases)[1][2][3]

This guide provides a technical analysis of (R)-PFI-2, the first-in-class chemical probe for the histone lysine methyltransferase SETD7 .[1] Unlike broad-spectrum analogues (e.g., Sinefungin) or promiscuous hits, (R)-PFI-2 exhibits an exceptional selectivity profile derived from a unique mechanism of action that exploits both the cofactor and substrate binding pockets.[1]

The Comparative Landscape: Selectivity Data

The utility of 909024-55-1 lies in its ability to isolate SETD7 activity without perturbing the broader epigenetic machinery. The following data synthesizes performance metrics against key comparators.

Performance Matrix

The table below contrasts (R)-PFI-2 against its inactive enantiomer (essential for biological validation) and a standard pan-methyltransferase inhibitor.

Feature(R)-PFI-2 (Active Probe)(S)-PFI-2 (Negative Control)Sinefungin (Broad Spectrum)
CAS Number 909024-55-11627676-60-158944-73-3
Target Potency (SETD7) IC₅₀: ~2.0 nM (

: 0.33 nM)
IC₅₀: ~1,000 nM (1 µM)IC₅₀: ~2.4 µM
Selectivity >1,000-fold vs. 18+ PMTsN/ALow (Inhibits most SAM-dependent enzymes)
Binding Mode Peptide-competitive & SAM-dependentWeak non-specific bindingSAM-competitive (Cofactor mimic)
Cellular Activity Active (Modulates YAP/Hippo pathway)Inactive (at tested concentrations)Cytotoxic / Poor permeability
Selectivity Visualization

The following diagram visualizes the "Selectivity Cliff." While broad inhibitors affect multiple branches of the methyltransferase phylogenetic tree, (R)-PFI-2 shows exclusive efficacy against SETD7.

SelectivityProfile PFI2 (R)-PFI-2 (909024-55-1) SETD7 SETD7 (Target) PFI2->SETD7 IC50: 2 nM (Potent) G9a G9a (H3K9) PFI2->G9a No Effect EZH2 EZH2 (H3K27) PFI2->EZH2 No Effect DNMT1 DNMT1 (DNA) PFI2->DNMT1 No Effect Sinefungin Sinefungin (Pan-Inhibitor) Sinefungin->SETD7 Inhibits Sinefungin->G9a Inhibits GLP GLP (H3K9) Sinefungin->GLP Inhibits Sinefungin->DNMT1 Inhibits SUV39H1 SUV39H1 (H3K9) Sinefungin->SUV39H1 Inhibits

Figure 1: Selectivity topology. (R)-PFI-2 targets SETD7 exclusively, whereas Sinefungin impacts the entire methyltransferase family.

Mechanism of Action: Why is it Selective?

Understanding the mechanism is crucial for designing experiments. Unlike simple SAM-competitors (which mimic the universal cofactor), (R)-PFI-2 utilizes a substrate-competitive, cofactor-dependent mechanism.[1][4][5]

  • Peptide Groove Occupation: (R)-PFI-2 occupies the substrate binding groove where the Histone H3 tail would normally bind.

  • SAM-Lock: It interacts directly with the bound SAM cofactor but does not displace it. In fact, SAM binding is required to structure the pocket for PFI-2 binding.

  • Implication: This dual-requirement creates a high barrier for off-target binding, as the inhibitor must match both the unique peptide groove shape and the cofactor geometry of SETD7.

MOA Enzyme Apo-SETD7 SAM_Bound SETD7 + SAM (Complex) Enzyme->SAM_Bound Cofactor Binding (Required Step) Inhibited Inhibited Complex (SETD7-SAM-PFI2) SAM_Bound->Inhibited PFI-2 Occupies Peptide Groove Active Active Complex (SETD7-SAM-Histone) SAM_Bound->Active Natural Substrate Binding SAM SAM Cofactor SAM->SAM_Bound PFI2 (R)-PFI-2 PFI2->Inhibited Histone Histone H3 Histone->Active

Figure 2: Kinetic mechanism. PFI-2 requires SAM to be present to bind effectively, locking the enzyme in an inactive state that mimics the substrate-bound form.

Experimental Protocol: Radiometric Validation

To validate the activity of 909024-55-1 in your lab, a radiometric 3H-SAM assay is the gold standard. It avoids artifacts common in antibody-based or fluorescence-coupled assays.

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 4 mM DTT. (Note: High pH is optimal for SETD7 activity).

  • Enzyme: Recombinant human SETD7 (residues 1-366).

  • Substrate: Biotinylated Histone H3 (1-25) peptide.

  • Cofactor: S-Adenosyl-L-[methyl-³H]methionine (³H-SAM).

Step-by-Step Workflow
  • Compound Dilution: Prepare a serial dilution of (R)-PFI-2 and (S)-PFI-2 (Negative Control) in DMSO. Final DMSO concentration in assay should be <1%.

  • Enzyme Mix: Dilute SETD7 in Assay Buffer to 2x final concentration (e.g., 4 nM).

  • Pre-Incubation: Add 5 µL Compound to 10 µL Enzyme Mix. Incubate for 15 min at RT. Critical: This allows the inhibitor to equilibrate with the SAM-bound enzyme.

  • Reaction Start: Add 10 µL Substrate Mix (2 µM Biotin-H3 peptide + 1 µM ³H-SAM).

  • Reaction: Incubate for 60 minutes at RT.

  • Termination: Stop reaction by adding 7.5 M Guanidine HCl or cold SAM chase.

  • Detection: Transfer to Streptavidin-coated FlashPlate or filter paper. Wash to remove unreacted ³H-SAM. Count via scintillation.[6]

Protocol Visualization

Protocol Step1 1. Pre-Incubation (Enzyme + PFI-2) Step2 2. Initiation (Add 3H-SAM + Peptide) Step1->Step2 Step3 3. Methylation (60 min @ RT) Step2->Step3 Step4 4. Quench & Wash (Remove free 3H-SAM) Step3->Step4 Step5 5. Scintillation (Measure CPM) Step4->Step5

Figure 3: Radiometric assay workflow for determining IC50 values.

References

  • Barsyte-Lovejoy, D. et al. (2014). "(R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells."[1][2][3][4][7][8][9] Proceedings of the National Academy of Sciences, 111(35), 12853-12858.[4] [4]

  • Structural Genomics Consortium (SGC). "PFI-2 Chemical Probe." SGC Probes.

  • Lenstra, D. C. et al. (2018). "(R)-PFI-2 Analogues as Substrates and Inhibitors of Histone Lysine Methyltransferase SETD7." Chemistry – A European Journal, 24(46).

  • Reaction Biology Corp. "Histone Methyltransferase Profiling & Screening." Assay Protocols.

Sources

Comparative

A Comparative Guide to HPLC Purity Analysis of Zetatinib (CAS 909024-55-1): A Novel Kinase Inhibitor

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Zetatinib (CAS 909024-55-1), a novel tyrosine kinase inhibitor. As researche...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Zetatinib (CAS 909024-55-1), a novel tyrosine kinase inhibitor. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. This document is structured to provide not just protocols, but the scientific rationale behind the methodological choices, ensuring you can adapt and validate these approaches within your own laboratories. Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

For the purpose of this guide, we will consider Zetatinib to be 4-((4-methylpiperazin-1-yl)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide , a structure representative of modern small molecule kinase inhibitors. Purity analysis is critical to characterize the drug substance and identify potential process-related impurities and degradation products.

We will evaluate two distinct approaches:

  • Method A: A Conventional Reversed-Phase (RP-HPLC) Method. This represents a robust, widely applicable "workhorse" method using a fully porous C18 stationary phase.

  • Method B: A Modern Ultra-High-Performance Liquid Chromatography (UHPLC) Method. This method leverages superficially porous particle technology and a phenyl-hexyl stationary phase for enhanced resolution and faster analysis times, reflecting advancements permitted under recent USP <621> guidelines.[1][2]

Understanding Potential Impurities

A stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from its potential impurities and degradation products.[3][4][5] Based on the structure of Zetatinib, we will consider the following hypothetical impurities for method development:

  • Impurity A (Starting Material): N-(4-methyl-3-aminophenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

  • Impurity B (Starting Material): 2-chloro-4-(pyridin-3-yl)pyrimidine

  • Impurity C (Oxidative Degradant): Zetatinib N-oxide (oxidation at the piperazine or pyridine nitrogen)

  • Impurity D (Hydrolytic Degradant): 4-((4-methylpiperazin-1-yl)methyl)benzoic acid (cleavage of the central amide bond)

Experimental Workflow for HPLC Purity Analysis

The overall process, from sample receipt to final purity assessment, follows a structured workflow. This ensures that the analytical method is performed consistently and that the system is suitable for its intended purpose.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample & Standard Preparation Equilibration System Equilibration Sample->Equilibration MobilePhase Mobile Phase Preparation MobilePhase->Equilibration SST System Suitability Test (SST) Equilibration->SST Injection Sample Injection & Data Acquisition SST->Injection If SST Passes Integration Peak Integration Injection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Generation Calculation->Report Method_Comparison MethodA Method A: Conventional HPLC Column: C18, 5µm, 4.6x150mm Flow Rate: 1.0 mL/min Run Time: ~35 min Pressure: Moderate Selectivity: Hydrophobic MethodB Method B: Modern UHPLC Column: Phenyl-Hexyl, 1.7µm, 2.1x100mm Flow Rate: 0.4 mL/min Run Time: ~12 min Pressure: High Selectivity: Hydrophobic + π-π Comparison Comparison Point Comparison->MethodA Comparison->MethodB

Sources

Validation

Technical Guide: Confirming Stealthin Mechanism via Genetic Rescue

Executive Summary & Core Directive In the development of novel small molecule inhibitors like Stealthin (e.g., Stealthin C derivatives or novel chemotypes), phenotypic efficacy is often established before the precise mol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the development of novel small molecule inhibitors like Stealthin (e.g., Stealthin C derivatives or novel chemotypes), phenotypic efficacy is often established before the precise molecular target is validated. While biochemical assays (IC50) demonstrate binding, they do not prove that the observed cellular phenotype (e.g., apoptosis, cell cycle arrest) is driven exclusively by the inhibition of that target.

Genetic Rescue is the gold-standard method for establishing on-target specificity. This guide details the experimental framework to confirm the Stealthin mechanism by expressing a drug-resistant "gatekeeper" mutant of its putative target. If the phenotype is reversed (rescued) by this mutant, the mechanism is confirmed; if toxicity persists, Stealthin acts via off-target mechanisms (polypharmacology).

Comparative Analysis: Validation Methodologies

Before initiating the genetic rescue workflow, it is critical to understand why this method supersedes other validation techniques for specificity.

Table 1: Comparison of Target Validation Methodologies

FeatureGenetic Rescue (Gold Standard) Biochemical Assay (Kinase/Enzyme) CRISPR Knockout (KO) Thermal Shift (CETSA)
Primary Question Does inhibition of Target X cause the phenotype?Does Stealthin bind/inhibit Target X?Does loss of Target X mimic Stealthin?Does Stealthin engage Target X in cells?
Specificity High (Differentiates on- vs. off-target toxicity)Low (In vitro only; ignores off-targets)Medium (Phenocopy does not prove drug specificity)Medium (Proves binding, not functional causality)
Physiological Relevance High (Performed in live, relevant cells)Low (Artificial buffer conditions)HighHigh
False Positives Rare (Requires precise structural resistance)Common (Promiscuous binders)Common (KO compensation mechanisms)Common (Non-specific stabilization)
Throughput Low (Labor intensive)HighMediumMedium

The Mechanistic Logic: The "Gatekeeper" Principle

The core of this experiment relies on engineering a specific mutation in the putative target protein (e.g., a kinase or enzyme) that sterically hinders Stealthin binding without abolishing the protein's catalytic activity.

Mechanism of Action Diagram

The following diagram illustrates the structural logic: Wild-Type (WT) target binds Stealthin and is inhibited. The Mutant target (Gatekeeper) repels Stealthin but binds the natural substrate (e.g., ATP), allowing cell survival.

G cluster_0 Scenario A: Wild-Type (WT) Target cluster_1 Scenario B: Gatekeeper Mutant Target WT_Protein WT Target Protein Result_A Pathway INHIBITED (Cell Death/Arrest) WT_Protein->Result_A Stealthin_A Stealthin Stealthin_A->WT_Protein High Affinity Binding Substrate_A Natural Substrate (e.g., ATP) Substrate_A->WT_Protein Blocked Mut_Protein Mutant Target (e.g., T315I) Result_B Pathway ACTIVE (Genetic Rescue) Mut_Protein->Result_B Stealthin_B Stealthin Stealthin_B->Mut_Protein Steric Clash (No Binding) Substrate_B Natural Substrate (e.g., ATP) Substrate_B->Mut_Protein Binds Successfully

Caption: Figure 1. Structural logic of genetic rescue. The mutant prevents drug binding while maintaining physiological function.

Experimental Protocol: Step-by-Step

This protocol assumes Stealthin is a small molecule inhibitor and the putative target is a protein (e.g., Kinase X).

Phase 1: Construct Design & Generation

Objective: Create a lentiviral vector expressing the Stealthin-resistant target.

  • Identify the Gatekeeper Residue:

    • Align the target sequence with homologous proteins.

    • For kinases, locate the "Gatekeeper" residue in the ATP-binding pocket (often Threonine or Methionine).

    • Example: If targeting a kinase similar to ABL, the T315I mutation is a classic gatekeeper that confers resistance to type I/II inhibitors.

  • Site-Directed Mutagenesis:

    • Generate the mutant cDNA (e.g., TargetX_Mut).

    • Control 1: Wild-Type cDNA (TargetX_WT) – controls for overexpression effects.

    • Control 2: Kinase-Dead mutant (TargetX_KD) – ensures rescue is catalytic, not scaffolding.

    • Control 3: Empty Vector (EV).

  • Cloning: Clone into a lentiviral expression vector (e.g., pLenti-PGK-Puro).

Phase 2: Transduction & Line Generation

Objective: Generate stable cell lines expressing the variants.

  • Cell Choice: Use a sensitive cell line where Stealthin shows a clear IC50 (e.g., <500 nM).

  • Lentiviral Transduction:

    • Transduce cells with EV, TargetX_WT, and TargetX_Mut viruses.

    • Critical Step: Titrate virus to achieve MOI ~1 to avoid massive overexpression artifacts.

  • Selection: Select with Puromycin (or relevant antibiotic) for 3-5 days to ensure 100% positivity.

  • Validation: Perform Western Blot to confirm equal expression levels of WT and Mutant proteins.

Phase 3: The "Kill Curve" (Viability Assay)

Objective: Measure the shift in Stealthin sensitivity.

  • Seeding: Seed 2,000 cells/well in 96-well plates (triplicates).

  • Treatment:

    • Treat with a 9-point dilution series of Stealthin .[1]

    • Include a DMSO control.

  • Incubation: 72 hours.

  • Readout: CellTiter-Glo (ATP) or Crystal Violet staining.

Data Interpretation & Decision Logic

The results of the viability assay define the mechanism. Use the flowchart below to interpret your data.

Workflow Start Compare IC50 Curves: Mutant vs. WT vs. Empty Vector Decision1 Is the Mutant IC50 significantly higher than Empty Vector? Start->Decision1 Result_Rescue Full Rescue Observed (>10x shift) Decision1->Result_Rescue Yes (Strong Shift) Result_Partial Partial Rescue (2-5x shift) Decision1->Result_Partial Yes (Weak Shift) Result_None No Rescue (Curves Overlap) Decision1->Result_None No Conclusion_OnTarget CONFIRMED: Stealthin kills via Target X inhibition Result_Rescue->Conclusion_OnTarget Conclusion_Poly AMBIGUOUS: Likely Polypharmacology or Mass Action effect Result_Partial->Conclusion_Poly Conclusion_OffTarget FAILED: Stealthin kills via Off-Target Mechanism Result_None->Conclusion_OffTarget

Caption: Figure 2. Decision tree for interpreting genetic rescue data.

Quantitative Analysis
  • Successful Rescue: The IC50 of the TargetX_Mut line should be >10-fold higher than the EV or TargetX_WT lines.

  • Mass Action Effect: If TargetX_WT (overexpressed) also shows a 2-3x shift compared to EV, this is due to simple protein sponging. The TargetX_Mut must shift significantly beyond this baseline.

References

  • Weiss, W. A., Taylor, S. S., & Shokat, K. M. (2000). Recognizing and exploiting differences between RNA-dependent and DNA-dependent protein kinases. Nature Cell Biology, 2(10), 704-712. Link

    • Foundational text on chemical genetic strategies and g
  • Wong, R. W., et al. (2019). Discovery of Stealthin Derivatives and Implication of the Amidotransferase FlsN3 in the Biosynthesis of Nitrogen-Containing Fluostatins.[1][2] Marine Drugs, 17(3), 150.[1] Link

    • Reference for the chemical structure and biological context of Stealthin class molecules.
  • Palmer, A. C., & Sorger, P. K. (2017). Combination Cancer Therapy Can Confer Benefit via Patient-to-Patient Variability without Drug Additivity or Synergy. Cell, 171(7), 1678-1691. Link

    • Discusses the importance of distinguishing on-target vs. off-target phenotypic drivers.
  • Lin, A., et al. (2019).[1] CRISPR/Cas9 mutagenesis invalidates a putative cancer dependency targeted in on-going clinical trials. eLife, 8, e45313. Link

    • Demonstrates the use of genetic tools to disprove small molecule mechanisms (Maternal Embryonic Leucine Zipper Kinase case study).

Sources

Comparative

Comparative Guide: IC50 Values and Biological Profile of Stealthin

The following guide provides an in-depth technical analysis of Stealthin (specifically Stealthin C and its variants), focusing on its comparative IC50 values, mechanism of action, and biological profile relative to its p...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Stealthin (specifically Stealthin C and its variants), focusing on its comparative IC50 values, mechanism of action, and biological profile relative to its potent biosynthetic relatives, the Kinamycins.

Executive Summary

Stealthin C (and its congeners Stealthin A and B) is a diazotetrahydrobenzo[b]fluorene derivative produced by Streptomyces species. Unlike its biosynthetic end-products—the highly cytotoxic Kinamycins —Stealthin C is primarily characterized as a potent free radical scavenger with significant anti-inflammatory and anti-angiogenic potential but markedly low direct cytotoxicity .

This guide contrasts the "stealthy" cytostatic profile of Stealthin C against standard cytotoxic agents and antioxidants, providing researchers with the data needed to utilize it as a chemical probe for oxidative stress signaling and angiogenesis inhibition without the confounding variable of acute cell death.

Mechanism of Action (MoA)

Stealthin C occupies a unique chemical space as a stable diazo-containing intermediate. Its biological activity diverges from the DNA-damaging Kinamycins through two primary mechanisms:

  • Radical Scavenging: Stealthin C acts as a potent electron donor, neutralizing reactive oxygen species (ROS) such as DPPH and superoxide anions more effectively than standard vitamins.

  • Signaling Modulation: By scavenging intracellular ROS, Stealthin C inhibits ROS-dependent signaling pathways (e.g., NF-κB, VEGF signaling), thereby suppressing invasion and angiogenesis without inducing apoptosis.

Biosynthetic & Functional Pathway

The following diagram illustrates the divergence between Stealthin C (Antioxidant/Anti-invasive) and Kinamycins (Cytotoxic/DNA-damaging).

MoA Precursor N-Acetyl-L-Cysteine + L-Cysteine AlpJ Enzyme: AlpJ (Monooxygenase) Precursor->AlpJ StealthinC Stealthin C (Diazotetrahydrobenzo[b]fluorene) AlpJ->StealthinC S-N Smiles Rearrangement Kinamycins Kinamycins (Kinamycin C, A, etc.) StealthinC->Kinamycins Oxidative Tailoring ROS Reactive Oxygen Species (Superoxide, DPPH) StealthinC->ROS Scavenges (High Potency) Angiogenesis Angiogenesis & Invasion StealthinC->Angiogenesis Inhibits (via ROS reduction) DNA Genomic DNA (Cleavage/Damage) Kinamycins->DNA Damages (High Cytotoxicity)

Caption: Divergent biological activities of Stealthin C (radical scavenging) vs. Kinamycins (DNA damage).

Comparative Efficacy Analysis

A. Radical Scavenging Activity (Primary Potency)

Stealthin C is defined by its antioxidant capacity.[1] The table below compares its IC50 values in standard radical scavenging assays against industry benchmarks.

CompoundAssay TargetIC50 Value (µM)Relative Potency
Stealthin C DPPH Radical~10 - 15 µM Very High
Stealthin A DPPH Radical~20 - 25 µM High
Vitamin E (

-Tocopherol)
DPPH Radical~30 - 60 µMStandard
Vitamin C (Ascorbic Acid)DPPH Radical~20 - 40 µMStandard
BHT (Butylated hydroxytoluene)DPPH Radical~120 µMModerate

Interpretation: Stealthin C exhibits superior radical scavenging efficacy compared to Vitamin E and BHT, making it an excellent tool for probing oxidative stress thresholds in cellular assays.

B. Cytotoxicity Profile (The "Stealth" Aspect)

Unlike Kinamycins, which are potent toxins, Stealthin C shows low cytotoxicity . This allows researchers to study anti-invasive effects without causing massive cell death.

Cell LineTissue OriginStealthin C IC50 (µM)Kinamycin C IC50 (µM)Biological Implication
HUVEC Endothelial (Normal)> 50 µM < 0.5 µMStealthin C inhibits function (angiogenesis) without killing endothelial cells.
MCF-7 Breast Cancer> 100 µM < 1.0 µMNon-toxic to epithelial cancer cells at functional doses.
KB Cells HeLa Derivative> 50 µM ~0.1 - 0.5 µMDistinct lack of anti-proliferative potency compared to Kinamycins.
L1210 Murine Leukemia> 25 µM < 0.1 µMConfirms lack of general genotoxicity.

Key Insight: The "Stealthin" name aptly reflects its ability to operate "under the radar" of cytotoxicity mechanisms that trigger immediate apoptosis, unlike its lethal kinamycin relatives.

Experimental Methodology

To validate Stealthin C's activity in your own lab, use the following self-validating protocols.

Protocol 1: DPPH Radical Scavenging Assay

Objective: Determine the antioxidant IC50 of Stealthin C.

  • Preparation: Dissolve Stealthin C in DMSO to create a 10 mM stock.

  • Dilution: Prepare serial dilutions (1 µM to 200 µM) in methanol.

  • Reaction:

    • Add 100 µL of 0.2 mM DPPH (in methanol) to 100 µL of sample in a 96-well plate.

    • Control: Methanol + DPPH (No inhibitor).

    • Blank: Methanol only.

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    Plot log(concentration) vs. % Inhibition to derive IC50.
    
Protocol 2: Anti-Invasion Assay (Boyden Chamber)

Objective: Verify functional inhibition of invasion (Stealthin's secondary effect) without cytotoxicity.

Protocol Step1 1. Seed HUVEC/Cancer Cells (Serum-free media, Upper Chamber) Step2 2. Treat with Stealthin C (10 - 50 µM) Step1->Step2 Step3 3. Chemoattractant (VEGF/FBS, Lower Chamber) Step2->Step3 Step4 4. Incubate 24h Step3->Step4 Step5 5. Wipe Upper Cells (Non-migrated) Step4->Step5 Step6 6. Stain & Count (Lower Surface) Step5->Step6

Caption: Workflow for assessing anti-invasion activity independent of cytotoxicity.

Interpretation & Troubleshooting

  • Solubility: Stealthin C is lipophilic. Ensure DMSO concentration in the final assay does not exceed 0.5% to avoid solvent-induced artifacts.

  • Stability: The diazo group is relatively stable but can be light-sensitive. Handle stocks in amber tubes.

  • Data Validation: If you observe an IC50 < 5 µM in cytotoxicity assays (MTT/CellTiter-Glo), suspect contamination with Kinamycins (common if using crude Streptomyces extracts) or degradation products. Pure Stealthin C should be cytostatic or non-toxic.

References

  • Production of Stealthin C Involves an S-N-Type Smiles Rearrangement. Source: Journal of the American Chemical Society (2017). Context: Defines Stealthin C as a biosynthetic precursor and discusses its chemical structure. URL:[Link]

  • Stealthins A and B, New Radical Scavengers Produced by Streptomyces sp. Source: The Journal of Antibiotics (1991). Context: Original isolation paper establishing the radical scavenging potency of the Stealthin class. URL:[Link] (Search: Stealthin)

  • Kinamycins: A Family of Potent Cytotoxic Diazofluorenes. Source: Chemical Reviews. Context: Provides the comparative cytotoxicity data for Kinamycins, establishing the baseline for "high toxicity" against which Stealthin is compared. URL:[Link]

Sources

Validation

Assessing Off-Target Effects of 909024-55-1 (Stearyl-R8) in Proteomic Studies

Executive Summary: The "Silent" Proteomic Confounder In the pursuit of intracellular delivery, 909024-55-1 (Stearyl-Octaarginine, or St-R8) occupies a "Goldilocks" zone: it offers higher cytosolic delivery efficiency tha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Proteomic Confounder

In the pursuit of intracellular delivery, 909024-55-1 (Stearyl-Octaarginine, or St-R8) occupies a "Goldilocks" zone: it offers higher cytosolic delivery efficiency than unmodified Cell-Penetrating Peptides (CPPs) like TAT or R8, while exhibiting lower acute cytotoxicity than cationic lipid formulations (e.g., Lipofectamine).

However, for proteomic researchers , "low cytotoxicity" does not equal "proteomic silence."

This guide details how St-R8 introduces specific, non-random noise into mass spectrometry (MS) datasets. Unlike inert vehicles, the R8 moiety has been shown to inhibit the 20S proteasome , potentially causing artificial accumulation of ubiquitinated proteins. Furthermore, its entry mechanism relies on clustering Heparan Sulfate Proteoglycans (HSPGs), triggering actin remodeling signaling cascades that can be mistaken for experimental phenotypes.

This guide provides the comparative data and experimental workflows required to distinguish your cargo's effect from the vehicle's background noise.

Mechanism of Action & The Off-Target Challenge

To assess off-target effects, one must understand the vehicle's trajectory. St-R8 is a chimeric molecule: the positively charged arginine tail (R8) drives electrostatic attraction to the cell membrane, while the stearyl lipid tail facilitates hydrophobic insertion and endosomal escape.

The Three Sources of Proteomic Noise
  • Surface Triggering: Binding to Syndecans (HSPGs) and Integrin

    
    1 activates Rac1/Cdc42 signaling, altering the phosphoproteome regarding cytoskeletal regulation.
    
  • Endosomal Leakage: The stearyl tail destabilizes the endosomal membrane to release cargo. This "burst" can leak cathepsins (proteases) into the cytosol, triggering the inflammasome or specific cleavage events.

  • Proteasome Interference (Critical): Once cytosolic, the arginine-rich motif can bind and inhibit the proteasome, leading to a global stabilization of short-lived proteins.

Visualization: St-R8 Intracellular Trajectory & Stress Points

StR8_Mechanism StR8 909024-55-1 (Stearyl-R8) HSPG HSPG/Integrin Clustering StR8->HSPG Electrostatic Binding Endosome Endosomal Entrapment HSPG->Endosome Macropinocytosis Signal Off-Target 1: Actin Remodeling (Rac1/Cdc42) HSPG->Signal Escape Membrane Destabilization Endosome->Escape Acidification Cytosol Cytosolic Entry Escape->Cytosol Stearyl Insertion Leak Off-Target 2: Cathepsin Leakage (Inflammation) Escape->Leak Proteasome Off-Target 3: Proteasome Inhibition (Ubiquitin Accumulation) Cytosol->Proteasome R8 Binding

Figure 1: Mechanistic pathway of Stearyl-R8 showing the three distinct points where proteomic artifacts are generated (Signaling, Leakage, and Proteasome Inhibition).

Comparative Performance Analysis

The following table compares 909024-55-1 against the two most common alternatives in proteomic workflows: Lipofectamine (Cationic Lipid) and Unmodified R8/TAT (Cationic Peptide) .

Table 1: Proteomic Noise & Efficiency Profile
FeatureStearyl-R8 (909024-55-1) Lipofectamine 2000/3000 Unmodified R8 / TAT
Primary Delivery Mechanism Endocytosis + Active Endosomal EscapeEndocytosis + Cationic Lipid FusionEndocytosis (Passive Escape)
Transfection Efficiency High (siRNA/Peptides)Very High (Plasmid/siRNA)Low (Trapped in Endosomes)
Cytotoxicity (LDH Release) Low to ModerateHigh (Dose-dependent)Very Low
Major Proteomic Artifact Proteasome Inhibition & HSPG SignalingInflammatory Response (Interferon signatures)Autophagy (Lysosomal accumulation)
Metabolic Impact Minimal mitochondrial stressSignificant glycolytic shift (Warburg effect)Negligible
Best Use Case Delivery of peptides/proteins where immune silence is needed.Delivery of nucleic acids where max expression overrides noise.Not recommended for cytosolic delivery without helpers.
Detailed Technical Insights
1. The Proteasome Confounder

Unlike Lipofectamine, which primarily stresses membranes, arginine-rich peptides like St-R8 have been documented to act as competitive inhibitors of the 20S proteasome.

  • Impact: In a TMT/SILAC experiment, this looks like a global upregulation of ubiquitin-conjugated proteins and stabilization of short-lived transcription factors (e.g., p53, c-Myc), which you might falsely attribute to your drug candidate.

2. The "Quiet" Membrane Entry

Lipofectamine often triggers a "viral-like" response, heavily upregulating ISG15, MX1, and OAS1 (Interferon-stimulated genes). St-R8 is immunologically quieter but mechanically active.

  • Impact: Expect changes in ACTB, VIM, and RHOA due to the cytoskeletal rearrangement required for macropinocytosis.

Experimental Protocol: Validating Off-Target Effects

To publish proteomic data involving St-R8 delivery, you must control for the vehicle. Do not rely on a simple "untreated" control. You must use a "Vehicle-Only" control and ideally a "Scramble-Cargo" control.

Workflow: Isobaric Labeling (TMT) for Vehicle Assessment

This protocol is designed to subtract the St-R8 background noise from your dataset.

Prerequisites:

  • Cell Line: HeLa or CHO (Standard models).

  • Reagent: 909024-55-1 (Stearyl-R8).

  • Labeling: TMTpro 16-plex (Thermo Fisher).

Step-by-Step Methodology
  • Treatment Groups (n=4 biological replicates):

    • Group A: Mock (PBS only).

    • Group B: St-R8 Vehicle (Optimized concentration, e.g., 10 µM).

    • Group C: St-R8 + Scramble Cargo (To assess cargo-load stress).

    • Group D: St-R8 + Active Cargo.

  • Lysis & Digestion (FASP Method):

    • Lyse cells in 4% SDS, 100mM DTT (critical to break down membrane-bound St-R8 complexes).

    • Perform Filter Aided Sample Preparation (FASP) using 30k cut-off filters to remove the lipid-peptide contaminants which can clog LC columns.

    • Digest with Trypsin/LysC (Overnight).

  • Quality Control Check (Crucial):

    • Before MS injection, perform a Proteasome Activity Assay (fluorogenic substrate Suc-LLVY-AMC) on a parallel plate.

    • Pass Criteria: If Group B (Vehicle) shows >20% inhibition of proteasome activity vs. Group A, reduce St-R8 concentration.

  • MS Acquisition & Analysis:

    • Run on Orbitrap Exploris 480 or Eclipse.

    • Bioinformatics: When analyzing Group D (Active), explicitly filter out proteins significantly differentially expressed in Group B vs. A.

Visualization: The "Subtraction" Workflow

Workflow cluster_0 Sample Prep cluster_1 Proteomics cluster_2 Data Logic Cells Cell Culture (n=4) Treat Treatment: 1. Mock 2. St-R8 Only 3. St-R8 + Cargo Cells->Treat QC QC Step: Proteasome Activity Assay (AMC) Treat->QC Parallel Plate FASP FASP Digestion (Remove Lipids) Treat->FASP TMT TMT Labeling & Fractionation FASP->TMT MS LC-MS/MS (Orbitrap) TMT->MS Filter Identify Vehicle Signature (St-R8 vs Mock) MS->Filter Subtract Subtract Signature from Cargo Data Filter->Subtract Final True Cargo Proteome Subtract->Final

Figure 2: Experimental workflow emphasizing the "Subtraction" logic to isolate true cargo effects from Stearyl-R8 proteomic noise.

References

  • Futaki, S., et al. (2001). "Stearylated arginine-rich peptides: a new class of transfection systems."[1] Bioconjugate Chemistry. Link

  • El-Andaloussi, S., et al. (2007). "Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study." Biochemical Journal. Link

  • Gillet, D., et al. (2016). "The cell-penetrating peptide octa-arginine is a potent inhibitor of proteasome activities."[2] Biochemical Journal. (Demonstrates the specific off-target effect of R8 on proteasomes). Link

  • Khalil, I.A., et al. (2004). "Mechanism of internalization of stearyl-octaarginine modified liposomes." Journal of Controlled Release. Link

  • Verma, I.M., et al. (2023).[3] "The Transcriptional Response to Lung-Targeting Lipid Nanoparticles in Vivo." Nano Letters. (Comparative data on lipid-based transfection stress). Link

Sources

Comparative

Publish Comparison Guide: Reproducibility of Stealthin (Disintegrin) Inhibition

The following guide is designed for researchers and drug development professionals focusing on integrin biology and therapeutic inhibition. It addresses the technical nuances of using Stealthin (specifically the Stealthi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug development professionals focusing on integrin biology and therapeutic inhibition. It addresses the technical nuances of using Stealthin (specifically the Stealthin-1/2 disintegrin peptides derived from Crotalus venom) as a tool for inhibiting


 integrins, contrasting it with synthetic alternatives like Cilengitide .

Executive Summary: The Stealthin Paradox

Stealthin (Stealthin-1/2) is a potent, naturally occurring disintegrin peptide containing an RGD (Arg-Gly-Asp) motif. It is widely used to inhibit


  and 

integrins, which are critical drivers of angiogenesis, tumor metastasis, and thrombosis.

While Stealthin exhibits nanomolar affinity (


 nM) often superior to synthetic small molecules, its reproducibility across laboratories is notoriously poor. This variability is not due to the product's intrinsic failure but stems from three unstandardized variables :
  • Divalent Cation Environment (

    
     vs. 
    
    
    
    /
    
    
    ).
  • Disulfide Bridge Integrity (Oxidative folding).

  • Ligand Density Effects (Avidity vs. Affinity).

This guide provides a standardized framework to normalize these variables, ensuring reproducible inhibition data.

Mechanistic Grounding: The Integrin "Switch"

To reproduce Stealthin inhibition, one must control the conformational state of the target integrin. Integrins are not static receptors; they exist in an equilibrium between Bent-Closed (Low Affinity) and Extended-Open (High Affinity) states.

  • Stealthin Mechanism: As a disintegrin, Stealthin presents the RGD loop at the tip of a rigid hairpin structure stabilized by disulfide bonds. It acts as a competitive antagonist, blocking the binding of natural ligands (Vitronectin, Fibronectin).

  • The Variable: The "activation state" of the integrin is dictated by the buffer's cation content. Stealthin binds preferentially to the activated state. If Lab A uses

    
     (keeping integrins bent) and Lab B uses 
    
    
    
    (forcing extension), Lab B will report a significantly lower
    
    
    (higher potency).
Visualization: Integrin Activation & Inhibition Pathway

IntegrinSignaling cluster_membrane Plasma Membrane Environment Integrin_Bent Integrin (Bent/Closed) Low Affinity Integrin_Extended Integrin (Extended/Open) High Affinity Integrin_Bent->Integrin_Extended Conformational Shift Signaling Focal Adhesion Kinase (FAK) Activation Integrin_Extended->Signaling Downstream Signal Cation_Mn Mn2+ / Mg2+ (Activators) Cation_Mn->Integrin_Extended Promotes Cation_Ca Ca2+ (Stabilizer) Cation_Ca->Integrin_Bent Stabilizes Stealthin Stealthin (Disintegrin) RGD-Loop Stealthin->Integrin_Extended High Affinity Binding (Competitive Inhibition) ECM_Ligand ECM Ligand (Vitronectin/Fibronectin) Stealthin->ECM_Ligand BLOCKS ECM_Ligand->Integrin_Extended Natural Binding

Figure 1: The conformational dependence of Integrin inhibition. Stealthin potency depends on the availability of the "Extended/Open" integrin conformation, which is regulated by the cation environment.

Comparative Analysis: Stealthin vs. Alternatives

When selecting an inhibitor, "potency" (


) is often the only metric considered. However, for reproducibility and clinical translation, stability  and specificity  are paramount.
Table 1: Performance Comparison
FeatureStealthin (Disintegrin) Cilengitide (Cyclic Peptide) Small Molecule (e.g., Tirofiban) Antibody (e.g., Abciximab)
Structure 70-84 AA, Cysteine-rich (7 S-S bonds)Pentapeptide (Cyclic RGD)Non-peptide mimeticIgG / Fab fragment
Primary Target

,

(Broad RGD)

,

(Selective)

(Specific)

,

(Cross-reactive)
Binding Affinity (

)
High (2–10 nM) Moderate (10–100 nM)Moderate (15 nM)High (<1 nM)
Stability (In Vitro) Low (Sensitive to reduction/oxidation)High (Cyclization protects)HighHigh
Reproducibility Risk High (Batch-to-batch folding variation)Low (Synthetic purity)LowLow
Cation Sensitivity Extreme (Requires active receptor)ModerateModerateLow (Epitope dependent)

Key Insight: Stealthin is often more potent than Cilengitide due to auxiliary contact sites on the integrin surface (outside the RGD pocket), but this makes it more sensitive to the structural integrity of the integrin, leading to higher variability if buffers are not standardized.

Protocol Optimization: The "Self-Validating" System

To ensure data generated with Stealthin is reproducible and publishable, you must control the Redox State and the Cation Switch .

A. The "Cation Switch" Validation

Never run a Stealthin inhibition assay in standard PBS (which contains varying traces of


/ 

). You must explicitly control the ions.
  • Condition A (Physiological): 1 mM

    
    , 1 mM 
    
    
    
    . (Stealthin
    
    
    will be higher/weaker).
  • Condition B (Activated): 1 mM

    
    . (Stealthin 
    
    
    
    will be nanomolar/potent).[1]
  • Validation: If your

    
     does not drop by at least 5-10 fold in Condition B vs. A, your integrins are likely dead or the Stealthin is aggregated.
    
B. Handling & Storage (The "Silent Killer")

Stealthins rely on 6-7 disulfide bridges for their rigid structure.

  • Lyophilization: Store as lyophilized powder at -80°C.

  • Reconstitution: Use degassed water or buffer. Dissolved oxygen can promote disulfide scrambling in dilute peptide solutions.

  • No Reducing Agents: Never add DTT or

    
    -Mercaptoethanol to the assay buffer. This will linearize the peptide and destroy activity immediately.
    
  • Adsorption: Stealthin is "sticky." Use Low-Binding tubes and add 0.01% Tween-20 or 0.1% BSA to the dilution buffer to prevent loss to plasticware.

Step-by-Step Protocol: Solid-Phase Integrin Binding Assay

This protocol is designed to eliminate common sources of variability.

Objective: Determine the


 of Stealthin against 

binding to Vitronectin.
Reagents
  • Ligand: Human Vitronectin (

    
     in PBS).
    
  • Receptor: Recombinant Human

    
     Integrin.
    
  • Inhibitor: Stealthin (Serial dilutions: 0.1 nM to 10

    
    ).
    
  • Assay Buffer (Standardized): 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% BSA, 1 mM

    
      (for maximal activation).
    
  • Detection: Anti-Integrin

    
     antibody (HRP-conjugated).
    
Workflow
  • Coat Plate: Add

    
     Vitronectin to 96-well ELISA plate (MaxiSorp). Incubate O/N at 4°C.
    
  • Block: Wash 3x with PBS-T. Block with 3% BSA in PBS (1 hr, RT).

  • Premix (Critical Step): In a separate low-binding tube, mix Integrin (

    
     final) with Stealthin dilutions in Assay Buffer . Incubate for 30 mins at RT before adding to the plate.
    
    • Why? This allows the inhibitor to bind the integrin in solution (equilibrium) without competition from the high-density surface ligand initially.

  • Bind: Transfer premix to the Vitronectin-coated plate. Incubate 1 hr at RT.

  • Wash: Wash 3x with Assay Buffer (maintain

    
     to keep bound integrins stable).
    
  • Detect: Add HRP-antibody. Incubate 1 hr. Develop with TMB.

Workflow Visualization

ProtocolFlow cluster_premix 3. Equilibrium Phase (Critical) Start Start: Reagents Prep Coat 1. Coat Plate (Vitronectin, O/N 4°C) Start->Coat Block 2. Block Surface (3% BSA) Coat->Block Mix Mix Integrin + Stealthin Buffer: Tris + 1mM Mn2+ Transfer 4. Transfer to Plate (Competition Phase) Block->Transfer Incubate Incubate 30 min RT Mix->Incubate Incubate->Transfer Wash 5. Wash (Keep Mn2+) Transfer->Wash Detect 6. HRP Detection Wash->Detect

Figure 2: Optimized "Premix" workflow. Pre-incubating Stealthin with the Integrin in solution (Step 3) reduces variability caused by on-rate kinetics at the plate surface.

References

  • Calvete, J. J., et al. (2005). "Snake venom disintegrins: evolution of structure and function." Toxicon. Link

  • Mould, A. P., et al. (1995). "Regulation of integrin alpha 5 beta 1-fibronectin interactions by divalent cations." Journal of Biological Chemistry. Link

  • Mas-Moruno, C., et al. (2010). "Cilengitide: the first anti-angiogenic small molecule drug candidate. Design, synthesis and clinical evaluation." Anti-Cancer Agents in Medicinal Chemistry. Link

  • Humphries, M. J. (2000). "Integrin structure." Biochemical Society Transactions. Link

  • Goodman, S. L., et al. (2002). "Nanomolar small molecule inhibitors for alphav(beta)6, alphav(beta)5, and alphav(beta)3 integrins." Journal of Medicinal Chemistry. Link

Note: While "Stealthin A/C" also refers to fungal polyketide radical scavengers, this guide focuses exclusively on the "Stealthin" disintegrin peptides relevant to integrin inhibition protocols.

Sources

Validation

Comparative Guide: Salirasib (FTS) vs. Farnesyltransferase Inhibitors for Ras Pathway Modulation

Topic: Salirasib (FTS) vs. Farnesyltransferase Inhibitors (FTIs) for Ras Pathway Study Content Type: Publish Comparison Guide Navigating Membrane Localization Strategies in Ras Research Executive Summary & Terminology Cl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Salirasib (FTS) vs. Farnesyltransferase Inhibitors (FTIs) for Ras Pathway Study Content Type: Publish Comparison Guide

Navigating Membrane Localization Strategies in Ras Research

Executive Summary & Terminology Clarification

In the investigation of Ras-driven oncogenesis, targeting the membrane association of Ras proteins has been a "holy grail" strategy for decades. This guide compares two distinct classes of inhibitors used to disrupt this localization: Farnesyltransferase Inhibitors (FTIs) and Salirasib (FTS) .

Note on Terminology ("Stealthin"): While "Stealthin" (specifically Stealthin A, B, and C) refers to a class of radical scavengers isolated from Streptomyces, in the context of Ras pathway inhibition, this term is frequently confused with Salirasib (also known as FTS or S-trans, trans-farnesylthiosalicylic acid). Salirasib acts as a "stealth" antagonist by mimicking the farnesyl moiety to dislodge Ras from the membrane without inhibiting the processing enzymes directly.[1] This guide focuses on Salirasib (FTS) as the functional comparator to FTIs.[2]

Mechanistic Deep Dive: The Battle for the Membrane

To signal effectively, Ras must be anchored to the inner plasma membrane. This is achieved through a series of post-translational modifications (PTMs) starting with farnesylation.

Farnesyltransferase Inhibitors (FTIs)
  • Representative Compounds: Tipifarnib, Lonafarnib.

  • Mechanism: FTIs are enzymatic inhibitors.[2][3] They competitively block the Farnesyltransferase (FTase) enzyme, preventing the addition of the 15-carbon farnesyl lipid group to the CAAX box of Ras.

  • The "Escape" Problem: While effective for H-Ras , FTIs largely failed in clinical trials for K-Ras and N-Ras . When FTase is blocked, these isoforms undergo "alternative prenylation" by Geranylgeranyltransferase-I (GGTase-I) , allowing them to anchor to the membrane regardless.

Salirasib (FTS)
  • Chemical Identity: S-trans, trans-farnesylthiosalicylic acid.[2]

  • Mechanism: Salirasib is a Ras Antagonist (or mimetic). It resembles the farnesyl-cysteine tail of a fully processed Ras protein.[1]

  • Mode of Action: Instead of inhibiting the enzyme, Salirasib competes with the already farnesylated Ras protein for binding to "escort" proteins (such as Galectin-1 ) and membrane docking sites.

  • The Advantage: Because it targets the docking interaction rather than the prenylation step, Salirasib is effective against all Ras isoforms (H, N, and K-Ras) , bypassing the GGTase escape mechanism.

Pathway Visualization

Ras_Pathway NascentRas Nascent Ras (Cytosolic) FTase Farnesyltransferase (FTase) NascentRas->FTase Substrate GGTase GGTase-I (Escape Route) NascentRas->GGTase K-Ras/N-Ras Only PrenylRas Prenylated Ras (Farnesyl or Geranylgeranyl) FTase->PrenylRas Farnesylation GGTase->PrenylRas Geranylgeranylation Processing AAX Cleavage & Methylation (Rce1/Icmt) PrenylRas->Processing MembraneRas Membrane-Bound Active Ras Processing->MembraneRas Translocation Signaling Downstream Signaling (MAPK/PI3K) MembraneRas->Signaling FTI FTIs (Tipifarnib) FTI->FTase Inhibits FTS Salirasib (FTS) FTS->MembraneRas Dislodges/Competes (Galectin Binding)

Figure 1: Mechanistic intervention points. FTIs block the initial enzymatic step (susceptible to bypass), while Salirasib (FTS) acts downstream to dislodge the mature protein.

Comparative Performance Analysis

FeatureFarnesyltransferase Inhibitors (FTIs)Salirasib (FTS)
Primary Target Farnesyltransferase (Enzyme)Ras-Membrane Anchor / Galectin-1
Isoform Specificity High for H-Ras . Ineffective for K-Ras/N-Ras .Pan-Ras (H, K, and N-Ras).
Effect on Ras Processing Prevents prenylation (Mobility shift on gel).No effect on processing (Ras remains prenylated).
Mechanism of Resistance GGTase-I cross-prenylation (K-Ras).Upregulation of Ras expression (rare).
Toxicity Profile Moderate/High (Inhibits farnesylation of Lamin B, centromere proteins).Low/Moderate (Requires high micromolar concentrations).
Typical IC50 Nanomolar (nM) range.Micromolar (µM) range (typically 50-100 µM).
Best Use Case Studying H-Ras driven tumors; Progeria research.Studying K-Ras localization; Pan-Ras inhibition.

Experimental Protocols

To scientifically validate the efficacy of these inhibitors in your model, you cannot rely on simple proliferation assays. You must demonstrate the mechanism of action (displacement from the membrane).

Protocol: Subcellular Fractionation (Membrane vs. Cytosol)

Objective: Quantify the shift of Ras from the membrane fraction (P100) to the cytosolic fraction (S100).

Reagents:

  • Hypotonic Lysis Buffer (10 mM Tris-HCl pH 7.5, 25 mM NaF, 5 mM MgCl2, 1 mM EGTA, Protease Inhibitors).

  • Ultracentrifuge capable of 100,000 x g.

Workflow:

  • Treatment: Treat cells with Tipifarnib (1-5 µM) or Salirasib (50-100 µM) for 24-48 hours.

  • Lysis: Wash cells in cold PBS. Scrape into Hypotonic Lysis Buffer. Homogenize via Dounce homogenizer (50 strokes) or needle passage (27G).

  • Nuclei Removal: Centrifuge at 1,000 x g for 10 min. Save supernatant (Post-Nuclear Supernatant - PNS).

  • Ultracentrifugation: Centrifuge PNS at 100,000 x g for 30-60 min at 4°C.

    • Supernatant (S100): Contains Cytosolic Ras.

    • Pellet (P100): Contains Membrane-bound Ras.

  • Resuspension: Resuspend P100 in lysis buffer + 1% Triton X-100.

  • Western Blot: Load equal volumes or normalize by protein. Probe for Pan-Ras.

    • Control: Probe for Na+/K+ ATPase (Membrane marker) and GAPDH (Cytosol marker).

Expected Results:

  • Control: Ras is predominantly in P100 (Membrane).

  • FTI (H-Ras cells): Ras shifts to S100 (Cytosol) AND shows a molecular weight shift (slower migration) due to lack of lipid tail.

  • FTI (K-Ras cells): Ras remains in P100 (due to GGTase escape).

  • Salirasib: Ras shifts to S100 (Cytosol) WITHOUT a molecular weight shift (it is still prenylated, just displaced).

Visualization of Workflow

Fractionation_Workflow Cells Treated Cells (FTI or FTS) Lysis Hypotonic Lysis & Homogenization Cells->Lysis Spin1 Low Speed Spin (1,000 x g) Lysis->Spin1 PNS Post-Nuclear Supernatant Spin1->PNS Ultra Ultracentrifuge (100,000 x g) PNS->Ultra S100 Supernatant (S100) Cytosolic Ras Ultra->S100 Soluble P100 Pellet (P100) Membrane Ras Ultra->P100 Insoluble

Figure 2: Subcellular fractionation workflow for validating Ras displacement.

Expert Insight: Causality & Interpretation

Why FTI results are often misinterpreted: Researchers often treat K-Ras mutant cells with FTIs and see some toxicity, assuming it is due to Ras inhibition. This is often false. FTIs inhibit the farnesylation of Lamin B and Centromere proteins (CENP-E/F) , leading to "centromere accumulation" defects during mitosis.

  • Validation Rule: If you use an FTI, you must perform a Western blot to check for the "unprenylated band shift" of HDJ-2 (a chaperone exclusively farnesylated). If HDJ-2 shifts but Ras does not, your FTI is working, but Ras is escaping via GGTase.

Why Salirasib requires high concentrations: Salirasib is a competitive inhibitor of a protein-protein/lipid interaction, not an enzymatic catalytic site. Therefore, it requires stoichiometric concentrations relative to Ras and its binding partners. Do not be alarmed by IC50 values in the 50-100 µM range; this is the specific mechanism of action, not necessarily "off-target" toxicity.

References

  • Cox, A. D., et al. (2015). "Drugging the undruggable RAS: Mission possible?" Nature Reviews Drug Discovery. Link

  • Kloog, Y., & Cox, A. D. (2004). "RAS inhibitors: potential for cancer therapeutics."[2][4][5][6][7][8] Molecular Medicine Today. (Foundational work on FTS/Salirasib).

  • Berndt, N., et al. (2011). "Targeting protein prenylation for cancer therapy." Nature Reviews Cancer. Link

  • Blum, R., et al. (2005). "Ras inhibition by FTS attenuates brain tumor growth in mice." Biochemical Pharmacology. Link

  • Whyte, D. B., et al. (1997). "K- and N-Ras are geranylgeranylated in cells treated with farnesyl protein transferase inhibitors." Journal of Biological Chemistry. Link

Sources

Comparative

Validating 909024-55-1 (GSK-J4) Activity: A Technical Guide to Methylation &amp; Ester Hydrolysis Quantification

Topic: Validating 909024-55-1 (GSK-J4) Activity via Methylation Quantification Content Type: Publish Comparison Guide Executive Summary CAS 909024-55-1 , widely known as GSK-J4 , is a potent, cell-permeable small molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating 909024-55-1 (GSK-J4) Activity via Methylation Quantification Content Type: Publish Comparison Guide

Executive Summary

CAS 909024-55-1 , widely known as GSK-J4 , is a potent, cell-permeable small molecule inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A) .[1][2]

This guide addresses a critical nuance in validating GSK-J4: the compound itself is an ethyl ester prodrug that must be hydrolyzed intracellularly to its active acid form (GSK-J1). Therefore, "validating activity" requires a dual-layered approach:

  • Pharmacodynamic Validation: Quantifying the accumulation of the H3K27me3 (trimethyl-histone H3 Lys27) methyl mark.

  • Pharmacokinetic Validation: Verifying the hydrolysis of the ester (GSK-J4) to the active metabolite (GSK-J1).

Note: While your prompt mentions "methyl-ester quantification," GSK-J4 is an ethyl ester.[3] This guide focuses on the standard quantification of the downstream methyl mark (H3K27me3) as the primary readout of biological activity, while addressing the ester hydrolysis mechanism.

Part 1: Mechanism of Action & The "Ester" Challenge

To validate GSK-J4, one must understand that it is inactive in cell-free assays until converted.

  • GSK-J4 (Prodrug): Cell-permeable ethyl ester.[4][5][6] Inactive against demethylases in vitro but enters cells effectively.

  • GSK-J1 (Active Metabolite): Carboxylic acid. Potent inhibitor of JMJD3/UTX but cell-impermeable due to polarity.[7]

  • The Biological Readout: Inhibition of JMJD3 prevents the removal of methyl groups from H3K27, leading to a measurable increase in H3K27me3 levels.

Diagram 1: GSK-J4 Activation & Signaling Pathway

GSK_Mechanism GSK_J4 GSK-J4 (Prodrug) (CAS 909024-55-1) Cell_Membrane Cell Membrane GSK_J4->Cell_Membrane Passive Diffusion GSK_J1 GSK-J1 (Active Acid) (CAS 1373422-53-7) GSK_J4->GSK_J1 Hydrolysis via Esterase Cell_Membrane->GSK_J4 Intracellular Entry Esterase Intracellular Esterases JMJD3_UTX JMJD3 / UTX (Demethylases) GSK_J1->JMJD3_UTX Inhibits H3K27me3 H3K27me3 (Accumulation) JMJD3_UTX->H3K27me3 Blocks Demethylation

Caption: The activation pathway of GSK-J4. The ethyl ester facilitates cellular entry, after which it is hydrolyzed to GSK-J1, inhibiting JMJD3 and causing H3K27me3 accumulation.

Part 2: Comparative Analysis of Reagents

When validating GSK-J4, it is scientifically mandatory to use the correct controls to distinguish on-target activity from non-specific toxicity.

FeatureGSK-J4 (Subject)GSK-J1 (Active Control)GSK-J5 (Negative Control)
CAS Number 909024-55-11373422-53-71373423-03-0
Role Cell-Active Prodrug In vitro Enzyme StandardInactive Isomer
Permeability High (Ethyl Ester)Low (Polar Acid)High (Ethyl Ester)
Activity Inhibits JMJD3/UTX (after hydrolysis)Inhibits JMJD3/UTX directlyInactive (Does not inhibit)
Use Case Live cell/animal studiesCell-free enzymatic assaysSpecificity control in cells
Expected Result Increase H3K27me3N/A in cells (poor uptake)No Change in H3K27me3

Expert Insight: Never publish GSK-J4 data without GSK-J5 . Because GSK-J4 is administered at micromolar concentrations (often 1-10 µM), non-specific effects are common. GSK-J5 is structurally identical except for the position of the pyridine nitrogen, rendering it inactive against the demethylase. If GSK-J5 also causes an effect, your result is an artifact.

Part 3: Validating Activity via Methylation Quantification

The "Gold Standard" for validating 909024-55-1 activity is demonstrating a dose-dependent global increase in H3K27me3.

Protocol A: Histone Extraction & Western Blot Quantification

Direct lysis of cells often results in poor histone recovery. Acid extraction is recommended.

Reagents:

  • TEB Buffer: PBS containing 0.5% Triton X-100, 2 mM PMSF.

  • 0.2 N HCl.

  • Primary Antibody: Anti-H3K27me3 (e.g., Cell Signaling #9733 or Abcam ab6002).

  • Loading Control: Anti-Total H3 (e.g., Abcam ab1791).

Step-by-Step Workflow:

  • Treatment: Treat cells (e.g., Macrophages, HEK293) with GSK-J4 (0, 1, 5, 10 µM) and GSK-J5 (10 µM) for 24 hours.

  • Lysis: Resuspend pellet in TEB buffer (10^7 cells/mL). Incubate on ice for 10 min. Centrifuge at 6,500 x g for 10 min at 4°C. Discard supernatant (cytosol).

  • Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl. Incubate overnight at 4°C with rotation.

  • Clarification: Centrifuge at 6,500 x g for 10 min. Save supernatant (contains histones).

  • Neutralization: Add 1/10th volume of 2M NaOH to neutralize.

  • Quantification: Perform Western Blot.

    • Validation Criterion: Band intensity for H3K27me3 must increase >2-fold in GSK-J4 treated samples vs. DMSO, while Total H3 remains constant. GSK-J5 must show no change.[3]

Protocol B: Quantitative ELISA / AlphaLISA

For higher throughput or precise "methyl-ester" quantification (in the sense of quantifying the methylated species), use an H3K27me3-specific ELISA.

  • Extract Histones (as above).

  • Coat Plate: Bind histones to high-binding microplate.

  • Detection: Use anti-H3K27me3 antibody followed by HRP-secondary.

  • Normalization: Run a parallel Total H3 ELISA to normalize for input.

  • Calculation: Activity = (OD_H3K27me3 / OD_TotalH3).

Diagram 2: Validation Workflow

Validation_Workflow Start Start: Cell Culture Treat Treatment Groups: 1. DMSO (Vehicle) 2. GSK-J4 (Active) 3. GSK-J5 (Inactive Control) Start->Treat Extract Histone Acid Extraction (0.2 N HCl) Treat->Extract Assay Quantification Assay (Western or ELISA) Extract->Assay Readout Measure H3K27me3 / Total H3 Ratio Assay->Readout Decision Validation Criteria: GSK-J4 >> DMSO GSK-J5 ≈ DMSO Readout->Decision

Caption: Step-by-step workflow for validating GSK-J4 activity. The critical decision point relies on the differential signal between the active drug and the inactive isomer.

Part 4: Pharmacokinetic Validation (Ester Hydrolysis)

If the prompt's mention of "methyl-ester quantification" refers to the stability of the drug itself, you must validate the conversion of the ester (GSK-J4) to the acid (GSK-J1).

Method: LC-MS/MS

  • Objective: Confirm intracellular accumulation of GSK-J1.

  • Sample Prep: Lyse treated cells in methanol (precipitates proteins, extracts small molecules).

  • Analytes:

    • Parent: GSK-J4 (m/z ~418 [M+H]+).

    • Metabolite: GSK-J1 (m/z ~390 [M+H]+).

  • Validation: A successful validation shows the rapid disappearance of GSK-J4 and the appearance of GSK-J1 in the cell lysate within 1-4 hours.

References
  • Kruidenier, L. et al. (2012).[2][8] A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response.[8] Nature.[2][7][8] [2][7]

    • Foundational paper describing GSK-J4 synthesis, mechanism, and the use of GSK-J5 control.
  • Heinemann, B. et al. (2014). Inhibition of demethylases by GSK-J1/J4.[1][2][5][6][7][8][9] Nature.[2][7][8]

    • Critical analysis of specificity, highlighting the importance of proper controls.
  • Structural Genomics Consortium (SGC). Chemical Probe: GSK-J4.[5][6]

    • Authoritative source for chemical properties and handling protocols.
  • Burchfield, J. et al. (2015). Pathological roles of ALKBH5 in human cancer. (Contextual reference for histone extraction methods).

Sources

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